Product packaging for 3-(Bromomethyl)-5-methylisoxazole(Cat. No.:CAS No. 130628-75-0)

3-(Bromomethyl)-5-methylisoxazole

Cat. No.: B138441
CAS No.: 130628-75-0
M. Wt: 176.01 g/mol
InChI Key: ASGJFGPILHALRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Bromomethyl)-5-methylisoxazole is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in the reactivity of the bromomethyl group, which serves as a versatile handle for further functionalization. This compound is widely utilized as a precursor for the generation of isoxazole carbaldehydes, which are highly reactive substrates in Baylis–Hillman reactions and other synthetic transformations due to the proximity of the heteroatom to the formyl group . Furthermore, the bromination of the methyl group at the 5-position of the isoxazole ring is a key step in the synthesis of a variety of AMPA receptor agonists . This intermediate also facilitates access to isoxazole-annulated ring systems, which are precursors to cyclic trione systems found in natural products . As such, it enables the exploration of novel chemical space and the development of new compounds with potential biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNO B138441 3-(Bromomethyl)-5-methylisoxazole CAS No. 130628-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGJFGPILHALRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379972
Record name 3-(Bromomethyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130628-75-0
Record name 3-(Bromomethyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)-5-methylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Bromomethyl)-5-methylisoxazole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Bromomethyl)-5-methylisoxazole for Advanced Research and Development

Abstract

This whitepaper provides a comprehensive technical overview of this compound (CAS No. 130628-75-0), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The guide delves into its chemical and physical properties, established synthetic methodologies, and characteristic reactivity, with a particular focus on the mechanistic principles that govern its utility. We explore its critical applications in the development of pharmaceutical agents and agrochemicals, underscored by its presence in numerous FDA-approved drugs. Detailed experimental protocols and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective and safe utilization.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role in drug design. Within this class of compounds, this compound emerges as a particularly versatile and reactive intermediate.

The strategic placement of a bromomethyl group at the 3-position provides a highly reactive electrophilic site, primarily for nucleophilic substitution reactions, while the methyl group at the 5-position offers a point for further functionalization or can be crucial for molecular recognition in biological targets.[1] This guide serves as a senior-level resource, elucidating the core attributes of this compound and providing the technical insights necessary to leverage its full synthetic potential.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 130628-75-0[1][2][3][4]
Molecular Formula C₅H₆BrNO[1][2][3][4]
Molecular Weight 176.01 g/mol [1][2][3][4][5]
IUPAC Name 3-(bromomethyl)-5-methyl-1,2-oxazole[1][3]
Appearance Liquid[6][7]
Boiling Point 44°C at 0.4 mmHg[6]
Density 1.582 g/cm³ (Predicted)[6]
SMILES CC1=CC(=NO1)CBr[2][3]
InChI Key ASGJFGPILHALRC-UHFFFAOYSA-N[1][5]

Spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available for this compound and are essential for reaction monitoring and final product confirmation.[8]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the radical bromination of the more readily available precursor, 3,5-dimethylisoxazole. This transformation is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN).

The causality behind this specific choice of reagents is rooted in selectivity. The methyl group at the 3-position is more electron-deficient due to the inductive effect of the isoxazole ring nitrogen, making the adjacent methylene protons in the resulting radical intermediate more stabilized. This directs the bromination to the desired position over the 5-methyl group.

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 3,5-Dimethylisoxazole P1 Radical Initiation R1->P1 Heat/Light R2 N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄ (solvent) R2->P1 P2 Hydrogen Abstraction P1->P2 P3 Bromine Radical Transfer P2->P3 Product This compound P3->Product Biproduct Succinimide P3->Biproduct

Caption: Synthesis of this compound via radical bromination.

An alternative approach involves the 1,3-dipolar cycloaddition reaction between in situ-generated α-chloro aldoximes and propargyl bromide, which can be a regioselective method for constructing the 3,5-disubstituted isoxazole ring directly.[9]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the bromomethyl group. Bromide is an excellent leaving group, making the benzylic-like carbon a potent electrophile, primed for nucleophilic substitution.

Primary Reactivity: S_N2 Nucleophilic Substitution

The compound readily undergoes S_N2 reactions with a wide range of nucleophiles.[1] This pathway is favored due to the primary nature of the carbon center, which minimizes steric hindrance. The proximity of the isoxazole ring provides electronic stabilization to the transition state without promoting an S_N1 pathway. This allows for the efficient and predictable introduction of diverse functionalities.

Reactivity Reagent This compound TransitionState [Nu---CH₂(Isoxazole)---Br]⁻ S_N2 Transition State Reagent->TransitionState Nucleophile Nucleophile (Nu⁻) e.g., R-O⁻, R-S⁻, N₃⁻, CN⁻ Nucleophile->TransitionState Product 3-(Nu-methyl)-5-methylisoxazole (Substituted Product) TransitionState->Product LeavingGroup Bromide Ion (Br⁻) TransitionState->LeavingGroup

Caption: General S_N2 reactivity of this compound.

Secondary Reactivity

While less common, the methyl group at the 5-position can also be a site for chemical modification, such as through further radical halogenation or oxidation to an aldehyde or carboxylic acid, providing another handle for derivatization.[1]

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

This compound is a cornerstone intermediate for accessing complex pharmaceutical agents.[1] The 5-methylisoxazole core is a structural motif present in nearly two dozen FDA-approved drugs, highlighting its biocompatibility and favorable pharmacological properties.[1]

  • Antibiotics: Derivatives such as 3-amino-5-methylisoxazole are critical intermediates in the synthesis of sulfonamide antibiotics like sulfamethoxazole.[1]

  • Oncology: The isoxazole scaffold is integral to the design of novel therapeutics. For example, 3,5-dimethylisoxazole derivatives have been developed as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, a promising target in various cancers.[10][11]

  • General Scaffolding: The reactive bromomethyl group is widely used to tether the isoxazole unit to other molecular fragments, enabling the rapid exploration of chemical space and the generation of compound libraries for high-throughput screening.[1]

Agrochemistry

The structural features of isoxazole derivatives are leveraged to create effective and novel products for crop management. This compound serves as a key intermediate in the synthesis of a wide range of crop protection agents, including fungicides, herbicides, and insecticides.[1]

Organic Synthesis

Beyond its direct use as a building block, it is a valuable precursor for other reactive intermediates. For example, it can be converted into the corresponding isoxazole carbaldehyde, a highly reactive substrate in transformations like the Baylis–Hillman reaction.[1]

Experimental Protocols

The following protocols are presented as self-validating systems, with built-in checkpoints for verification.

Protocol 1: Synthesis of this compound via Radical Bromination
  • Objective: To synthesize the title compound from 3,5-dimethylisoxazole.

  • Methodology:

    • To a solution of 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) (1.1-1.3 eq).

    • Add a catalytic amount of AIBN (0.05-0.1 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, lower Rf/different retention time product spot/peak.

    • Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with an aqueous solution of sodium bicarbonate followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.[12]

    • Final Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Protocol 2: General Procedure for Nucleophilic Substitution
  • Objective: To functionalize the 3-position via an S_N2 reaction.

  • Methodology:

    • Dissolve the chosen nucleophile (e.g., sodium phenoxide, sodium azide) (1.1 eq) in a polar aprotic solvent (e.g., DMF, Acetonitrile).

    • If the nucleophile is not pre-formed as a salt, add a suitable base (e.g., K₂CO₃, NaH) (1.2 eq) and stir for 15-30 minutes.

    • Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature or 0°C.

    • Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC for the consumption of the starting material.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting product by column chromatography or recrystallization.

    • Final Validation: Characterize the final compound by spectroscopic methods to confirm successful substitution.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[3][5][13] It may also be harmful if swallowed, inhaled, or in contact with skin.[3] It is a lachrymator.[13]

Handling:

  • Always handle in a well-ventilated area or a chemical fume hood.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13][14]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

  • Wash hands and any exposed skin thoroughly after handling.[13]

First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[13]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[13]

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Recommended storage temperature is between 2-8°C.[15][6] Store locked up.[13]

Conclusion

This compound is a high-value, versatile chemical intermediate whose importance in pharmaceutical and agrochemical R&D cannot be overstated. Its predictable and robust reactivity, centered on the S_N2 displacement of the bromomethyl group, provides a reliable gateway to a vast chemical space. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely harness its potential to drive innovation and discovery.

References

  • This compound | CAS 130628-75-0. Benchchem.
  • 130628-75-0 | this compound. ChemScene.
  • 130628-75-0|this compound|BLD Pharm. BLD Pharm.
  • This compound CAS#: 130628-75-0. ChemicalBook.
  • This compound | C5H6BrNO | CID 2776304. PubChem.
  • This compound | 130628-75-0. ChemicalBook.
  • This compound, 97%, Thermo Scientific. Thermo Scientific.
  • Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
  • methyl 5-(bromomethyl)
  • This compound(130628-75-0) 1H NMR spectrum. ChemicalBook.
  • 5-(Bromomethyl)-3-methylisoxazole AldrichCPR. Sigma-Aldrich.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • Safety D
  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extr
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC.

Sources

An In-depth Technical Guide to 3-(Bromomethyl)-5-methylisoxazole: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-(Bromomethyl)-5-methylisoxazole, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties. It offers insights into the compound's structural nuances, reactivity, and versatile applications, grounded in established scientific principles and experimental validation. Here, we explore the causality behind its utility, providing both the data and the context necessary for its effective application in the laboratory.

Section 1: Compound Identification and Core Physical Properties

This compound is a bifunctional molecule featuring a stable isoxazole core, a reactive bromomethyl group at the 3-position, and a methyl group at the 5-position. The isoxazole ring itself is a well-recognized pharmacophore, while the bromomethyl group serves as a highly versatile synthetic handle for introducing this moiety into more complex molecular architectures.[1]

The fundamental physical and chemical properties of this compound are summarized in the table below. These data are critical for planning reactions, purification procedures, and ensuring safe handling.

PropertyValueSource(s)
IUPAC Name 3-(bromomethyl)-5-methyl-1,2-oxazole[2]
CAS Number 130628-75-0[3][4]
Molecular Formula C₅H₆BrNO[3][4]
Molecular Weight 176.01 g/mol [3][4]
Physical Form Pale yellow oil / liquid[5][6]
Boiling Point 44°C at 0.4 mmHg[5]
Density (Predicted) 1.582 ± 0.06 g/cm³[5]
pKa (Predicted) -3.41 ± 0.12[5]
LogP (Predicted) 1.87792[7]
Storage Temperature 2-8°C, under inert gas[5][6]

Section 2: Structural Characteristics and Spectroscopic Analysis

The utility of this compound is intrinsically linked to its structure. The electron-withdrawing nature of the isoxazole ring enhances the reactivity of the bromomethyl group, making the bromine an excellent leaving group for nucleophilic substitution reactions.

Caption: 2D Structure of this compound.

Predicted Spectroscopic Signature

While a dedicated spectrum is not provided, the structure allows for a confident prediction of its ¹H NMR signals in a standard solvent like CDCl₃, referenced to TMS (0 ppm). Spectroscopic analysis is the primary method for confirming the identity and purity of the material post-synthesis or before use.

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
-CH₃ (on C5)~2.4Singlet (s)3HMethyl group protons adjacent to the isoxazole ring.
-CH₂Br (on C3)~4.5Singlet (s)2HMethylene protons are deshielded by the adjacent electronegative bromine atom and the isoxazole ring.
-H (on C4)~6.2Singlet (s)1HThe single proton on the isoxazole ring, typically appearing further downfield due to the aromatic and electronic nature of the heterocycle.

¹³C NMR: The molecule would exhibit five distinct carbon signals: one for the methyl group (~12 ppm), one for the methylene group (~25-30 ppm), and three for the isoxazole ring carbons (~100-170 ppm).

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the methyl and methylene groups (~2900-3000 cm⁻¹), C=N and C=C stretching from the isoxazole ring (~1500-1650 cm⁻¹), and a characteristic C-Br stretching band in the fingerprint region (~500-650 cm⁻¹).

Section 3: Reactivity Profile and Synthetic Utility

The primary mode of reactivity for this compound is the nucleophilic substitution at the bromomethyl carbon. The bromine atom is an excellent leaving group, and the benzylic-like position of the carbon atom facilitates a classic Sₙ2 reaction pathway. This allows for the straightforward attachment of a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions.

This reactivity is the cornerstone of its utility as a building block. It provides a reliable method for incorporating the 5-methylisoxazole scaffold, a motif present in numerous FDA-approved drugs, into target molecules.[1]

start This compound (Electrophile) product Functionalized Isoxazole (Product) start->product Sₙ2 Attack nucleophile Nucleophile (Nu:⁻) nucleophile->product byproduct Bromide Ion (Br⁻) product->byproduct

Caption: Generalized Sₙ2 reaction workflow for this compound.

This synthetic versatility is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying peripheral groups on a core scaffold is essential for optimizing biological activity, metabolic stability, and pharmacokinetic properties.

Section 4: Key Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several high-value research areas.

  • Medicinal Chemistry: The 5-methylisoxazole core is a proven bioisostere for various functional groups and is integral to the structure of drugs like the sulfonamide antibiotic sulfamethoxazole.[1] The ability to easily link this core to other molecular fragments via the bromomethyl handle makes it a first-choice reagent for drug discovery campaigns targeting new antibiotics, anti-inflammatory agents, and kinase inhibitors.[1]

  • Agrochemistry: The isoxazole ring is a key pharmacophore in the design of modern fungicides, herbicides, and insecticides.[1] this compound serves as a precursor for creating novel crop protection agents, leveraging the known bioactivity of the isoxazole scaffold.[1]

  • Materials Science: Heterocyclic compounds are often explored for applications in organic electronics. While less common, isoxazole derivatives can be functionalized and polymerized to investigate novel materials with specific electronic or photophysical properties.

core This compound feature1 Reactive C-Br Bond (Sₙ2 Handle) core->feature1 feature2 5-Methylisoxazole Core (Proven Pharmacophore) core->feature2 app1 Drug Discovery (e.g., Antibiotics, Kinase Inhibitors) feature1->app1 app2 Agrochemicals (e.g., Fungicides, Herbicides) feature1->app2 app3 Materials Science (Functional Polymers) feature1->app3 feature2->app1 feature2->app2

Caption: Relationship between core features and applications.

Section 5: Experimental Protocols

The following protocols are provided as self-validating systems, designed to ensure both successful outcomes and confirmation of product identity.

Protocol 5.1: Guideline for ¹H NMR Spectroscopic Analysis
  • Objective: To obtain a clean, high-resolution ¹H NMR spectrum for structural verification.

  • Methodology Rationale: Deuterated chloroform (CDCl₃) is chosen as the solvent due to its excellent solubilizing power for many organics and its single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Cap the NMR tube securely and gently invert several times until the sample is fully dissolved. A brief vortex may be used if necessary.

    • Insert the tube into the NMR spectrometer spinner and place it into the magnet.

    • Acquire the spectrum according to standard instrument parameters (e.g., 16-32 scans for a 400 MHz instrument).

    • Process the data by applying Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze the chemical shifts and multiplicities, comparing them against the predicted values in Section 2.

Protocol 5.2: General Procedure for Nucleophilic Substitution with an Amine
  • Objective: To synthesize a 3-(aminomethyl)-5-methylisoxazole derivative.

  • Methodology Rationale: This protocol uses a common organic base (triethylamine) to quench the HBr generated in situ, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions. The workup is designed to remove salts and excess reagents.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.2 equivalents).

    • Dissolve the amine in anhydrous acetonitrile (approx. 0.2 M concentration).

    • Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

    • In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

    • Add the solution of this compound dropwise to the stirring amine solution over 10 minutes.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove HBr salts) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired product.

    • Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.

Section 6: Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling.

  • Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage.[8] It is also harmful if swallowed. It is a lachrymator, meaning it can cause tearing.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

    • Respiratory Protection: Handle only in a well-ventilated fume hood. Do not breathe vapors.[1][8]

  • Handling: Avoid all personal contact.[1] Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (nitrogen or argon).[5] Store away from incompatible materials such as bases, amines, and strong reducing agents.[8]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand or vermiculite), collect in a labeled container, and dispose of as hazardous waste.[1]

References

  • Benchchem. This compound | CAS 130628-75-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2EiSOiXyIYNDsZWmGsOtDs9I1rxXWQxSjL5kvQ4VI8ZdpXK2ltDMlGVrV-TQ9Yp_7x0wcTWbCo-pm7wZd0sKN-x-XYAYQPi9T79r_7GGzBn5tGe7l9vHsViEz-OBIJrKrmjJK]
  • PubChem. This compound | C5H6BrNO | CID 2776304. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2776304]
  • Fisher Scientific. SAFETY DATA SHEET - this compound. [URL: https://www.fishersci.com/sds?productName=AC428750050]
  • Fisher Scientific. SAFETY DATA SHEET - this compound (2023-09-05). [URL: https://www.fishersci.co.uk/gb/en/sds.html?productName=MAYCC10408]
  • Thermo Fisher Scientific. This compound, 97%. [URL: https://www.thermofisher.
  • ChemicalBook. This compound(130628-75-0) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/130628-75-0_1HNMR.htm]
  • ChemicalBook. This compound CAS#: 130628-75-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9294743.htm]
  • Sigma-Aldrich. 5-(Bromomethyl)-3-methylisoxazole AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000030]
  • ChemicalBook. This compound | 130628-75-0. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9294743EN.htm]
  • PubChem. 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763224]
  • ChemScene. 130628-75-0 | this compound. [URL: https://www.chemscene.com/products/3-Bromomethyl-5-methylisoxazole-130628-75-0.html]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [URL: https://www.organicchemistrydata.
  • Sigma-Aldrich. 3-Bromomethyl-5-methyl-isoxazole | 130628-75-0. [URL: https://www.sigmaaldrich.com/US/en/product/acints/ac7188401333]

Sources

An In-depth Technical Guide to 3-(Bromomethyl)-5-methylisoxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Bromomethyl)-5-methylisoxazole, a versatile building block in organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, with a particular focus on its molecular weight, and explore its applications, synthesis, and safety considerations.

Core Properties of this compound

This compound is a halogenated heterocyclic compound with the chemical formula C₅H₆BrNO.[1][2][3] Its structure features a five-membered isoxazole ring substituted with a bromomethyl group at the 3-position and a methyl group at the 5-position. This arrangement of functional groups imparts a unique reactivity profile that is highly valuable in chemical synthesis.

A fundamental property of any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in chemical reactions and for various analytical techniques. The molecular weight of this compound is 176.01 g/mol .[1][2][4]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
Molecular Weight 176.01 g/mol PubChem[1], ChemicalBook[4], Fisher Scientific[2]
Molecular Formula C₅H₆BrNOPubChem[1], Fisher Scientific[2], ChemScene[3]
CAS Number 130628-75-0PubChem[1], Fisher Scientific[2]
Density 1.582±0.06 g/cm³ (Predicted)ChemicalBook[5][6]
Boiling Point 44°C (0.4 mmHg)ChemicalBook[5][6]
Form LiquidChemicalBook[5][6]
Storage Temperature 2-8°C, under inert gasBLD Pharm[7], ChemicalBook[5][6]
Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles, including this compound, can be achieved through various synthetic routes. One common method involves a 1,3-dipolar cycloaddition reaction.[8] For instance, the reaction between propargyl bromide and in situ-generated α-chloro aldoximes in a DMF/water mixture can yield 3-phenyl-5-(bromomethyl)isoxazoles in good to excellent yields.[8]

Another approach involves the radical halogenation of the methyl group at the 5-position of a suitable isoxazole precursor.[9] For example, the synthesis of methyl 5-(bromomethyl)isoxazole-3-carboxylate can be accomplished by reacting methyl 5-methylisoxazole-3-carboxylate with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[10]

Synthesis_Workflow cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_halogenation Radical Halogenation propargyl_bromide Propargyl Bromide reaction1 [3+2] Cycloaddition propargyl_bromide->reaction1 aldoxime Aldoxime aldoxime->reaction1 ncs NCS ncs->reaction1 product1 3,5-Disubstituted Isoxazole reaction1->product1 start_material 5-Methylisoxazole Precursor reaction2 Radical Bromination start_material->reaction2 nbs NBS nbs->reaction2 aibn AIBN (Initiator) aibn->reaction2 product2 5-(Bromomethyl)isoxazole Derivative reaction2->product2

Caption: General synthetic strategies for isoxazole derivatives.

Applications in Research and Development

The utility of this compound stems from the reactivity of its bromomethyl group, which serves as a versatile handle for introducing the isoxazole scaffold into larger molecules.[9]

1. Medicinal Chemistry and Drug Discovery:

The 5-methylisoxazole core is a privileged scaffold found in numerous FDA-approved drugs.[9] The bromomethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of the isoxazole moiety to various molecular fragments.[9] This is a common strategy for creating libraries of compounds for screening and for synthesizing more complex pharmaceutical agents.[9] For example, 3-amino-5-methylisoxazole, a derivative, is a key intermediate in the production of sulfonamide antibiotics like sulfamethoxazole.[9][11] Furthermore, isoxazole derivatives have been explored as potent inhibitors for bromodomain and extraterminal domain (BET) family proteins, which are promising targets for various cancers.[12]

Drug_Discovery_Workflow start This compound reaction Nucleophilic Substitution start->reaction intermediate Functionalized Isoxazole Intermediate reaction->intermediate conjugation Coupling/Conjugation intermediate->conjugation scaffold Bioactive Scaffold (e.g., Protein Kinase) scaffold->conjugation final_compound Novel Bioactive Molecule conjugation->final_compound

Caption: Role in drug discovery workflow.

2. Agrochemical Research:

The isoxazole ring is an important pharmacophore in the design of new agrochemicals.[9] this compound serves as a key intermediate in the synthesis of a wide range of crop protection agents, including fungicides, herbicides, and insecticides.[9]

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate safety precautions.[13]

  • Hazards: It is corrosive and can cause severe skin burns and eye damage.[1][2][13] It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[13][14] Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[14]

  • First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes.[13] If inhaled, move the person to fresh air.[13] If swallowed, rinse the mouth but do not induce vomiting.[13] In all cases of exposure, seek immediate medical attention.[13]

  • Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials.[7][13] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][6][7]

Emergency Contact Information: For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. In case of a chemical emergency, contact CHEMTREC at:

  • US: 001-800-424-9300

  • Europe: 001-703-527-3887[13]

Conclusion

This compound, with a molecular weight of 176.01 g/mol , is a highly valuable and versatile reagent in the fields of medicinal chemistry and agrochemical research. Its reactive bromomethyl group provides a convenient handle for the synthesis of a wide array of more complex molecules. Researchers, scientists, and drug development professionals can leverage the unique properties of this compound to advance their respective fields. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage.

References

  • PubChem. This compound | C5H6BrNO.
  • ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). [Link]
  • PubChem. 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO.
  • PMC. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. [Link]
  • Google Patents. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • PubMed.

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-(Bromomethyl)-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 3-(bromomethyl)-5-methylisoxazole. This key heterocyclic building block is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of its bromomethyl group and the established presence of the 5-methylisoxazole core in numerous FDA-approved drugs.[1] This document moves beyond a simple recitation of procedures to offer insights into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Strategic Importance and Synthesis

The this compound scaffold serves as a crucial intermediate for introducing the isoxazole moiety into larger, more complex molecules.[1] The reactive bromomethyl group is particularly amenable to nucleophilic substitution, allowing for the facile linkage of the isoxazole ring to diverse molecular frameworks. This has been a key strategy in the development of novel therapeutics and agrochemicals.[1]

Synthetic Protocol: Radical Bromination of 3,5-Dimethylisoxazole

A common and efficient method for the synthesis of this compound is the radical bromination of the readily available starting material, 3,5-dimethylisoxazole. This reaction selectively functionalizes the methyl group at the 3-position due to the electronic characteristics of the isoxazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylisoxazole (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Progression: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start 3,5-Dimethylisoxazole Reaction Radical Bromination (Reflux) Start->Reaction 1. Reagents NBS, AIBN (Solvent) Reagents->Reaction 2. Workup Aqueous Work-up (Filtration, Washing) Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product This compound Purification->Product 5.

Caption: Synthetic workflow for this compound.

Spectroscopic Structure Elucidation

The unambiguous determination of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they form a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three different proton environments in the molecule.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.2Singlet1HH-4The proton on the isoxazole ring is in a deshielded environment due to the electronegativity of the adjacent oxygen and nitrogen atoms.
~4.5Singlet2H-CH₂BrThe methylene protons are deshielded by the adjacent electronegative bromine atom and the isoxazole ring.
~2.4Singlet3H-CH₃The methyl protons are in a relatively shielded environment, appearing at a typical chemical shift for a methyl group attached to an sp² carbon.

Diagram of ¹H NMR Assignments:

H_NMR_Assignments cluster_molecule This compound cluster_data Predicted ¹H NMR Signals mol mol H4 δ ~6.2 (s, 1H) mol->H4 H-4 CH2Br δ ~4.5 (s, 2H) mol->CH2Br -CH₂Br CH3 δ ~2.4 (s, 3H) mol->CH3 -CH₃ MS_Fragmentation M [C₅H₆BrNO]⁺˙ m/z 175/177 M_minus_Br [C₅H₆NO]⁺ m/z 96 M->M_minus_Br - Br• Fragment1 [C₄H₃NO]⁺˙ m/z 81 M->Fragment1 - CH₂Br•, -H•

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted FTIR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3140C-H stretchAromatic C-H (isoxazole ring)
~2920C-H stretchAliphatic C-H (-CH₃, -CH₂Br)
~1600C=N stretchIsoxazole ring
~1450C=C stretchIsoxazole ring
~1380C-H bend-CH₃
~1250C-O stretchIsoxazole ring
~650C-Br stretchBromomethyl group

Crystallographic Analysis (Hypothetical)

While no published crystal structure for this compound is readily available, X-ray crystallography would provide the ultimate confirmation of its three-dimensional structure. The process would involve:

  • Crystal Growth: Slow evaporation of a saturated solution of the purified compound in a suitable solvent to obtain single crystals of sufficient quality.

  • Data Collection: Mounting a single crystal on a diffractometer and collecting diffraction data.

  • Structure Solution and Refinement: Solving the phase problem and refining the atomic positions to obtain a detailed 3D model of the molecule, including precise bond lengths and angles.

X-ray crystallography of related isoxazole derivatives has confirmed the planarity of the isoxazole ring and provided valuable data on the influence of substituents on the overall molecular geometry.

Conclusion

The structural elucidation of this compound is a systematic process that integrates synthetic chemistry with a suite of powerful analytical techniques. The convergence of data from NMR, MS, and FTIR provides a robust and self-consistent confirmation of the molecular structure. This in-depth understanding of its structure is paramount for its effective application as a versatile building block in the rational design and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]
  • Wishart, D. S., et al. (2022). CFM-ID 4.0: a web server for accurate ESI-MS/MS spectral prediction and compound identification. Nucleic Acids Research, 50(W1), W166-W173. [Link]

Sources

Spectroscopic Blueprint of 3-(Bromomethyl)-5-methylisoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Versatility of a Brominated Isoxazole

3-(Bromomethyl)-5-methylisoxazole (CAS No: 130628-75-0; Molecular Formula: C₅H₆BrNO; Molecular Weight: 176.01 g/mol ) is a key intermediate in organic synthesis.[2] Its structure, featuring a reactive bromomethyl group at the 3-position and a methyl group at the 5-position of the isoxazole ring, makes it a valuable precursor for a wide range of chemical transformations. The bromomethyl moiety serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of the isoxazole scaffold into more complex molecular architectures. This is particularly relevant in the synthesis of pharmacologically active compounds, where the isoxazole ring is a common motif.

The strategic importance of this compound lies in its ability to act as a versatile building block for creating diverse molecular libraries for drug screening and in the targeted synthesis of potential therapeutic agents. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous structural elucidation of its derivatives.

Synthesis of this compound: A Practical Protocol

While various synthetic routes to substituted isoxazoles exist, a common and effective method for the bromination of a methyl group on a heterocyclic ring involves radical bromination. The following protocol is adapted from established procedures for similar substrates and provides a reliable method for the synthesis of this compound.

Experimental Protocol: Radical Bromination

Materials:

  • 3,5-Dimethylisoxazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylisoxazole in CCl₄.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining bromine or acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on the analysis of its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
-CH₃~2.4Singlet (s)3HThe methyl protons at the 5-position are deshielded by the isoxazole ring.
-CH₂Br~4.5Singlet (s)2HThe methylene protons are significantly deshielded by the adjacent bromine atom and the isoxazole ring.
Isoxazole-H~6.2Singlet (s)1HThe proton at the 4-position of the isoxazole ring.

Causality Behind Chemical Shifts:

  • The electron-withdrawing nature of the bromine atom and the isoxazole ring causes a significant downfield shift for the -CH₂Br protons.

  • The methyl group, being attached to the electron-rich isoxazole ring, will appear in the typical allylic proton region.

  • The isoxazole ring proton is in a heteroaromatic environment, leading to a chemical shift in the downfield region.

3.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals, corresponding to the five carbon atoms in the molecule.

Carbon Expected Chemical Shift (δ, ppm) Notes
-C H₃~12The methyl carbon at the 5-position.
-C H₂Br~25The methylene carbon, significantly influenced by the attached bromine.
Isoxazole-C 4~102The carbon at the 4-position of the isoxazole ring.
Isoxazole-C 3~160The carbon at the 3-position, attached to the bromomethyl group.
Isoxazole-C 5~170The carbon at the 5-position, attached to the methyl group.

Rationale for Chemical Shift Predictions:

  • The carbons of the isoxazole ring are in a heteroaromatic system, resulting in downfield chemical shifts.

  • The carbon attached to the electronegative bromine atom (-CH₂Br) will be shifted downfield compared to a standard alkyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000C-H stretch (isoxazole ring)Medium
2950-2850C-H stretch (methyl and methylene)Medium
1600-1550C=N stretch (isoxazole ring)Medium-Strong
1450-1400C=C stretch (isoxazole ring)Medium-Strong
1250-1200C-O-N stretch (isoxazole ring)Strong
690-550C-Br stretchMedium-Strong

Interpretation of IR Data:

  • The presence of bands in the 1600-1400 cm⁻¹ region is characteristic of the isoxazole ring vibrations.

  • A strong absorption band in the 690-550 cm⁻¹ range would be indicative of the C-Br stretching vibration, a key feature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a variety of fragments.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A pair of peaks at m/z 175 and 177, with a characteristic ~1:1 intensity ratio, due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).

  • [M-Br]⁺: A significant fragment at m/z 96, corresponding to the loss of a bromine radical. This would be a stable isoxazolyl-methyl carbocation.

  • [M-CH₂Br]⁺: A fragment at m/z 82, resulting from the cleavage of the C-C bond between the ring and the bromomethyl group.

  • Other smaller fragments corresponding to the further breakdown of the isoxazole ring.

Self-Validating System in MS: The isotopic pattern of bromine provides an intrinsic validation of the presence of a single bromine atom in the molecule and its fragments. The observation of the M⁺ and M+2 peaks in a roughly equal ratio is a definitive characteristic.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental and analytical workflows are presented below using Graphviz diagrams.

Synthetic Workflow

Synthesis_Workflow start 3,5-Dimethylisoxazole reagents NBS, AIBN CCl4, Reflux start->reagents reaction Radical Bromination reagents->reaction workup Workup (Filtration, Wash) reaction->workup purification Column Chromatography workup->purification product This compound purification->product Spectroscopic_Workflow Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed predictive overview of the spectroscopic characteristics of this compound, a compound of significant interest to the drug discovery community. By presenting a robust synthetic protocol and a thorough analysis of the expected NMR, IR, and MS data, this document serves as a valuable resource for researchers. The principles of spectroscopic interpretation and the provided experimental methodologies are designed to be self-validating, ensuring a high degree of confidence in the synthesis and characterization of this and related molecules. The authors encourage the scientific community to contribute to the public domain by publishing comprehensive experimental data for this compound to further enhance our collective understanding.

References

  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

3-(Bromomethyl)-5-methylisoxazole safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-5-methylisoxazole

Introduction: Understanding the Molecule

This compound (CAS No. 130628-75-0) is a heterocyclic organic compound widely utilized as a versatile building block in medicinal and agricultural chemistry.[1] Its value stems from the reactive bromomethyl group, which allows for nucleophilic substitution reactions, enabling the attachment of the isoxazole scaffold to other molecular fragments.[1] The 5-methylisoxazole core is a privileged structure found in numerous FDA-approved drugs, particularly sulfonamide antibiotics like sulfamethoxazole.[1] However, the very reactivity that makes this compound synthetically useful also renders it hazardous. This guide provides a comprehensive framework for researchers and drug development professionals to handle this chemical with the necessary precautions, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Classification

The primary and most severe hazard associated with this compound is its corrosivity. It is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.[2][3][4] This is not merely an irritant effect; contact can lead to the destruction of tissue. The compound is also a lachrymator, a substance that irritates the eyes and causes tearing.[2][5]

GHS Hazard Summary

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageCorrosion
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageCorrosion

Data synthesized from multiple Safety Data Sheets (SDS).[2][3][6]

The causality behind this corrosivity lies in the lability of the bromine atom in the bromomethyl group. This group is an excellent electrophile, prone to reacting with biological nucleophiles such as amino and thiol groups in proteins and DNA. Furthermore, it can hydrolyze upon contact with moisture (e.g., on skin or mucous membranes) to release hydrobromic acid (HBr), a strong corrosive acid, directly onto the tissue.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls: The First Line of Defense

Reliance on PPE alone is insufficient. All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential spills.[7][8] The work area must be equipped with an easily accessible emergency eyewash station and a safety shower.[5][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is essential to prevent any direct contact with the chemical.[9]

Required PPE for Handling this compound

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must be worn to provide a seal around the eyes. A full-face shield must be worn over the goggles to protect the entire face from splashes.[8]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use. Double-gloving is a prudent practice.[7]
Body Flame-Resistant Lab CoatA fully buttoned lab coat provides a primary barrier against spills.
Respiratory NIOSH/MSHA Approved RespiratorWhile a fume hood is the primary control, a respirator should be used if there is a risk of exceeding exposure limits or if irritation is experienced.[5]

Hazard Mitigation Workflow

The following diagram illustrates the logical flow from risk assessment to safe handling.

cluster_prep Preparation Phase cluster_exec Execution Phase A 1. Risk Assessment (Review SDS for H314/H318 Hazards) B 2. Select Engineering Controls (Chemical Fume Hood, Eyewash/Shower) A->B Mandatory C 3. Select & Inspect PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) B->C Mandatory D 4. Safe Handling Protocol (Work within fume hood, avoid contact) C->D Proceed to work E 5. Post-Handling (Decontaminate surfaces, doff PPE correctly) D->E After experiment F 6. Secure Storage & Waste Disposal (Store locked up, dispose as hazardous waste) E->F Final steps

Caption: Logical workflow for mitigating hazards when handling corrosive chemicals.

Section 3: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Prepare all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as detailed in Section 2.2, ensuring gloves are pulled over the cuffs of the lab coat.

  • Handling: Conduct all transfers and reactions within the fume hood. Avoid rapid movements that could cause splashes. Use compatible equipment (e.g., glass or PTFE).

  • Post-Handling: After use, securely cap the container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidents.

  • Location: Store in a cool, dry, and well-ventilated area.[10]

  • Security: The storage location must be locked to restrict access to authorized personnel only.[2][11]

  • Conditions: The container should be kept tightly closed. It is often recommended to store under an inert gas like argon or nitrogen to prevent degradation from moisture.[12]

  • Incompatibilities: Keep away from strong oxidizing agents, bases, and reducing agents.[10]

Waste Disposal

All materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[9][13]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[14]

  • Disposal: Dispose of the contents and the container in accordance with local, state, and federal regulations, typically via an approved chemical waste disposal plant.[2][9] Do not dispose of it down the drain.[9]

Section 4: Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

First-Aid Measures for Exposure
  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes under a safety shower.[2][4][15] Seek immediate medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, holding the eyelids open to ensure a thorough rinse.[2][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5]

  • Inhalation: Remove the person from the exposure area to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2][5] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water. Seek immediate medical attention.[2] Ingestion can cause severe damage and possible perforation of the esophagus or stomach.[2]

Spill Response Protocol

The response depends on the scale of the spill. This protocol is for small, manageable laboratory spills (typically <250 ml). For larger spills, evacuate the area and call emergency services.[16]

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential personnel.[15]

  • Don PPE: Don all appropriate PPE, including respiratory protection if necessary.

  • Contain: Prevent the spill from spreading by surrounding it with an inert absorbent material (e.g., vermiculite, dry sand, or chemical absorbent pads).[15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb: Carefully apply the absorbent material, starting from the outside and working inwards to minimize splashing.

  • Collect: Once fully absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and wipe dry.[17]

  • Dispose: Seal and label the waste container and dispose of it according to the protocol in Section 3.3.

Emergency Spill Response Decision Tree

This diagram outlines the decision-making process for a chemical spill.

A Spill Occurs B Assess Situation Is the spill large (>250ml)? Is anyone injured? Are you trained to clean it? A->B C YES (Major Spill) B->C Any 'YES' D NO (Minor Spill) B->D All 'NO' E 1. EVACUATE the area. 2. ALERT others and activate alarm. 3. CALL Emergency Services (911). C->E F 1. ALERT personnel in the area. 2. DON appropriate PPE. 3. CONTAIN the spill with absorbent. 4. COLLECT absorbed material into waste container. 5. DECONTAMINATE the area. 6. DISPOSE of waste properly. D->F

Caption: Decision tree for responding to a chemical spill in the laboratory.

References

  • BenchChem. This compound|CAS 130628-75-0. URL
  • Fisher Scientific. SAFETY DATA SHEET: this compound. URL
  • Fisher Scientific. SAFETY DATA SHEET: this compound (2023-09-05). URL
  • PubChem. This compound | C5H6BrNO | CID 2776304.
  • BenchChem. Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene. URL
  • CymitQuimica. 3-(Bromomethyl)
  • Sigma-Aldrich. 5-(Bromomethyl)-3-methylisoxazole AldrichCPR. URL
  • BenchChem. Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol. URL
  • Fisher Scientific. SAFETY DATA SHEET: 3-(Chloromethyl)-5-methylisoxazole. URL
  • EHSO. Spill Control/Emergency Response - EHSO Manual 2025-2026. URL
  • BLD Pharmatech. 3-(Bromomethyl)
  • TCI EUROPE N.V. SAFETY DATA SHEET: 4-(Bromomethyl)benzoic Acid. URL
  • University of Tennessee Knoxville. Chemical Exposure and Spill Response Procedure - Emergency Planning and Preparedness. URL
  • Clarkson University. CHEMICAL SPILL PROCEDURES. URL
  • ChemicalBook. This compound Property. URL
  • BenchChem. Personal protective equipment for handling bromoethyne. URL
  • Thermo Scientific. This compound, 97%. URL
  • Sigma-Aldrich.
  • Fisher Scientific. SAFETY DATA SHEET: 5-(Bromomethyl)-3-phenylisoxazole. URL
  • BenchChem. Proper Disposal of 5-Bromo-3-methylbenzo[d]isoxazole. URL
  • Carl ROTH. 3-(Bromomethyl)isoxazole, 5 g, CAS No. 76632-20-7. URL
  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. URL
  • CTAHR. UNIT 7: Personal Protective Equipment. University of Hawaii. URL
  • ChemicalBook. This compound | 130628-75-0. URL
  • PubChem. 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224.
  • ChemScene. This compound | 130628-75-0. URL
  • Fisher Scientific. SAFETY DATA SHEET: 5-(Bromomethyl)-3-methylisoxazole. URL
  • ChemicalBook. This compound CAS#: 130628-75-0. URL
  • BenchChem. Proper Disposal of 1,3-Bis(bromomethyl)-5-methylbenzene. URL

Sources

An In-depth Technical Guide to the Stability and Storage of 3-(Bromomethyl)-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-(Bromomethyl)-5-methylisoxazole is a pivotal reagent in contemporary medicinal and agrochemical research, prized for the reactive handle provided by its bromomethyl group.[1] This reactivity, however, necessitates a thorough understanding of its stability to ensure the integrity of experimental outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the chemical properties that dictate its stability profile, explore the primary degradation pathways under various environmental stressors, and offer detailed protocols for its handling, storage, and purity assessment. Our objective is to equip researchers with the requisite knowledge to maintain the fidelity of this versatile building block in their synthetic endeavors.

Introduction: The Synthetic Utility and Inherent Reactivity of this compound

This compound has emerged as a valuable intermediate in organic synthesis. The 5-methylisoxazole core is a structural motif present in numerous FDA-approved drugs, and the compound's utility is primarily derived from the facile displacement of the bromide ion by a wide array of nucleophiles.[1] This classic SN2 reactivity allows for the strategic introduction of the isoxazole moiety into more complex molecular architectures, a common tactic in the development of novel therapeutic agents and advanced agrochemicals.[1]

However, the very electrophilicity that makes the bromomethyl group an excellent synthetic handle also renders the molecule susceptible to degradation. Understanding the kinetics and mechanisms of this degradation is not merely an academic exercise; it is fundamental to ensuring the reproducibility of synthetic procedures and the purity of the resulting compounds. This guide will, therefore, transition from the "what" of its reactivity to the "how" and "why" of its stability.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
CAS Number 130628-75-0[2]
Molecular Formula C₅H₆BrNO[2]
Molecular Weight 176.01 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 44°C at 0.4 mmHgChemicalBook
Density ~1.582 g/cm³ (predicted)ChemicalBook

Core Principles of Stability and Degradation

The stability of this compound is contingent on mitigating the environmental factors that can initiate its degradation. The primary modes of degradation are hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Instability: The Role of Water as a Nucleophile

Given the electrophilic nature of the carbon atom in the bromomethyl group, it is highly susceptible to nucleophilic attack. Water, although a weak nucleophile, can hydrolyze this compound, particularly with extended exposure or at elevated temperatures. This reaction results in the formation of 3-(hydroxymethyl)-5-methylisoxazole and hydrobromic acid. The generation of acid can, in turn, catalyze further degradation.

Proposed Hydrolysis Pathway:

3-Bromomethyl-5-methylisoxazole 3-Bromomethyl-5-methylisoxazole TransitionState [Transition State] 3-Bromomethyl-5-methylisoxazole->TransitionState + H₂O 3-Hydroxymethyl-5-methylisoxazole 3-Hydroxymethyl-5-methylisoxazole TransitionState->3-Hydroxymethyl-5-methylisoxazole - HBr

Caption: Proposed SN2 hydrolysis of this compound.

Photolytic Degradation: The Labile N-O Bond of the Isoxazole Ring

The isoxazole ring system is known to be photolabile.[3][4] The weak N-O bond within the isoxazole ring can undergo cleavage upon exposure to UV irradiation, leading to ring-opening and rearrangement to an oxazole or fragmentation into smaller, reactive species.[3][5] While specific studies on the photodegradation of this compound are not extensively documented, the inherent photochemistry of the isoxazole core suggests that exposure to light, particularly UV light, should be minimized.[3][6]

Conceptual Photodegradation Pathway:

cluster_main Photodegradation of the Isoxazole Ring Isoxazole This compound AzirineIntermediate Azirine Intermediate Isoxazole->AzirineIntermediate UV light (hν) RearrangedProducts Oxazole Derivatives AzirineIntermediate->RearrangedProducts Rearrangement FragmentedProducts Degradation Products AzirineIntermediate->FragmentedProducts Fragmentation cluster_workflow Stability Assessment Workflow Start Pristine this compound StressConditions Expose to Stress Conditions Start->StressConditions Hydrolytic Hydrolytic (Acid, Base, Neutral) StressConditions->Hydrolytic Photolytic Photolytic (UV/Vis Light) StressConditions->Photolytic Thermal Thermal (Elevated Temperature) StressConditions->Thermal Sampling Sample at Time Points Hydrolytic->Sampling Photolytic->Sampling Thermal->Sampling Analysis Analytical Testing (HPLC, GC-MS, NMR) Sampling->Analysis Data Quantify Parent Compound & Identify Degradants Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for a forced degradation study of this compound.

Analytical Methods for Purity and Stability Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying the purity of this compound and monitoring its degradation. A C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent method for assessing the purity of the compound and identifying major degradation products. The benzylic protons of the bromomethyl group in the parent compound are expected to have a characteristic chemical shift. Upon hydrolysis to 3-(hydroxymethyl)-5-methylisoxazole, this signal will shift, and a new signal corresponding to the hydroxyl proton will appear.

Expected ¹H NMR Chemical Shift Comparison:

ProtonsThis compound (approx. δ)3-(Hydroxymethyl)-5-methylisoxazole (approx. δ)
-CH₂Br ~4.5 ppm-
-CH₂OH -~4.7 ppm
-OH -Variable (concentration and solvent dependent)
Isoxazole Ring H ~6.4 ppm~6.3 ppm
-CH₃ ~2.4 ppm~2.4 ppm

Note: These are approximate chemical shifts and can vary depending on the solvent and spectrometer.

Conclusion

This compound is an indispensable tool for chemical synthesis, but its utility is directly linked to its purity and stability. By understanding its inherent reactivity and susceptibility to hydrolysis, photolysis, and thermal decomposition, researchers can implement appropriate storage and handling procedures to preserve its integrity. Refrigeration, storage under an inert atmosphere, and protection from light are the cornerstones of maintaining a high-quality reagent. For critical applications, a proactive approach to stability assessment through forced degradation studies and routine analytical testing is highly recommended. Adherence to these guidelines will ensure the reliability of experimental results and contribute to the successful advancement of research and development projects that rely on this versatile building block.

References

  • Wikipedia. Isoxazole. [Link]
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. [Link]
  • PubChem. This compound. [Link]
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Europe PMC. [Link]

Sources

Procurement and Qualification of 3-(Bromomethyl)-5-methylisoxazole: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-5-methylisoxazole (CAS No. 130628-75-0) is a pivotal heterocyclic building block in medicinal and agrochemical research.[1] Its utility is primarily derived from the reactive bromomethyl group, which allows for versatile nucleophilic substitution, enabling the facile introduction of the 5-methylisoxazole scaffold into a diverse range of molecular architectures.[1] The 5-methylisoxazole core itself is a privileged structure, found in numerous FDA-approved pharmaceuticals.[1] However, the successful integration of this reagent into a research or drug development pipeline is critically dependent on the purity and reliability of the starting material. This guide provides a comprehensive framework for the strategic sourcing, rigorous qualification, and safe handling of this compound, ensuring the integrity and reproducibility of your scientific endeavors.

The Strategic Importance of this compound

The isoxazole ring is an electron-deficient aromatic system, and the substituents at the 3- and 5-positions significantly influence its reactivity.[1] In this specific molecule, the 5-methyl group is electron-donating, while the 3-bromomethyl group is a potent electrophilic handle. This arrangement makes the compound an ideal precursor for:

  • Drug Discovery: Serving as a key intermediate for synthesizing compounds targeting a wide array of biological targets, including AMPA receptors.[1] Derivatives such as 3-amino-5-methylisoxazole are crucial for producing sulfonamide antibiotics.[1][2]

  • Agrochemicals: The isoxazole moiety is a vital pharmacophore in the design of novel fungicides, herbicides, and insecticides.[1]

  • Organic Synthesis: It is widely used for creating more complex heterocyclic systems, including isoxazole-annulated rings and isoxazole carbaldehydes for subsequent transformations.[1]

Given its role as a foundational reagent, any impurities—such as unreacted starting materials from its synthesis (e.g., via bromination of 3,5-dimethylisoxazole) or degradation products—can lead to unforeseen side reactions, purification challenges, and ultimately, compromised results. Therefore, a robust supplier qualification and incoming material verification process is not merely a procedural formality but a cornerstone of sound scientific practice.[3][4][5]

Supplier Identification and Evaluation

The chemical marketplace is vast, ranging from large, well-established manufacturers to smaller, specialized labs and online aggregators. The choice of supplier should be guided by the scale of your work, purity requirements, and the level of documentation needed.

Landscape of Potential Suppliers

The following table summarizes a selection of suppliers for this compound, categorized to aid in the selection process. This is not an exhaustive list but represents a cross-section of available commercial sources.

Supplier CategoryRepresentative SuppliersTypical PurityKey Considerations & Notes
Global Manufacturers & Distributors Thermo Scientific (Fisher Scientific)[6], Sigma-Aldrich (Merck)[7][8]97% to ≥98%Offer extensive documentation (CoA, SDS), robust quality systems, and various pack sizes. Ideal for research and early development where lot-to-lot consistency is paramount.
Specialty Chemical Suppliers Benchchem, ChemScene, Apollo Scientific[9], BLD Pharm[10]≥98%Often provide high-purity reagents for specific research applications. May offer more detailed characterization data upon request.
Online Marketplaces & Aggregators ChemicalBook[11]Varies by ListerLists numerous manufacturers and suppliers, often from Asia. Useful for sourcing bulk quantities but requires careful vetting of the actual manufacturer. Purity claims must be independently verified.
Bulk & API Intermediate Suppliers Jigs Chemical Limited[12][13]>99%Geared towards process development and commercial scale-up. Can often provide process-related impurity information and accommodate custom specifications.
Essential Supplier Documentation

Before placing an order, especially for a new supplier, it is imperative to request and review the following documents:

  • Certificate of Analysis (CoA): This is the most critical document. A reliable CoA will specify the lot number, test methods used (e.g., NMR, GC, HPLC), and the results for identity, purity, and sometimes other parameters like water content.

  • Safety Data Sheet (SDS): Provides essential information on hazards, safe handling, storage, and emergency procedures.[14][15][16][17]

  • Product Specification Sheet: Outlines the guaranteed quality parameters for the product, providing a baseline against which to test incoming material.

Incoming Quality Control: A Self-Validating Protocol

In a regulated environment or any setting where reproducibility is key, one must operate under the principle of "trust, but verify." The supplier's CoA provides a baseline, but independent verification is essential to confirm the identity and purity of the material before it enters the laboratory workflow.[18][19]

Experimental Protocol for Material Verification

This protocol outlines a standard workflow for the qualification of a newly received batch of this compound.

Objective: To confirm the chemical identity and determine the purity of a supplied batch of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS)

  • HPLC-grade Acetonitrile (ACN) and water

  • Methanol (for sample preparation)

Procedure:

  • Physical and Visual Inspection:

    • Examine the container for proper labeling and integrity.

    • Note the physical appearance of the material (e.g., colorless to pale yellow liquid or low-melting solid) and compare it with the specifications.

  • Structural Confirmation by ¹H NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of CDCl₃ in an NMR tube.[20]

    • Acquire a ¹H NMR spectrum.

    • Expected Spectrum Analysis:

      • ~2.4 ppm (singlet, 3H): Protons of the methyl group at the 5-position (-CH₃).

      • ~4.4 ppm (singlet, 2H): Protons of the bromomethyl group (-CH₂Br).

      • ~6.2 ppm (singlet, 1H): Proton on the isoxazole ring at the 4-position.

    • The presence of these three singlets with the correct integration ratio (3:2:1) and chemical shifts provides strong evidence of the correct structure. Check for any significant impurity peaks.

  • Purity Assessment by HPLC-UV:

    • Mobile Phase: Isocratic or gradient elution using Water and Acetonitrile. A typical starting point could be 60:40 ACN:Water.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detector: UV detector set at a wavelength determined from a UV scan (e.g., ~220 nm).

    • Sample Preparation: Prepare a stock solution of the sample in Methanol or ACN at ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

    • Analysis: Inject the sample and analyze the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A high-quality batch should exhibit a purity of ≥97%.

  • Molecular Weight Confirmation by LC-MS:

    • Utilize an LC-MS system, often with the same or similar chromatographic conditions as the HPLC-UV method.[21]

    • Analyze the mass spectrum for the molecular ion. This compound has a molecular weight of 176.01 g/mol .[6][22] Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), expect to see two peaks of nearly equal intensity at m/z corresponding to [M+H]⁺ at ~176 and ~178. This isotopic signature is a definitive confirmation of a monobrominated compound.

Workflow for Incoming Material Qualification

The following diagram illustrates the logical flow of the quality control process.

QC_Workflow cluster_0 Phase 1: Documentation & Physical Check cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision Receive Receive Shipment Inspect Visual & Label Inspection Receive->Inspect Docs Review Supplier CoA & SDS Inspect->Docs NMR Identity Check via ¹H NMR Docs->NMR HPLC Purity Assay via HPLC-UV NMR->HPLC MS MW Confirmation via LC-MS HPLC->MS Decision Compare Data to Specs MS->Decision Accept Accept & Release to Lab Decision->Accept Pass Reject Reject & Contact Supplier Decision->Reject Fail caption Fig 1: Workflow for QC of incoming this compound. Safety_Protocols cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering & Procedural Controls center_node Handling This compound Goggles Safety Goggles & Face Shield center_node->Goggles Gloves Nitrile Gloves center_node->Gloves Coat Lab Coat center_node->Coat Hood Chemical Fume Hood center_node->Hood Storage Cool, Dry, Inert Storage center_node->Storage Spill Spill Kit Ready center_node->Spill caption Fig 2: Core safety protocols for handling bromomethyl compounds.

Caption: Fig 2: Core safety protocols for handling bromomethyl compounds.

Conclusion

The successful use of this compound in a research and development setting is contingent upon more than just its purchase. It requires a systematic approach encompassing diligent supplier evaluation, rigorous in-house quality verification, and an unwavering commitment to safety. By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the procurement of high-quality, reliable material, thereby safeguarding the integrity of their experimental outcomes and accelerating their scientific objectives.

References

  • Current time information in नागपूर डिव्हिजन, IN. Google.
  • 3-( Bromomethyl )-5 - methylisoxazole api. IndiaMART.
  • This compound RAW MATERIAL API. IndiaMART.
  • Quality Control In Chemical Manufacturing For Life Sciences. ReAgent.
  • Managing critical reagents through drug development. Symeres.
  • Overview of pharmaceutical quality control steps and implementations. GMP SOP.
  • Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate.
  • This compound | C5H6BrNO. PubChem.
  • METHYL .ALPHA.-(BROMOMETHYL)ACRYLATE. Organic Syntheses.
  • Quality Control During Drug Development. Technology Networks.
  • Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Rondaxe.
  • III Analytical Methods. Japan International Cooperation Agency.
  • The handling, hazards, and maintenance of heavy liquids in the geologic laboratory. USGS.
  • 5-(bromo Methyl)-3-phenyl Isoxazole at Best Price. Tradeindia.
  • Analytical Methods - A validated stability-indicating LC-MS method. Royal Society of Chemistry.
  • 3-Amino-5-methylisoxazole, ≥97% - Manufacturers & Suppliers in India. Ottokemi.

Sources

3-(Bromomethyl)-5-methylisoxazole as a chemical building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Bromomethyl)-5-methylisoxazole: A Versatile Building Block in Modern Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core properties, reactivity, and extensive applications, offering both high-level scientific insights and detailed, actionable protocols.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif of immense significance in medicinal chemistry.[1] Its presence is integral to the biological activity of numerous therapeutic agents, including the anti-inflammatory drug Valdecoxib and the antirheumatic leflunomide.[2] The value of the isoxazole core lies in its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing physicochemical properties critical for drug development.[1][2]

This compound emerges as a particularly valuable building block because it combines this stable, biologically relevant isoxazole core with a highly reactive bromomethyl group.[3] This "handle" serves as a versatile anchor point for introducing the isoxazole moiety into a wide array of molecular architectures through straightforward and predictable chemical transformations. Its utility spans the synthesis of complex pharmaceutical agents and advanced agrochemicals, making it a cornerstone intermediate for innovation in these fields.[3]

Core Profile: Physicochemical and Safety Data

A thorough understanding of a building block's properties and safety requirements is a prerequisite for its effective and safe utilization in any laboratory setting.

Physicochemical Properties

The key identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 130628-75-0[4][5]
Molecular Formula C₅H₆BrNO[4][5][6]
Molecular Weight 176.01 g/mol [4][5][6]
IUPAC Name 3-(bromomethyl)-5-methyl-1,2-oxazole[3][5]
InChI Key ASGJFGPILHALRC-UHFFFAOYSA-N[4][5]
Canonical SMILES CC1=CC(=NO1)CBr[7]
Safety and Handling

WARNING: This compound is hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[8][9]

Hazard ClassGHS StatementPrecautionary Codes (Examples)Source(s)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageP280, P302+P352, P305+P351+P338[4][5][9]
Serious Eye Damage H318: Causes serious eye damageP280, P305+P351+P338, P310[4][9]
Acute Toxicity (Oral) H302: Harmful if swallowedP270, P301+P312, P330[5][10]

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin thoroughly with plenty of water.[9] Seek immediate medical attention.[9]

  • In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[9] Immediately call a physician.[9]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[9]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[4][9]

Reactivity Profile: The Lability of the Bromomethyl Group

The primary mode of reactivity for this compound is the nucleophilic substitution of the bromide ion.[3] The carbon atom of the bromomethyl group is highly electrophilic, analogous to a benzylic carbon, making it an excellent substrate for Sₙ2 reactions. This predictable reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds with a wide variety of nucleophiles.

Reactivity_Profile main This compound amine_prod N-Alkylated Products (Amines, Heterocycles) main->amine_prod + R₂NH / Base alcohol_prod O-Alkylated Products (Ethers, Esters) main->alcohol_prod + ROH / Base thiol_prod S-Alkylated Products (Thioethers) main->thiol_prod + RSH / Base sulfide_prod Sulfonium Salts main->sulfide_prod + R₂S carbon_prod C-Alkylated Products (New C-C Bonds) main->carbon_prod + C-Nucleophile (e.g., Enolate) Workflow_Diagram setup 1. Reaction Setup (Nucleophile, Base, Solvent) alkylation 2. Add Alkylating Agent (this compound) setup->alkylation reaction 3. Reaction Monitoring (TLC / LC-MS) alkylation->reaction workup 4. Aqueous Workup (Quench & Extract) reaction->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis

Sources

The Isoxazole Core: A Technical Guide to the Discovery of Novel Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse non-covalent interactions have established it as a privileged scaffold in the design of novel therapeutic agents.[1] This guide provides an in-depth technical exploration of the isoxazole core, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in the synthesis of novel isoxazole derivatives, detail their multifaceted biological activities with a focus on anticancer and anti-inflammatory applications, and provide actionable experimental protocols.

The inherent value of the isoxazole moiety is underscored by its presence in a range of FDA-approved drugs, from the anti-inflammatory agent Valdecoxib to the antibiotic Cloxacillin.[3] This clinical success fuels the ongoing exploration of novel isoxazole derivatives to address unmet medical needs. This guide will serve as a comprehensive resource, blending foundational principles with recent advancements to empower researchers in their quest for the next generation of isoxazole-based therapeutics.

I. Strategic Synthesis of Novel Isoxazole Derivatives: A Methodological Overview

The synthetic accessibility of the isoxazole ring allows for extensive chemical modifications, which is paramount for systematic structure-activity relationship (SAR) studies.[4] This section details key synthetic strategies, emphasizing the rationale behind their application.

The Cornerstone: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). This reaction is highly efficient and allows for the introduction of diverse substituents at the 3- and 5-positions of the isoxazole ring.

This protocol outlines a general procedure for the in-situ generation of nitrile oxides from aldoximes, followed by their cycloaddition with a terminal alkyne.

Materials:

  • Substituted Aldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (1.1 eq)

  • Terminal Alkyne (1.0 eq)

  • Chloramine-T trihydrate (1.1 eq) or N-Chlorosuccinimide (NCS)

  • Base (e.g., Triethylamine (Et3N) or Potassium Carbonate (K2CO3))

  • Solvent (e.g., Ethanol (EtOH), Dichloromethane (DCM), or Tetrahydrofuran (THF))

Procedure:

  • Oxime Formation: To a solution of the substituted aldehyde in ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Nitrile Oxide Generation and Cycloaddition:

    • Cool the reaction mixture to room temperature.

    • Add the terminal alkyne to the solution.

    • Slowly add a solution of Chloramine-T or NCS in the same solvent. The nitrile oxide is generated in situ and immediately reacts with the alkyne.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

Causality of Experimental Choices:

  • In-situ generation of nitrile oxides: Nitrile oxides are highly reactive and prone to dimerization. Generating them in the presence of the dipolarophile maximizes the yield of the desired cycloaddition product.

  • Choice of Oxidant: Chloramine-T and NCS are effective and readily available oxidizing agents for the conversion of aldoximes to nitrile oxides.

  • Solvent Selection: The choice of solvent depends on the solubility of the reactants and can influence the reaction rate.

Leveraging Chalcones for 3,5-Disubstituted Isoxazoles

Chalcones, α,β-unsaturated ketones, are excellent precursors for the synthesis of 3,5-disubstituted isoxazoles. This method offers a straightforward route to a wide array of derivatives.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Base (e.g., Potassium Hydroxide (KOH) or Sodium Acetate)

  • Solvent (e.g., Ethanol)

Procedure:

  • Reaction Setup: Dissolve the chalcone in ethanol in a round-bottom flask.

  • Addition of Reagents: Add hydroxylamine hydrochloride and the base to the solution.

  • Reflux: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.[5][6]

Diagram: Synthetic Workflow from Chalcones

G A Substituted Acetophenone C Chalcone A->C Claisen-Schmidt Condensation B Aromatic Aldehyde B->C F 3,5-Disubstituted Isoxazole C->F Cyclization D Hydroxylamine Hydrochloride D->F E Base (e.g., KOH) E->F

Caption: Synthesis of 3,5-disubstituted isoxazoles from chalcone precursors.

Modern Synthetic Approaches: Enhancing Efficiency

To accelerate the discovery process, modern synthetic techniques such as microwave-assisted synthesis and one-pot procedures are increasingly employed.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields by providing uniform and rapid heating.[7][8][9][10] This is particularly advantageous for high-throughput synthesis of isoxazole libraries.

  • One-Pot Procedures: Combining multiple reaction steps into a single pot without isolating intermediates enhances efficiency, reduces waste, and saves time.[7][11][12][13] For example, a one-pot, three-component reaction can involve the Sonogashira coupling of an acid chloride with a terminal alkyne, followed by the in-situ generation of a nitrile oxide and its subsequent 1,3-dipolar cycloaddition.[7]

II. Pharmacological Landscape of Novel Isoxazole Derivatives

The isoxazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This section will focus on two key areas of intense research: cancer and inflammation.

Isoxazole Derivatives as Anticancer Agents

Isoxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms of action.

  • Kinase Inhibition: Many isoxazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, novel isoxazole compounds have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK) and c-Met kinase.[14][15][16]

  • Induction of Apoptosis: Isoxazole derivatives can trigger programmed cell death in cancer cells by modulating apoptotic pathways.

  • Tubulin Polymerization Inhibition: Some isoxazoles disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: Isoxazoles can also inhibit other key enzymes in cancer progression, such as topoisomerases and histone deacetylases (HDACs).[17]

Diagram: Kinase Inhibition by an Isoxazole Derivative

G ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Isoxazole Isoxazole Inhibitor Isoxazole->Kinase Blocks ATP Binding

Caption: Isoxazole derivatives can inhibit kinase activity by blocking the ATP binding site.

Systematic modification of the isoxazole scaffold has yielded crucial insights into the structural requirements for anticancer activity.

  • Substituents at the 3- and 5-positions: The nature and position of substituents on the isoxazole ring are critical for potency and selectivity. Aromatic or heteroaromatic rings at these positions often engage in key interactions with the target protein.

  • Linker Moiety: When the isoxazole ring is part of a larger molecule, the linker connecting it to other pharmacophores can significantly influence activity.

  • Stereochemistry: The stereochemistry of substituents can play a vital role in the binding affinity and selectivity of isoxazole derivatives.

Table: Anticancer Activity of Representative Isoxazole Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
20c Not SpecifiedMCF-7 (Breast)0.650[18]
20c Not SpecifiedHCT116 (Colon)1.445[18]
28a c-MetEBC-1 (Lung)0.18[16]
Compound 27 JNK3-0.023[14]
Compound 28 JNK3-0.019[14]
Isoxazole Derivatives in the Modulation of Inflammation

Isoxazole-containing compounds have long been recognized for their anti-inflammatory properties, most notably exemplified by the selective COX-2 inhibitor Valdecoxib.

  • COX-2 Inhibition: Selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins, is a key mechanism for many anti-inflammatory isoxazoles.

  • Cytokine Modulation: Novel isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19]

  • Modulation of Immune Cell Function: Some isoxazoles can regulate the activity of immune cells, such as T-cells and macrophages, contributing to their anti-inflammatory effects.[3][19]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test isoxazole compounds

  • Prostaglandin E2 (PGE2) immunoassay kit

Procedure:

  • Enzyme Incubation: Incubate the COX-2 enzyme with various concentrations of the test isoxazole derivative or a vehicle control in a suitable buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a defined incubation period, terminate the reaction.

  • Quantification of PGE2: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

III. Antimicrobial Potential of Novel Isoxazole Derivatives

The isoxazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

The specific mechanisms of action of antimicrobial isoxazoles are diverse and can involve the inhibition of essential bacterial enzymes or disruption of the cell wall.[6] SAR studies have shown that the nature and substitution pattern of aromatic rings attached to the isoxazole core are crucial for antibacterial and antifungal activity.

Table: Antimicrobial Activity of Representative Isoxazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
4e Candida albicans6[1]
4g Candida albicans6[1]
4h Candida albicans6[1]
5h Escherichia coli10[20]
5h Bacillus subtilis10[20]
5h Candida albicans60[20]

IV. Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile platform in the discovery of novel therapeutic agents. The synthetic tractability of the isoxazole ring allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the identification of new lead compounds. Future research in this field will likely focus on:

  • Development of more selective and potent inhibitors for specific biological targets.

  • Exploration of novel mechanisms of action for isoxazole derivatives.

  • Application of computational methods for the rational design of isoxazole-based drugs with improved pharmacokinetic and pharmacodynamic properties.

  • Investigation of isoxazole-containing hybrid molecules that combine the isoxazole core with other pharmacophores to achieve synergistic therapeutic effects.

This guide has provided a comprehensive overview of the core principles and practical methodologies involved in the discovery of novel isoxazole derivatives. By understanding the intricacies of their synthesis, mechanisms of action, and structure-activity relationships, researchers are well-equipped to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1301362X]
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24332487/]
  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/131.shtm]
  • New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate. [URL: https://www.researchgate.net/publication/384024796_New_Isoxazole_Derivatives_Design_Synthesis_Crystal_Structure_Antimicrobial_Assessments_and_In_Silico_Studies]
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. ChEMBL. [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL5096181/]
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. [URL: https://www.ctbp.in/index.php/ctbp/article/view/59]
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25542698/]
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38870642/]
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7597148/]
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. Benchchem. [URL: https://www.benchchem.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070851/]
  • Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38785303/]
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.com/index.php/ijps/article/view/4224/2221]
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04130]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [URL: https://www.eurekaselect.com/article/117909]
  • Scheme for synthesis of 3,5-disubstituted isoxazoles. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Scheme-for-synthesis-of-3-5-disubstituted-isoxazoles_fig1_362243283]
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/259286284_Synthesis_and_SAR_of_novel_isoxazoles_as_potent_c-jun_N-terminal_kinase_JNK_Inhibitors]
  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10055272/]
  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2024.2384218]
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/pdf/technical-guide-sar-isoxazoloindoles.pdf]
  • One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. DOI. [URL: https://doi.org/10.1016/B978-0-323-99595-9.00018-0]
  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36986560/]
  • Synthesis of various 3,5-diarylisoxazoles with the scope of substituents (R 1 ) on the chalcone. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-various-3-5-diarylisoxazoles-with-the-scope-of-substituents-R-1-on-the_tbl2_236166014]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [URL: https://www.mdpi.com/1424-8247/18/1/179]
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572714/]
  • Preparation of 3,5-diaryl isoxazole scaffolds via the chalcone intermediate. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of poly substituted isoxazoles via a one-pot cascade reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-poly-substituted-isoxazoles-via-a-one-pot-cascade-reaction_fig1_349506684]
  • SAR of isoxazole based new anticancer drugs. ResearchGate. [URL: https://www.researchgate.net/figure/SAR-of-isoxazole-based-new-anticancer-drugs_fig5_369724036]
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [URL: https://www.researchgate.
  • Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222409/]
  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2693]
  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [URL: http://www.eijst.org.uk/images/frontImages/gallery/Vol._5_No._4/5._29-37.pdf]

Sources

Theoretical studies on 3-(Bromomethyl)-5-methylisoxazole reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Practical Reactivity of 3-(Bromomethyl)-5-methylisoxazole

Foreword: Unlocking a Versatile Heterocyclic Building Block

In the landscape of modern medicinal and agricultural chemistry, the isoxazole scaffold is a privileged structure, appearing in nearly two dozen FDA-approved drugs and a host of advanced agrochemicals.[1] Its value lies in its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions. Within this class of compounds, this compound stands out as a particularly versatile and reactive intermediate. The presence of the bromomethyl group provides a reactive handle, an electrophilic site primed for a variety of synthetic transformations, allowing for the strategic introduction of the isoxazole motif into larger, more complex molecular architectures.[1]

This guide moves beyond a simple recitation of reactions. It is designed for the practicing researcher, offering a deep dive into the why and how of this molecule's reactivity. We will explore its behavior through the dual lenses of experimental observation and theoretical computation, providing not just protocols, but a mechanistic and predictive understanding to empower your own research and development endeavors.

Molecular Properties and Electronic Profile

To understand the reactivity of this compound, we must first consider its fundamental structure and electronic landscape. The isoxazole ring is an electron-deficient aromatic system due to the presence of two electronegative heteroatoms, nitrogen and oxygen.[1] This inherent electron deficiency influences the reactivity of its substituents.

  • The 5-methyl group is a weak electron-donating group, which slightly activates the ring.

  • The 3-(bromomethyl) group is electron-withdrawing, further deactivating the heterocyclic ring itself but, more importantly, establishing the C-Br bond as the primary site of reactivity.[1] The carbon of the bromomethyl group is highly electrophilic, making it an excellent target for nucleophiles.[2]

PropertyValueSource
CAS Number 130628-75-0[3][4][5][6][7][8]
Molecular Formula C₅H₆BrNO[3][4][5][7]
Molecular Weight 176.01 g/mol [3][5][7]
Boiling Point 44°C (at 0.4 mmHg)[8][9]
Density ~1.58 g/cm³ (Predicted)[8][9]
SMILES CC1=CC(=NO1)CBr[3]

The Cornerstone of Reactivity: Nucleophilic Substitution

The most significant and widely exploited reaction pathway for this compound is the nucleophilic substitution of the bromide ion.[1] Given that the electrophilic carbon is a primary carbon, this reaction proceeds reliably and predictably via a bimolecular (SN2) mechanism.[1][2]

The SN2 Mechanism: A Concerted Dance

The SN2 reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), as the carbon-bromide bond is simultaneously broken. This backside attack leads to an inversion of stereochemistry if the carbon were chiral.

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_Intermediate R-Pd(II)L₂-X Pd0->Pd_Intermediate R-X in OxAdd {Oxidative Addition | R-X} OxAdd->OxAdd_node Pd_Coupled R-Pd(II)L₂-R' Pd_Intermediate->Pd_Coupled R'-M in M-X out Transmetal {Transmetalation | R'-M} Transmetal->Transmetal_node Pd_Coupled->Pd0 R-R' out Product R-R' (Product) Pd_Coupled->Product Yields RedElim {Reductive Elimination} RedElim->RedElim_node DFT_Workflow cluster_input Input Definition cluster_calc Calculation cluster_output Analysis & Output mol_geom Define Molecular Geometry (this compound) comp_params Select Computational Method (e.g., DFT: B3LYP/6-31G*) geom_opt Geometry Optimization (Find lowest energy structure) comp_params->geom_opt freq_calc Frequency Calculation (Confirm minimum energy) geom_opt->freq_calc ts_search Transition State Search (for a specific reaction) geom_opt->ts_search Reaction Path Modeling energy_analysis Analyze Energies (HOMO/LUMO, Activation Energy) freq_calc->energy_analysis ts_search->energy_analysis struct_analysis Analyze Properties (Bond lengths, charges) energy_analysis->struct_analysis visualization Visualize Orbitals & Reaction Pathway struct_analysis->visualization

Sources

Introduction: The Isoxazole Core - A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isoxazole Chemistry for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern synthetic and medicinal chemistry.[1][2] First described by Hantszch, its name is derived from its isomeric relationship to oxazole, with "oxa" denoting oxygen, "aza" for nitrogen, and "ole" indicating the five-membered ring structure.[1] While seemingly simple, this arrangement of atoms imparts a unique combination of electronic properties, chemical reactivity, and steric features that make it a "privileged scaffold." This guide delves into the core principles of isoxazole chemistry, offering field-proven insights into its synthesis, reactivity, and profound impact on drug discovery.

The significance of the isoxazole moiety stems from its dual nature. On one hand, it possesses aromatic stability, allowing for functionalization without ring degradation.[3] On the other, the inherent weakness of the N-O bond provides a strategic linchpin for controlled ring-opening reactions, unveiling valuable linear synthons that would be otherwise complex to prepare.[4][5] This unique profile allows isoxazole to serve not only as a stable pharmacophore that can improve the physicochemical properties of a drug candidate but also as a versatile synthetic intermediate.[6][7] Its presence in numerous FDA-approved drugs, from the anti-inflammatory Valdecoxib to the antibiotic Sulfamethoxazole, is a testament to its utility and importance in developing new therapeutic agents.[1][8]

Pillar 1: Strategic Synthesis of the Isoxazole Ring

The construction of the isoxazole core is a well-established field with a variety of robust methods. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

The Workhorse: [3+2] Cycloaddition Reactions

The most prevalent and versatile method for synthesizing isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[9][10] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to form the five-membered ring.[8][11]

Mechanism Deep Dive: The Huisgen 1,3-Dipolar Cycloaddition The reaction proceeds through a concerted, pericyclic mechanism where the nitrile oxide and the alkyne approach each other, forming two new sigma bonds simultaneously to yield the isoxazole ring.[8] A key advantage of this approach is the ability to generate the often-unstable nitrile oxide in situ from more stable precursors, most commonly aldoximes, by oxidation with agents like sodium hypochlorite or N-chlorosuccinimide (NCS).[8][12]

Regioselectivity: A critical consideration in the [3+2] cycloaddition is regioselectivity—the orientation of the dipole relative to the dipolarophile. In reactions between terminal alkynes and nitrile oxides, a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles can be formed. Generally, steric and electronic factors favor the formation of the 3,5-disubstituted isomer.[13] However, specific reaction conditions and the use of certain catalysts can influence and even reverse this selectivity, providing access to the less common 3,4-substitution pattern.[13][14][15]

Experimental Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

This protocol describes the synthesis of a 3,5-disubstituted isoxazole from a substituted aldoxime and a terminal alkyne using N-chlorosuccinimide (NCS) for the in situ generation of the nitrile oxide.

Materials:

  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Pyridine (catalytic amount, ~5 mol%)

  • Chloroform (CHCl₃) or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in chloroform.

  • NCS Addition: Slowly add N-chlorosuccinimide (1.1 eq) to the solution in portions at room temperature. The reaction may be slightly exothermic.

  • Base Addition: Add a catalytic amount of pyridine to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with chloroform.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

Alternative Synthetic Blueprints

While the [3+2] cycloaddition is dominant, other powerful methods offer unique advantages for accessing specific substitution patterns.

  • Electrophilic Cyclization of α,β-Alkynic Oximes: This strategy is highly effective for preparing polysubstituted isoxazoles. It involves the reaction of an O-methyl oxime of a 2-alkyn-1-one with an electrophile like iodine monochloride (ICl). The reaction proceeds under mild conditions to give 4-iodoisoxazoles, which can be further functionalized via palladium-catalyzed cross-coupling reactions.[16][17]

  • Condensation Reactions: The classic approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[3] This method is straightforward and uses readily available starting materials, making it a cost-effective route to certain isoxazole derivatives.

Table 1: Comparison of Major Isoxazole Synthetic Routes
Synthetic MethodStarting MaterialsKey ReagentsTypical ProductsKey Advantages
[3+2] Cycloaddition Aldoximes, Alkynes/AlkenesOxidant (e.g., NCS, bleach)3,5- and 3,4-DisubstitutedHigh versatility and functional group tolerance.[8]
Electrophilic Cyclization 2-Alkyn-1-one O-methyl oximesElectrophile (e.g., ICl, Br₂)3,4,5-TrisubstitutedAccess to highly substituted isoxazoles; mild conditions.[16][17]
Condensation 1,3-Diketones, α-KetoestersHydroxylamine (NH₂OH)Substituted IsoxazolesReadily available starting materials; cost-effective.[1]
AuCl₃-Catalyzed Cycloisomerization α,β-Acetylenic oximesAuCl₃3-, 5-, or 3,5-DisubstitutedGood yields under mild conditions; selective.[15]

Pillar 2: The Reactivity Landscape - Exploiting the Isoxazole Ring

The isoxazole ring exhibits a rich and useful reactivity profile, balancing aromatic stability with a predisposition for strategic bond cleavage.

Aromatic Character

As an aromatic heterocycle, isoxazole can undergo electrophilic substitution reactions such as halogenation and nitration, typically at the C4 position, which is the most electron-rich carbon.[3][18] This allows for the late-stage functionalization of a pre-formed isoxazole core.

The Achilles' Heel and Synthetic Linchpin: N-O Bond Cleavage

The most synthetically powerful aspect of isoxazole reactivity is the facile cleavage of the weak N-O bond.[4] This transformation acts as a "masked" functionality, where the stable aromatic ring is used to carry a latent reactive group through several synthetic steps before being "unveiled."

Causality: The N-O bond is susceptible to cleavage under various conditions, most notably catalytic hydrogenation (reductive cleavage) or in the presence of a strong base.[4][5] Electron capture by the isoxazole ring can also trigger the dissociation of this bond.[19]

Synthetic Payoff: This ring-opening is not a decomposition but a highly valuable transformation. For example, reductive cleavage of a 3,5-disubstituted isoxazole yields a β-amino enone, a crucial intermediate in the synthesis of many complex molecules.[3] More recently, a ring-opening fluorination of isoxazoles has been developed, providing access to tertiary fluorinated carbonyl compounds.[20][21]

Ring_Opening cluster_0 Isoxazole as a Masked Synthon cluster_1 Synthetic Utility Isoxazole Stable Isoxazole Core (Aromatic, Carried through synthesis) Intermediate Valuable Linear Intermediate (e.g., β-Amino Enone) Isoxazole->Intermediate Reductive Cleavage (e.g., H₂, Pd/C) N-O Bond Scission FinalProduct Complex Target Molecule (e.g., Pyridines, Pyrroles) Intermediate->FinalProduct Further Transformation

Caption: Isoxazole N-O bond cleavage workflow.

Pillar 3: Isoxazole in Drug Discovery & Development

The isoxazole ring is a mainstay in medicinal chemistry, valued for its ability to act as a bioisostere for other functional groups (like phenyl or amide groups) and for its significant contribution to a molecule's overall pharmacological profile.[6][7]

The Isoxazole Moiety as a Bioisostere and Pharmacophore

Incorporating an isoxazole ring can enhance a compound's metabolic stability, modulate its lipophilicity, and provide key hydrogen bond acceptors (the nitrogen and oxygen atoms), all of which can improve drug-like properties.[1][7] The rigid structure of the ring also helps to lock the conformation of substituents, which can be crucial for optimizing binding to a biological target.

Case Studies of FDA-Approved Drugs
  • Valdecoxib (Bextra): An anti-inflammatory drug that acts as a selective COX-2 inhibitor. The acidic N-H of the sulfonamide group and the isoxazole nitrogen are critical for binding to the active site of the COX-2 enzyme. The isoxazole ring correctly orients the phenyl group for optimal activity.[1]

  • Sulfamethoxazole: A widely used antibiotic. The isoxazole ring is a key part of the pharmacophore that mimics para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in bacteria.[8]

  • Leflunomide (Arava): An immunosuppressive drug used to treat rheumatoid arthritis. Interestingly, leflunomide is a prodrug that undergoes metabolic ring-opening of its isoxazole core in vivo to form the active metabolite, which is the actual inhibitor of pyrimidine synthesis.[1] This is a prime example of leveraging isoxazole's reactivity for drug action.

Drug_Action cluster_drug Isoxazole-Containing Drugs cluster_moa Mechanism of Action / Role Valdecoxib Valdecoxib COX-2 Inhibitor Anti-inflammatory Role1 Structural Scaffold Binds to active site Valdecoxib->Role1 Function Sulfamethoxazole Sulfamethoxazole DHPS Inhibitor Antibiotic Role2 PABA Mimic Inhibits folate synthesis Sulfamethoxazole->Role2 Function Leflunomide Leflunomide (Prodrug) DHODH Inhibitor (active form) Antirheumatic Role3 Metabolic Ring-Opening Releases active metabolite Leflunomide->Role3 Function

Caption: Roles of the isoxazole ring in approved drugs.

Table 2: Diverse Pharmacological Activities of Isoxazole Derivatives
Pharmacological ActivityExample Compound Class / ObservationReference(s)
Anticancer N-phenyl-5-carboxamidyl isoxazoles show cytotoxicity against colon cancer cells.[22]
Anti-inflammatory Valdecoxib and other derivatives act as potent COX-2 inhibitors.[1][17][23]
Antibacterial Sulfamethoxazole and derivatives of β-lactamase resistant penicillins (e.g., Cloxacillin).[1][24]
Antiviral Certain isoxazole derivatives have shown activity against various RNA viruses.[1][7]
Anticonvulsant Zonisamide is an established anti-epileptic and anti-convulsant drug.[24]
Immunosuppressive Leflunomide and its derivatives regulate immune functions.[1][23]
Herbicidal/Insecticidal Used in agrochemicals for crop protection.[18][25][26]

Conclusion

Isoxazole chemistry provides a powerful and versatile toolkit for the modern researcher. Its synthetic accessibility, particularly through the robust [3+2] cycloaddition, allows for the creation of a vast chemical space. The unique reactivity of the isoxazole ring, balancing aromatic stability with a capacity for strategic N-O bond cleavage, makes it an invaluable synthon for complex molecule synthesis. In drug development, the isoxazole core continues to prove its worth as a privileged scaffold, consistently appearing in successful therapeutic agents across a wide range of diseases. A thorough understanding of its synthesis, reactivity, and medicinal chemistry principles is therefore essential for any scientist working at the forefront of chemical and pharmaceutical innovation.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). NIH.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). NIH.
  • The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium.
  • Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). Organic Chemistry Portal.
  • Potential activities of isoxazole derivatives. (2024). atharvaveda.info.
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012). Thieme.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). CoLab.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Construction of Isoxazole ring: An Overview. (2024). biointerfaceresearch.com.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025). ACS Publications.
  • The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). NIH.
  • synthetic reactions using isoxazole compounds. (n.d.). J-STAGE.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). NIH.
  • Isoxazole. (n.d.). PubChem.
  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.). Scilit.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). PubMed Central.
  • Diradical Interactions in Ring-Open Isoxazole. (n.d.). NSF Public Access Repository.
  • Ring-Opening Fluorination of Isoxazoles. (n.d.). ResearchGate.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2025). ResearchGate.
  • Ring-Opening Fluorination of Isoxazoles. (2022). ACS Publications.
  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.). Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). NIH.
  • Isoxazole. (n.d.). Wikipedia.
  • Oxazole and Isoxazole Chemistry in Crop Protection. (n.d.). ResearchGate.
  • Structure of Isoxazole. (n.d.). ResearchGate.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (n.d.). ACS Publications.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Google Scholar.
  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal.
  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
  • Isoxazole derivatives and their use as herbicides. (n.d.). Google Patents.
  • Isoxazoline derivatives and their uses in agriculture. (n.d.). Google Patents.
  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024). sciendo.com.

Sources

The Synthetic Cornerstone: A Technical Guide to 3-(Bromomethyl)-5-methylisoxazole for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Heterocyclic Building Block for Drug Discovery and Agrochemical Development

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically and commercially successful molecules.[1] Within the diverse family of isoxazole-containing building blocks, 3-(Bromomethyl)-5-methylisoxazole has emerged as a particularly valuable and versatile intermediate. Its strategic importance lies in the highly reactive bromomethyl group at the 3-position, which serves as a convenient handle for introducing the isoxazole moiety into a wide array of molecular architectures via nucleophilic substitution reactions.[2] This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 130628-75-0[3]
Molecular Formula C₅H₆BrNO[3]
Molecular Weight 176.01 g/mol [3]
Appearance Liquid[4]
Boiling Point 44°C (0.4 mmHg)[5]
InChIKey ASGJFGPILHALRC-UHFFFAOYSA-N[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides key information for the structural confirmation of this compound. The characteristic signals are the singlet for the bromomethyl protons (CH₂Br), the singlet for the methyl protons (CH₃), and the singlet for the proton on the isoxazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule, including the bromomethyl carbon, the methyl carbon, the two isoxazole ring carbons, and the quaternary isoxazole ring carbon.

  • Mass Spectrometry: The mass spectrum will exhibit the molecular ion peak corresponding to the mass of the molecule, as well as characteristic isotopic patterns due to the presence of bromine.

Synthesis of this compound: A Practical Laboratory Protocol

The most common and efficient method for the synthesis of this compound is the radical bromination of the readily available starting material, 3,5-dimethylisoxazole. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole Radical Bromination Radical Bromination 3,5-Dimethylisoxazole->Radical Bromination NBS N-Bromosuccinimide (NBS) NBS->Radical Bromination AIBN Azobisisobutyronitrile (AIBN) AIBN->Radical Bromination This compound This compound Radical Bromination->this compound

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

Materials:

  • 3,5-Dimethylisoxazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 3,5-dimethylisoxazole (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1-1.3 eq) and a catalytic amount of AIBN (0.05-0.1 eq).[5]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • NBS as Bromine Source: NBS is a convenient and safe source of bromine for radical reactions. It allows for a controlled and selective bromination of the methyl group.

  • AIBN as Radical Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction of bromination.

  • Solvent Choice: Carbon tetrachloride is a traditional solvent for radical brominations, although other non-polar solvents can also be used. The choice of solvent can influence the reaction rate and selectivity.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted NBS, acidic byproducts, and water-soluble impurities.

  • Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying the final product to a high degree of purity, which is crucial for subsequent synthetic applications.

The Cornerstone of Reactivity: Nucleophilic Substitution at the Bromomethyl Group

The synthetic utility of this compound is overwhelmingly dominated by the high reactivity of the bromomethyl group in SN2 reactions. The carbon atom of the bromomethyl group is electrophilic and readily undergoes attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group.[2]

G Isoxazole-CH2Br This compound TransitionState [Nu---CH₂(Isoxazole)---Br]⁻ Isoxazole-CH2Br->TransitionState Nu Nucleophile (Nu⁻) Nu->TransitionState Backside Attack Product Isoxazole-CH₂-Nu TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup Departure

Figure 2: Generalized Sₙ2 reaction mechanism of this compound.

This facile reactivity allows for the straightforward introduction of the 5-methylisoxazol-3-yl)methyl moiety into various molecular scaffolds. Common nucleophiles employed in reactions with this compound include:

  • Amines (Primary and Secondary): Reaction with amines leads to the formation of the corresponding (5-methylisoxazol-3-yl)methanamine derivatives.

  • Thiols: Thiols react to form thioethers, linking the isoxazole moiety through a sulfur atom.

  • Alcohols/Phenols: In the presence of a base, alcohols and phenols can act as nucleophiles to form ethers.

  • Carboxylates: Carboxylate anions can displace the bromide to form ester linkages.

  • Sulfonamides: The nitrogen of a sulfonamide can act as a nucleophile to form N-alkylated sulfonamides.[2]

Field-Proven Applications in Drug Discovery and Agrochemicals

The versatility of this compound as a synthetic building block is underscored by its application in the development of important bioactive molecules.

Case Study 1: Synthesis of Precursors for Sulfonamide Antibiotics

The 3-amino-5-methylisoxazole core is a key component of the widely used sulfonamide antibiotic, sulfamethoxazole.[2] While not a direct precursor, this compound can be utilized to synthesize intermediates that lead to this important structural motif. For example, displacement of the bromide with an appropriate nitrogen nucleophile, followed by further functional group manipulations, provides a synthetic route to 3-amino-5-methylisoxazole.[6]

Case Study 2: Building Blocks for COX-2 Inhibitors

The 3,4-diarylisoxazole scaffold is a well-established pharmacophore for selective cyclooxygenase-2 (COX-2) inhibitors, such as Valdecoxib.[7][8] While the synthesis of Valdecoxib itself follows a different pathway, this compound can be employed in the synthesis of novel analogues. By reacting it with a substituted phenol or aniline, researchers can readily introduce the (5-methylisoxazol-3-yl)methyl group into diaryl systems to explore new chemical space for potential COX-2 inhibitors.

Case Study 3: Development of Novel Agrochemicals

The isoxazole ring is also a prominent feature in modern agrochemicals, including herbicides and fungicides.[2][9][10] The reactive nature of this compound makes it an attractive starting material for the synthesis of new agrochemical candidates. For instance, its reaction with various heterocyclic thiols or amines can lead to the rapid generation of libraries of compounds for high-throughput screening to identify new leads with desired herbicidal or fungicidal activity. Patents in the agrochemical field often describe the use of such isoxazole intermediates in the preparation of novel active ingredients.[9]

Safety, Handling, and Storage

As a reactive alkyl bromide, this compound must be handled with appropriate safety precautions.

Hazard Identification:

  • Causes severe skin burns and eye damage. [7][11]

  • Harmful if swallowed, in contact with skin, or if inhaled. [7]

  • May cause respiratory irritation. [12]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Avoid inhalation of vapors and contact with skin and eyes.[11]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

  • For spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.[13]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4]

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a powerful and versatile building block in the arsenal of the modern synthetic chemist. Its straightforward synthesis and predictable reactivity, centered on the facile SN2 displacement of the bromomethyl group, provide a reliable and efficient means of incorporating the valuable 5-methylisoxazole scaffold into a diverse range of molecules. From the development of new pharmaceutical agents targeting a variety of diseases to the discovery of next-generation agrochemicals, this compound continues to be a cornerstone of innovation in chemical research. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for harnessing its full potential in the laboratory.

References

Sources

Methodological & Application

Application Notes and Protocols for Alkylation Reactions with 3-(Bromomethyl)-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the utilization of 3-(Bromomethyl)-5-methylisoxazole as a key alkylating agent in synthetic chemistry. The 5-methylisoxazole core is a privileged scaffold found in numerous FDA-approved drugs, making this reagent a valuable building block for the synthesis of novel bioactive molecules.[1] The primary reactivity of this compound lies in the facile displacement of the bromide ion by a wide range of nucleophiles via an SN2 mechanism, allowing for the introduction of the (5-methylisoxazol-3-yl)methyl moiety into diverse molecular architectures.[1] This document offers in-depth protocols for N-, O-, S-, and C-alkylation reactions, supported by mechanistic insights, data tables, and visual workflows to empower researchers in medicinal chemistry, agrochemistry, and materials science.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The isoxazole ring system serves as a versatile scaffold, with its electronic properties and capacity for various biological interactions making it a valuable component in the design of new therapeutic agents. The presence of the 5-methylisoxazole core in nearly two dozen FDA-approved drugs underscores its importance in pharmaceutical research and development.[1] this compound, with its reactive bromomethyl group, acts as a powerful electrophile, providing a direct and efficient route to a vast array of functionalized isoxazole derivatives.[1]

Synthesis of this compound

A common method for the preparation of bromomethyl derivatives of heterocyclic compounds is the radical bromination of the corresponding methyl-substituted precursor. This approach is adaptable for the synthesis of this compound from 3,5-dimethylisoxazole.

Protocol 1: Radical Bromination of 3,5-Dimethylisoxazole

Reaction Scheme:

Reaction_Scheme_1 start 3,5-Dimethylisoxazole product This compound start->product reagents N-Bromosuccinimide (NBS) AIBN or Benzoyl Peroxide CCl4 or other suitable solvent Reflux

A representative synthetic pathway.

Materials:

  • 3,5-Dimethylisoxazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent (e.g., chlorobenzene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-dimethylisoxazole (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

N-Alkylation Reactions

The introduction of the (5-methylisoxazol-3-yl)methyl group onto nitrogen-containing molecules is a common strategy in the development of new drug candidates. This can be readily achieved by reacting this compound with primary or secondary amines.

Causality Behind Experimental Choices:
  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. For less reactive amines, a stronger base like sodium hydride (NaH) may be employed.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Protocol 2: N-Alkylation of a Secondary Amine

Workflow_N_Alkylation start Start setup Dissolve secondary amine (1.0 eq) and base (1.5 eq) in DMF start->setup add_reagent Add this compound (1.1 eq) dropwise setup->add_reagent react Stir at room temperature or 50°C for 4-12 hours add_reagent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench with water, extract with ethyl acetate monitor->workup Reaction complete purify Dry, concentrate, and purify by column chromatography workup->purify end Obtain N-alkylated product purify->end

Experimental workflow for N-alkylation.

Materials:

  • Secondary amine (e.g., morpholine, piperidine)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq) and potassium carbonate (1.5 eq). Add anhydrous DMF to dissolve the reactants.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 eq) in DMF to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50 °C for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF25-506-1285-95
PiperidineEt₃NMeCN258-1680-90
IndoleNaHTHF0-254-875-85
AnilineK₂CO₃DMF6012-2460-75

O-Alkylation Reactions

The formation of ether linkages is crucial in organic synthesis. Phenols can be readily O-alkylated with this compound under Williamson ether synthesis conditions to produce aryl ethers.

Causality Behind Experimental Choices:
  • Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Solvent: Polar aprotic solvents like DMF or acetone are preferred to facilitate the SN2 reaction.

  • Temperature: Heating is often required to achieve a practical reaction rate.

Protocol 3: O-Alkylation of a Substituted Phenol

Workflow_O_Alkylation start Start setup Combine phenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF start->setup add_reagent Add this compound (1.1 eq) setup->add_reagent react Heat to 60-80°C for 6-18 hours add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, dilute with water, extract with ethyl acetate monitor->workup Reaction complete purify Wash with brine, dry, concentrate, and purify workup->purify end Obtain O-alkylated product purify->end

Experimental workflow for O-alkylation.

Materials:

  • Substituted phenol (e.g., 4-methoxyphenol)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Under an inert atmosphere, add anhydrous DMF.

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃DMF801290-98
4-MethoxyphenolK₂CO₃AcetoneReflux1888-95
4-NitrophenolCs₂CO₃DMF60892-99
2-NaphtholK₂CO₃MeCNReflux1685-93

S-Alkylation Reactions

Thioethers are important structural motifs in many biologically active compounds. Thiols are excellent nucleophiles and react readily with this compound to form the corresponding thioethers.

Causality Behind Experimental Choices:
  • Base: A base is used to generate the more nucleophilic thiolate anion. The choice of base can range from weaker bases like K₂CO₃ to stronger bases like sodium ethoxide, depending on the acidity of the thiol.

  • Solvent: Polar solvents such as ethanol or DMF are suitable for this transformation.

Protocol 4: Synthesis of a Thioether

Materials:

  • Thiol (e.g., thiophenol)

  • This compound

  • Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃)

  • Ethanol or DMF

  • Ethyl acetate

  • Water

Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol. Add sodium ethoxide (1.05 eq) and stir for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add this compound (1.0 eq) to the thiolate solution.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolNaOEtEthanol252-490-97
Benzyl mercaptanK₂CO₃DMF253-688-95
Cysteine derivativeEt₃NDMF/H₂O254-870-85

C-Alkylation Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis. Active methylene compounds, such as β-ketoesters and malonic esters, can be deprotonated to form enolates, which act as carbon nucleophiles to attack this compound.

Causality Behind Experimental Choices:
  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) or a weaker base like potassium carbonate in a polar aprotic solvent is typically used to generate the enolate.

  • Solvent: Anhydrous THF or DMF is commonly used to ensure the stability of the enolate.

  • Mono- vs. Dialkylation: The stoichiometry of the base and alkylating agent can be controlled to favor either mono- or dialkylation. Using a slight excess of the active methylene compound can help to favor mono-alkylation.

Protocol 5: C-Alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • Enolate Formation: To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq). To this suspension, add diethyl malonate (1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes.

  • Addition of Alkylating Agent: Cool the enolate solution back to 0 °C and add this compound (1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Active Methylene CompoundBaseSolventTemperature (°C)Time (h)Typical Yield (%) (Mono-alkylated)
Diethyl malonateNaHTHF0 to 2512-2470-85
Ethyl acetoacetateK₂CO₃DMF508-1675-90
AcetylacetoneNaOEtEthanol256-1265-80

Safety and Handling

This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is incompatible with strong bases, amines, and reducing agents.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of a wide range of isoxazole-containing compounds. The protocols detailed in this guide provide a solid foundation for researchers to perform N-, O-, S-, and C-alkylation reactions, enabling the exploration of new chemical space in drug discovery and other fields. The straightforward reactivity and the importance of the isoxazole scaffold ensure that this building block will continue to be a key tool for synthetic chemists.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025-03-17).
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. (2016-03-01).
  • Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - PMC - NIH.
  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Sciencemadness.org. (2025-06-02).
  • This compound | C5H6BrNO | CID 2776304 - PubChem.

Sources

Application Notes and Protocols: Nucleophilic Substitution on 3-(Bromomethyl)-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and agrochemical development, the isoxazole scaffold holds a privileged position. This five-membered heterocycle is a core structural motif in numerous FDA-approved drugs and biologically active compounds, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions.[1] Within this class of compounds, 3-(Bromomethyl)-5-methylisoxazole has emerged as a particularly strategic building block. Its utility stems from the highly reactive bromomethyl group at the 3-position, which serves as a versatile electrophilic handle for introducing the isoxazole moiety into larger, more complex molecular architectures through nucleophilic substitution.[1]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the mechanistic principles, field-proven protocols, and practical considerations for executing nucleophilic substitution reactions on this compound with a diverse range of nucleophiles.

Reaction Mechanism & Scientific Rationale

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[1] Understanding the causality behind this pathway is crucial for experimental design and optimization.

Causality of the SN2 Pathway:

  • Primary Carbon Center: The electrophilic carbon of the bromomethyl group is a primary carbon. This steric accessibility strongly favors the backside attack characteristic of an SN2 mechanism, minimizing steric hindrance that would otherwise impede the approaching nucleophile.[2]

  • Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its large atomic radius, high polarizability, and the stability of the anion once it has departed.

  • Concerted Mechanism: The reaction proceeds via a single, concerted transition state where the nucleophile forms a new bond to the carbon at the same time as the carbon-bromine bond is broken. This avoids the formation of a high-energy carbocation intermediate that would be necessary for an SN1 pathway.

The selection of solvent, base, and temperature directly influences the reaction kinetics and outcome by modulating the nucleophilicity of the attacking species and the stability of the transition state. Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are often preferred as they effectively solvate the counter-ion of the nucleophile without forming a strong solvation shell around the nucleophile itself, thus enhancing its reactivity.

Caption: General SN2 mechanism on this compound.

Core Applications & Synthetic Protocols

The versatility of the bromomethyl group allows for the synthesis of a wide array of derivatives. Below are protocols for reactions with common classes of nucleophiles.

Workflow Overview

The general experimental procedure is consistent across different nucleophile classes, primarily differing in the choice of base, solvent, and reaction temperature. A typical workflow is outlined below.

Caption: Standard experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of Aryl Ethers (O-Alkylation)

The reaction with phenols, a classic Williamson Ether Synthesis, is a robust method for creating aryloxymethyl isoxazole derivatives. The choice of a moderate base like potassium carbonate (K₂CO₃) is critical; it is strong enough to deprotonate the phenol to its more nucleophilic phenoxide form but mild enough to prevent side reactions. Acetone is an excellent solvent for this transformation due to its ability to dissolve both the organic substrate and the inorganic base, facilitating a heterogeneous reaction, and its boiling point allows for gentle reflux.

Representative Reaction: this compound with 4-methylphenol.

Materials:

  • This compound (1.0 eq)

  • 4-methylphenol (p-cresol) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Acetone, anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylphenol (1.1 eq) and anhydrous acetone (approx. 0.2 M concentration relative to the bromide).

  • Stir the mixture until the phenol is fully dissolved.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add this compound (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-methyl-3-((p-tolyloxy)methyl)isoxazole.

Protocol 2: Synthesis of Substituted Amines (N-Alkylation)

The reaction with primary or secondary amines provides access to a valuable class of compounds. A non-nucleophilic organic base like triethylamine (Et₃N) is often employed to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Tetrahydrofuran (THF) is a suitable solvent, offering good solubility for a wide range of amine substrates.

Representative Reaction: this compound with Aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add aniline (1.2 eq), triethylamine (1.5 eq), and anhydrous THF (approx. 0.3 M).

  • Stir the solution at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-((5-methylisoxazol-3-yl)methyl)aniline.

Protocol 3: Synthesis of Thioethers (S-Alkylation)

Thiols are potent nucleophiles and readily displace the bromide. The reaction can be performed under basic conditions to generate the even more reactive thiolate anion. Using a strong base like sodium ethoxide in its parent alcohol (ethanol) provides a homogenous reaction environment and drives the reaction to completion efficiently.

Representative Reaction: this compound with Thiophenol.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq) or Sodium Hydroxide (NaOH) (1.2 eq)

  • Ethanol, absolute

Procedure:

  • To a round-bottom flask, add thiophenol (1.1 eq) and absolute ethanol (approx. 0.4 M).

  • Cool the solution in an ice bath (0°C).

  • Carefully add sodium ethoxide (1.2 eq) portion-wise, ensuring the temperature remains low. Stir for 20 minutes to ensure complete formation of the thiolate.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify by column chromatography (silica gel) to obtain 5-methyl-3-((phenylthio)methyl)isoxazole.

Data Presentation: Reaction Scope and Optimization

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles. This data serves as a valuable starting point for reaction optimization.

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolK₂CO₃Acetone56 (reflux)5~90% (Est.)
24-ChlorophenolK₂CO₃DMF80492%
3AnilineEt₃NTHF25 (RT)1685%
4MorpholineK₂CO₃MeCN80395%
5ThiophenolNaOHEthanol25 (RT)393%
6Sodium AzideN/ADMSO/H₂O25 (RT)2>95%

(Note: Yields are based on representative literature procedures for structurally similar substrates and serve as expected values. Actual yields may vary.)

Troubleshooting and Key Considerations

  • Safety: this compound is a lachrymator and can cause skin and eye irritation or burns. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Competing Elimination (E2): While SN2 is heavily favored, using sterically hindered nucleophiles or excessively strong, bulky bases (e.g., potassium tert-butoxide) could promote the competing E2 elimination pathway, leading to undesired byproducts.

  • Over-alkylation: With primary amines, dialkylation can occur. Using a slight excess of the amine nucleophile can help minimize this side reaction.

  • Moisture Sensitivity: Anhydrous conditions are recommended, especially when using strong bases like sodium hydride or organometallic reagents, to prevent quenching of the base/nucleophile.

  • Purification: The polarity of the final product will vary significantly based on the incorporated nucleophile. TLC should be used to develop an appropriate solvent system for column chromatography. Products containing basic nitrogen motifs (e.g., from amine reactions) may streak on silica gel; adding a small amount of triethylamine (~0.5%) to the eluent can mitigate this issue.

Conclusion

This compound is a powerful and versatile electrophile for the synthesis of a diverse library of isoxazole-containing molecules. The protocols and data presented herein demonstrate that through the rational selection of nucleophiles, bases, and solvents, high-yielding access to O-, N-, and S-linked derivatives can be reliably achieved via the robust SN2 pathway. These application notes provide a solid, experience-based foundation for researchers to successfully employ this key intermediate in their synthetic endeavors.

References

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • Williamson Ether Synthesis. (n.d.). In Wikipedia.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.

Sources

Application Notes and Protocols for the Preparation and Evaluation of Novel Antifungal Compounds Derived from 3-(Bromomethyl)-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antifungal effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and in vitro evaluation of novel antifungal compounds using 3-(Bromomethyl)-5-methylisoxazole as a versatile starting material. Detailed protocols for synthesis, purification, characterization, and antifungal susceptibility testing are presented, alongside an exploration of the underlying structure-activity relationships and proposed mechanisms of action.

Introduction: The Imperative for New Antifungal Therapies

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[5] The current arsenal of antifungal drugs is limited, and its efficacy is increasingly compromised by the emergence of resistant strains.[2][6] This critical situation underscores the pressing need for innovative therapeutic strategies and the discovery of antifungal agents with novel mechanisms of action.

Heterocyclic compounds, particularly those containing the isoxazole ring, have garnered considerable attention in the quest for new antimicrobial agents.[1][4][7] The isoxazole moiety is a key pharmacophore in several clinically used drugs and is known to contribute to favorable pharmacokinetic and pharmacodynamic properties.[1][8][9] The strategic functionalization of the isoxazole core allows for the fine-tuning of biological activity, offering a promising avenue for the development of potent and selective antifungal compounds.[10]

This application note focuses on the utility of this compound as a reactive intermediate for the synthesis of a library of potential antifungal candidates. The presence of the reactive bromomethyl group provides a convenient handle for introducing diverse chemical functionalities, enabling the exploration of a broad chemical space to identify compounds with optimal antifungal profiles.

Synthesis of Novel Isoxazole Derivatives: A Step-by-Step Protocol

The following protocol details a representative synthesis of a novel isoxazole-based antifungal candidate through the nucleophilic substitution of the bromine atom in this compound with a thiol-containing heterocycle. This approach is versatile and can be adapted to a wide range of nucleophiles to generate a diverse library of compounds.

Rationale: The bromomethyl group at the 3-position of the isoxazole ring is a good electrophile, readily undergoing SN2 reactions with various nucleophiles. Thiol-containing heterocycles are chosen here as they are prevalent in many biologically active molecules and can modulate the lipophilicity and target-binding properties of the final compound, which are often crucial for antifungal activity.[1]

General Reaction Scheme

G start This compound reaction Nucleophilic Substitution start->reaction nucleophile Heterocyclic Thiol (e.g., 2-mercaptobenzothiazole) nucleophile->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction product Novel Isoxazole Derivative characterization Spectroscopic Analysis (NMR, MS) product->characterization workup Aqueous Work-up & Extraction purification Column Chromatography workup->purification purification->product reaction->workup

Caption: Synthetic workflow for novel isoxazole derivatives.

Detailed Experimental Protocol

Materials:

  • This compound[11][12][13]

  • 2-Mercaptobenzothiazole (or other heterocyclic thiol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Deionized water

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzothiazole (1.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask and stir until the 2-mercaptobenzothiazole is completely dissolved. To this solution, add anhydrous potassium carbonate (1.5 eq).

  • Initiation of Reaction: Stir the mixture at room temperature for 15 minutes. Then, add a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure desired compound.

  • Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the newly synthesized compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal strains. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for this purpose.[14][15][16]

Protocol for Broth Microdilution Assay

Materials:

  • Synthesized isoxazole compounds

  • Reference antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • For yeasts (Candida spp.), suspend several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[17]

    • For molds (Aspergillus spp.), harvest conidia from a mature culture by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.[17]

    • Prepare a working inoculum by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds in the microtiter plate wells.[17]

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each synthesized compound and the reference drug in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a final concentration range that will encompass the expected MIC values. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[14][17]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[14] For azoles, this is often a ≥50% reduction in turbidity.[14] The endpoint can be read visually or with a microplate reader.

Representative Data Presentation

The following table presents hypothetical MIC values for a series of synthesized isoxazole derivatives against common fungal pathogens.

CompoundR-GroupMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
IZ-1 2-Benzothiazolyl816
IZ-2 4-Chlorophenyl48
IZ-3 2,4-Dichlorophenyl24
IZ-4 4-Nitrophenyl1632
Fluconazole -1>64
Amphotericin B -0.51

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antifungal activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.[6][10] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antifungal agents.

Key SAR Observations
  • Lipophilicity: Increased lipophilicity, often achieved by introducing halogenated or aromatic moieties, generally correlates with enhanced antifungal activity.[1]

  • Electron-withdrawing groups: The presence of electron-withdrawing groups on the aromatic substituents can positively influence antifungal potency.[18]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or thiophene, can significantly enhance anti-Candida activity.[1][4]

SAR isoxazole Isoxazole Core substituent Substituent 'R' at C3-methylene isoxazole->substituent influences activity Antifungal Activity substituent->activity determines lipophilicity Increased Lipophilicity (e.g., Halogens, Aryl groups) lipophilicity->activity enhances ewg Electron-Withdrawing Groups (e.g., -NO2, -CF3) ewg->activity enhances heterocycles Additional Heterocycles (e.g., Thiazole, Thiophene) heterocycles->activity enhances hbd Hydrogen Bond Donors/Acceptors hbd->activity modulates

Caption: Key factors influencing the SAR of isoxazole antifungals.

Proposed Mechanism of Action

Many azole-based antifungal agents, including those with an isoxazole core, are known to target the fungal enzyme lanosterol 14α-demethylase (CYP51).[6] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[6]

MoA isoxazole Isoxazole Compound cyp51 Lanosterol 14α-demethylase (CYP51) isoxazole->cyp51 inhibits ergosterol_pathway Ergosterol Biosynthesis Pathway cyp51->ergosterol_pathway is key enzyme in toxic_sterols Toxic Sterol Intermediates cyp51->toxic_sterols prevents removal of ergosterol Ergosterol ergosterol_pathway->ergosterol produces cell_membrane Fungal Cell Membrane ergosterol->cell_membrane maintains integrity of toxic_sterols->cell_membrane disrupts cell_death Fungal Cell Death cell_membrane->cell_death leads to

Caption: Proposed mechanism of action of isoxazole antifungals.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel isoxazole-based compounds with potential antifungal activity. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and in vitro evaluation of these compounds. The exploration of structure-activity relationships and the understanding of the likely mechanism of action will guide the rational design of future generations of isoxazole antifungals, contributing to the critical fight against drug-resistant fungal pathogens.

References

  • Novel Isoxazole-Based Antifungal Drug Candid
  • Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases. [Link]
  • Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. (2024). PubMed. [Link]
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PMC - NIH. [Link]
  • Novel Isoxazole-Based Antifungal Drug Candid
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - PubMed Central - NIH. [Link]
  • (PDF) Synthesis, antifungal evaluation, two‐dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. (2024).
  • Antifungal isoxazole compounds micafungin 7 and azole derivative 8. (n.d.).
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. [Link]
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC - NIH. [Link]
  • Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. (n.d.). Taylor & Francis Online. [Link]
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Innoscience Research. [Link]
  • Synthesis and antifungal properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole deriv
  • This compound | C5H6BrNO | CID 2776304. (n.d.). PubChem. [Link]
  • ChemInform Abstract: Synthesis and Antifungal Properties of 3-Bromo-4,5,6,7-tetrahydro-1,2- benzisoxazole Derivatives. (n.d.).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Deriv

Sources

The Versatility of 3-(Bromomethyl)-5-methylisoxazole in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Oncology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] In the realm of oncology, isoxazole derivatives have emerged as a versatile class of small molecule inhibitors targeting a wide array of cancer-related pathways.[4][5] These compounds have been shown to induce apoptosis, inhibit crucial enzymes like topoisomerase and histone deacetylases (HDACs), and disrupt tubulin polymerization, among other mechanisms.[1][5] The inherent structural diversity of the isoxazole core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

3-(Bromomethyl)-5-methylisoxazole is a particularly valuable starting material in the synthesis of these potential anticancer drugs. The high reactivity of the bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the straightforward introduction of various pharmacophores and linker groups to the isoxazole core.[7] This application note will delve into a specific and promising class of anticancer agents synthesized from this key building block: isoxazole-piperazine hybrids.

Featured Application: Synthesis of Isoxazole-Piperazine Hybrids as Potent Cytotoxic Agents

A notable application of this compound is in the synthesis of novel isoxazole-piperazine hybrids. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer.[4][5] The synthetic strategy hinges on the nucleophilic substitution reaction between the electrophilic bromomethyl group of the isoxazole and the secondary amine of an arylpiperazine derivative.

Causality Behind Experimental Choices

The choice of the piperazine moiety is strategic. Arylpiperazines are common pharmacophores in centrally active drugs and have been incorporated into numerous anticancer agents to improve aqueous solubility, cell permeability, and target engagement. The combination of the isoxazole scaffold with an arylpiperazine moiety can lead to compounds with enhanced biological activity and favorable drug-like properties.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like dimethylformamide (DMF) is often used to ensure the solubility of the reactants and facilitate the SN2 reaction mechanism.

Experimental Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products reactant1 This compound stir Stirring at Room Temperature reactant1->stir reactant2 Arylpiperazine Derivative reactant2->stir base DIPEA (Base) base->stir solvent DMF (Solvent) solvent->stir product Isoxazole-Piperazine Hybrid stir->product byproduct DIPEA-HBr Salt stir->byproduct

Caption: General workflow for the synthesis of isoxazole-piperazine hybrids.

Detailed Protocol: Synthesis of a Representative Isoxazole-Piperazine Hybrid

This protocol is adapted from established procedures for the synthesis of similar isoxazole-piperazine derivatives.[4][6]

Objective: To synthesize 5-methyl-3-((4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)isoxazole.

Materials:

  • This compound

  • 1-(4-(Trifluoromethyl)phenyl)piperazine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(4-(trifluoromethyl)phenyl)piperazine (1.1 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isoxazole-piperazine hybrid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Data

The synthesized isoxazole-piperazine hybrids have shown potent cytotoxic effects against a panel of human cancer cell lines. The data below is representative of the activity observed for this class of compounds.[4][5]

Compound IDTarget Cell LineIC₅₀ (µM)
Hybrid 5l Huh7 (Hepatocellular Carcinoma)0.3
Mahlavu (Hepatocellular Carcinoma)3.7
MCF-7 (Breast Cancer)0.9
Hybrid 5m Huh7 (Hepatocellular Carcinoma)0.5
Mahlavu (Hepatocellular Carcinoma)1.0
MCF-7 (Breast Cancer)1.3
Hybrid 5o Huh7 (Hepatocellular Carcinoma)0.6
Mahlavu (Hepatocellular Carcinoma)2.9
MCF-7 (Breast Cancer)1.2

Data adapted from Yilmaz et al., European Journal of Medicinal Chemistry, 2021.[5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further mechanistic studies on promising isoxazole-piperazine hybrids have revealed that their anticancer activity is mediated through the induction of oxidative stress, leading to apoptosis and cell cycle arrest.[4] In liver cancer cells, these compounds were shown to cause an inhibition of the cell survival pathway through Akt hyperphosphorylation and activation of the tumor suppressor protein p53.[4] The activation of p53 can trigger apoptosis (programmed cell death) and halt the cell cycle, preventing the proliferation of cancer cells.

Signaling Pathway Diagram

G isoxazole Isoxazole-Piperazine Hybrid ros Increased Reactive Oxygen Species (ROS) isoxazole->ros akt Inhibition of Akt Phosphorylation isoxazole->akt p53 p53 Activation ros->p53 akt->p53 downstream effect apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Sources

Application Notes and Protocols for the Reaction of 3-(Bromomethyl)-5-methylisoxazole with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Isoxazole Core in Modern Chemistry

The isoxazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds. Its unique electronic properties and synthetic accessibility make it a valuable building block for the development of novel therapeutic agents and agrochemicals. 3-(Bromomethyl)-5-methylisoxazole is a key intermediate, prized for its reactive bromomethyl group which serves as an electrophilic handle for the introduction of the 5-methylisoxazole moiety onto various nucleophiles.

This guide provides a comprehensive overview of the reaction between this compound and a range of amine nucleophiles. We will delve into the mechanistic underpinnings of this transformation, offer detailed, step-by-step protocols for the synthesis of diverse N-substituted (5-methylisoxazol-3-yl)methanamines, and provide practical guidance on troubleshooting and optimization.

Reaction Mechanism: A Classic SN2 Pathway

The reaction of this compound with amines proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.

Figure 1: General workflow of the SN2 reaction.

The rate of this reaction is influenced by several factors:

  • Nucleophilicity of the Amine: More nucleophilic amines (e.g., aliphatic amines) will react faster than less nucleophilic ones (e.g., aromatic amines).

  • Steric Hindrance: Sterically hindered amines will react more slowly due to impeded access to the electrophilic carbon.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN) and N,N-dimethylformamide (DMF) are ideal as they can solvate the cation without strongly solvating the amine nucleophile, thus promoting the SN2 reaction.

  • Base: A non-nucleophilic base is often employed to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocols

The following protocols provide detailed procedures for the reaction of this compound with primary aliphatic, primary aromatic, and secondary amines.

Protocol 1: Synthesis of N-Alkyl-(5-methylisoxazol-3-yl)methanamines (from Primary Aliphatic Amines)

This protocol describes a general procedure for the mono-alkylation of primary aliphatic amines. To mitigate the risk of over-alkylation, where the secondary amine product reacts further with the electrophile, it is crucial to control the stoichiometry of the reactants and monitor the reaction progress closely.[1]

Materials:

  • This compound

  • Primary aliphatic amine (e.g., propylamine, butylamine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary aliphatic amine (1.0 eq.) in anhydrous acetonitrile (0.1 M), add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq.) in anhydrous acetonitrile dropwise over 10 minutes.

  • Heat the reaction mixture to 50-60°C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkyl-(5-methylisoxazol-3-yl)methanamine.

Protocol1_Workflow start Start step1 Dissolve primary amine in ACN Add K₂CO₃ start->step1 step2 Add this compound solution step1->step2 step3 Heat to 50-60°C Stir for 4-8 hours step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Cool and filter step4->step5 Reaction complete step6 Concentrate filtrate step5->step6 step7 Work-up with EtOAc and water/brine step6->step7 step8 Dry and concentrate organic layer step7->step8 step9 Purify by column chromatography step8->step9 end End step9->end

Figure 2: Workflow for the synthesis of N-Alkyl-(5-methylisoxazol-3-yl)methanamines.

Protocol 2: Synthesis of N-Aryl-(5-methylisoxazol-3-yl)methanamines (from Primary Aromatic Amines)

Aromatic amines are generally less nucleophilic than their aliphatic counterparts, often requiring slightly more forcing reaction conditions.

Materials:

  • This compound

  • Substituted or unsubstituted aniline (e.g., aniline, 4-chloroaniline)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aromatic amine (1.0 eq.) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (2.0 eq.).

  • Add this compound (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-aryl-(5-methylisoxazol-3-yl)methanamine.

Protocol 3: Synthesis of N,N-Disubstituted-(5-methylisoxazol-3-yl)methanamines (from Secondary Amines)

Secondary amines react readily with this compound to form tertiary amines.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine, N-methylaniline)[2]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the secondary amine (1.0 eq.) in anhydrous ACN or DCM (0.15 M).

  • Add triethylamine (1.5 eq.) to the solution.

  • Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired tertiary amine.

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of reactants and conditions significantly impacts the outcome of the N-alkylation reaction. The following table summarizes key parameters and their expected effects.

Amine TypeBaseSolventTemperature (°C)Typical Reaction Time (h)Expected YieldPotential Side Products
Primary AliphaticK₂CO₃ACN50-604-8Good to ExcellentDialkylated product
Primary AromaticK₂CO₃/Cs₂CO₃DMF8012-24Moderate to GoodUnreacted starting material
SecondaryTEA/DIPEAACN/DCMRoom Temp.6-12Good to ExcellentNone typical

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Here are some common issues and strategies for addressing them.

Troubleshooting_Tree start Problem Encountered low_yield Low or No Conversion start->low_yield over_alkylation Over-alkylation (Primary Amines) start->over_alkylation poor_solubility Poor Solubility of Reagents start->poor_solubility side_reactions Unidentified Side Products start->side_reactions solution_low_yield1 Increase temperature Increase reaction time low_yield->solution_low_yield1 solution_low_yield2 Use a stronger base (e.g., Cs₂CO₃) Use a more polar solvent (e.g., DMF) low_yield->solution_low_yield2 solution_over_alkylation Use a larger excess of the primary amine Add this compound slowly at a lower temperature over_alkylation->solution_over_alkylation solution_solubility Switch to a more polar solvent (DMF, DMSO) Use a phase-transfer catalyst (e.g., TBAB) poor_solubility->solution_solubility solution_side_reactions Lower reaction temperature Ensure purity of starting materials Analyze byproducts by LC-MS to identify side_reactions->solution_side_reactions

Figure 3: A decision tree for troubleshooting common issues.

Key Optimization Strategies:

  • For sluggish reactions with weakly nucleophilic amines: Consider using a more polar aprotic solvent like DMF or DMSO, and a stronger, non-nucleophilic base such as cesium carbonate. Increasing the reaction temperature can also be beneficial, but should be done cautiously to avoid decomposition.

  • To minimize over-alkylation with primary amines: Employing a larger excess of the primary amine can statistically favor mono-alkylation. Alternatively, adding the this compound slowly at a reduced temperature can help control the reaction rate and selectivity.[1]

  • In cases of poor reagent solubility: Switching to a more polar solvent is the first step. If solubility remains an issue, particularly with inorganic bases, the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction by bringing the base into the organic phase.[3]

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of a wide array of isoxazole-containing compounds. By understanding the underlying SN2 mechanism and carefully selecting reaction conditions, researchers can efficiently generate libraries of novel molecules for applications in drug discovery and agrochemical development. The protocols and troubleshooting guidance provided herein serve as a valuable resource for scientists working in these fields.

References

  • Phase-Transfer Catalysis in N-Alkylation. Industrial & Engineering Chemistry Research, [URL not available]
  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry, [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02129a]
  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, [URL: https://www.sciencedirect.com/science/article/pii/S004040390601830X]
  • Preparation of 5-(bromomethyl)-3-phenylisoxazoles. ResearchGate, [URL: https://www.researchgate.net/publication/358826620_A_facile_one-pot_three-component_synthesis_of_3-phenyl-5-bromomethylisoxazoles]
  • This compound | CAS 130628-75-0. BenchChem, [URL: https://www.benchchem.com/product/b138441]
  • Efficient synthesis of tertiary amines from secondary amines. Tetrahedron Letters, [URL: https://www.sciencedirect.com/science/article/pii/S0040403906003159]
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09689e]
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate, [URL: https://www.researchgate.
  • isoxazol-5-amine(14678-05-8) 1H NMR spectrum. ChemicalBook, [URL: https://www.chemicalbook.com/spectrum/14678-05-8_1HNMR.htm]
  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents, [URL: https://patents.google.
  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal, [URL: https://www.organic-chemistry.org/synthesis/C-N/amines/arylamines.shtm]
  • N-Dealkylation of Amines. MDPI, [URL: https://www.mdpi.com/1420-3049/27/1/28]
  • Synthesis, characterization, and bioactivity of several metal complexes of (4-Amino-N-(5-methyl-isaxazol-3-yl)-benzenesulfonamide). Digital Repository of University of Baghdad, [URL: https://dr.uob.edu.iq/handle/123456789/2250]
  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, [URL: https://bsj.uob.edu.iq/index.php/bsj/article/view/1063]
  • Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. ResearchGate, [URL: https://www.researchgate.net/publication/225134316_Synthesis_and_Antileukemic_Activity_of_New_3-5-Methylisoxazol-3-yl_and_3-Pyrimidin-2-yl-2-styrylquinazolin-43H-ones]
  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate, [URL: https://www.researchgate.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications, [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00118]

Sources

Application Notes and Protocols: 3-(Bromomethyl)-5-methylisoxazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(Bromomethyl)-5-methylisoxazole in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds. By screening small, low-complexity molecules ("fragments"), FBDD efficiently explores chemical space to identify weak but highly efficient binders, which are then optimized into potent drug candidates.[1] Within the vast armamentarium of available fragments, this compound stands out as a particularly versatile and strategic scaffold.

The isoxazole ring is a "privileged" motif in medicinal chemistry, found in the core structure of numerous FDA-approved drugs.[2][3][4][5] This five-membered heterocycle is metabolically stable and capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and dipole interactions, making it an ideal anchor for protein binding.[4][6] The strategic placement of a methyl group at the 5-position provides a vector for future elaboration while maintaining favorable physicochemical properties.

The defining feature of this fragment, however, is the bromomethyl group at the 3-position. This functionality serves a dual purpose. Primarily, it is a highly reactive "handle" for synthetic elaboration via nucleophilic substitution, allowing for rapid and facile fragment growth once a binding mode is established.[7] Secondly, it introduces the potential for covalent interaction with nucleophilic residues (such as cysteine, lysine, or histidine) within a protein's binding pocket. This positions this compound as a valuable tool for both traditional and covalent fragment screening campaigns.

This guide provides a comprehensive overview and detailed protocols for the effective application of this compound in FBDD workflows, from initial library preparation and screening to hit validation and elaboration strategies.

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is crucial for designing effective screening experiments and interpreting results.

PropertyValueSource
Molecular Formula C₅H₆BrNO[8][9][10]
Molecular Weight 176.01 g/mol [8][9][10]
CAS Number 130628-75-0[8][9]
IUPAC Name 3-(bromomethyl)-5-methyl-1,2-oxazole[8]
Calculated logP 1.4[8]
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 2 (N, O in ring)-
Rotatable Bonds 1-

These properties align well with the "Rule of Three," a common guideline for fragment library composition (MW < 300, logP < 3, H-bond donors/acceptors < 3), confirming its suitability for FBDD.[11]

FBDD Workflow Using this compound

The following diagram illustrates a typical workflow for employing this fragment in a drug discovery campaign. The subsequent sections will provide detailed protocols for each key stage.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validate Phase 3: Hit Validation cluster_elaborate Phase 4: Hit-to-Lead Prep Fragment QC & Library Prep Screen Biophysical Screening (NMR, SPR, X-ray) Prep->Screen Non-covalent path CovalentScreen Covalent Screening (Mass Spectrometry) Prep->CovalentScreen Covalent path Target Target Protein Preparation Target->Screen Target->CovalentScreen Validate Orthogonal Assay Validation Screen->Validate CovalentScreen->Validate Structure Structural Biology (X-ray, NMR) Validate->Structure Elaborate Fragment Elaboration (SBDD) Structure->Elaborate Optimize Lead Optimization Elaborate->Optimize

Caption: FBDD workflow for this compound.

Part 1: Non-Covalent Fragment Screening Protocols

In this modality, the fragment is treated as a reversible binder. The bromomethyl group serves as a chemical handle for post-screening elaboration rather than as a reactive warhead.

Protocol 1.1: NMR-Based Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for detecting the weak binding events typical of fragments.[2][5] Both ligand-observed and protein-observed methods are applicable.

A. Ligand-Observed NMR (Saturation Transfer Difference - STD)

This technique identifies binders by observing the transfer of magnetic saturation from the protein to the bound ligand.[5]

  • Principle: Protons on the protein are selectively saturated. If a fragment binds, this saturation is transferred to its protons via spin diffusion. The difference between a saturated and an off-resonance spectrum reveals the signals of the binding fragment.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a stock solution of this compound in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4) compatible with the target protein. Ensure final DMSO-d₆ concentration is below 5% to avoid protein denaturation.

    • Prepare the screening sample containing the target protein (10-50 µM) and the fragment (100-500 µM) in the same deuterated buffer.

    • NMR Acquisition: Acquire a 1D ¹H STD NMR spectrum. A typical experiment involves a series of saturating pulses on-resonance with protein signals (e.g., -1 ppm) and a reference spectrum with off-resonance saturation (e.g., 40 ppm).

    • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only from the fragment that binds to the protein.

    • Hit Identification: The presence of signals for this compound in the difference spectrum confirms binding.

B. Protein-Observed NMR (¹H-¹⁵N HSQC)

This is the gold-standard method, providing information on binding and the location of the binding site simultaneously.[2][3] It requires an isotopically (¹⁵N) labeled protein.

  • Principle: The chemical environment of each backbone amide proton and nitrogen is unique, giving rise to a specific peak in the ¹H-¹⁵N HSQC spectrum. When a fragment binds, residues at the binding site experience a change in their chemical environment, causing their corresponding peaks to shift (Chemical Shift Perturbation, CSP).

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled protein (50-200 µM) in a suitable NMR buffer.

    • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Titration: Add a concentrated stock of this compound to the protein sample to achieve a final fragment concentration of 200 µM to 2 mM (a 10-20 fold molar excess is typical).

    • Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum after fragment addition.

    • Analysis: Overlay the two spectra. Identify peaks that have shifted or broadened significantly. These correspond to residues at or near the binding site. If backbone resonance assignments for the protein are available, the binding site can be mapped directly onto the protein structure.

Protocol 1.2: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique for measuring real-time binding kinetics and affinity.[12][13]

  • Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in mass at the surface, which alters the refractive index and is detected as a response in Resonance Units (RU).

  • Step-by-Step Protocol:

    • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[13] Aim for a high immobilization level to maximize the signal for the small fragment.

    • Buffer Preparation: The running buffer should be well-matched with the fragment solution to minimize bulk refractive index effects. Typically, a phosphate or HEPES buffer containing 0.05% P20 surfactant and a matched concentration of DMSO (e.g., 2%) is used.

    • Primary Screen: Inject a solution of this compound (typically 100-200 µM) over the sensor surface. A positive binding event is indicated by an increase in RU during the injection phase.

    • Affinity Determination (Hit Follow-up): For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations (e.g., from 1 µM to 500 µM).

    • Data Analysis: Fit the steady-state responses against concentration to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).[12][14] A Kᴅ in the high micromolar to low millimolar range is typical for a fragment hit.

Part 2: Covalent Fragment Screening Protocol

The electrophilic bromomethyl group can form a covalent bond with nucleophilic amino acid side chains. This allows for the identification of fragments that can be developed into targeted covalent inhibitors.

Protocol 2.1: Intact Protein Mass Spectrometry Screening

This is a direct and robust method to detect covalent modification.

  • Principle: The protein is incubated with the fragment. If covalent modification occurs, the mass of the protein will increase by the mass of the fragment. This mass shift is detected by high-resolution mass spectrometry (e.g., LC-MS/MS).

  • Step-by-Step Protocol:

    • Incubation: Incubate the target protein (e.g., 10 µM in a suitable buffer like HEPES or PBS, pH 7.4-8.0) with an excess of this compound (e.g., 100 µM) for a defined period (e.g., 1-4 hours) at room temperature. Include a control sample with protein and DMSO only.

    • Quenching & Desalting: Stop the reaction by adding formic acid. Quickly desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method to remove unreacted fragment.

    • Mass Spectrometry Analysis: Analyze the desalted protein by electrospray ionization mass spectrometry (ESI-MS).

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the protein's molecular weight. Compare the mass of the protein incubated with the fragment to the control. A mass increase of 175.96 Da (the mass of the fragment minus HBr) indicates a successful covalent modification.

    • Site of Modification (Follow-up): To identify the specific residue modified, the protein-fragment adduct can be subjected to proteolytic digest (e.g., with trypsin) followed by LC-MS/MS analysis (peptide mapping).

Covalent_Modification cluster_protein Protein Target Protein Protein Cys Cysteine (-SH) Adduct Covalent Adduct (Protein-S-CH₂-Isoxazole) Cys->Adduct Fragment 3-(Bromomethyl) -5-methylisoxazole Fragment->Adduct SN2 Reaction

Caption: Covalent modification of a Cysteine residue.

Part 3: Structural Biology for Hit Validation

Obtaining a high-resolution 3D structure of the fragment bound to the target protein is the ultimate validation and provides the blueprint for rational drug design.

Protocol 3.1: X-ray Crystallography
  • Principle: A protein crystal is soaked in a solution containing the fragment. The fragment diffuses into the crystal and binds to the protein. X-ray diffraction data is then collected to solve the three-dimensional structure of the complex.[9][15]

  • Methodology:

    • Crystal Soaking: Grow crystals of the target protein. Prepare a soaking solution containing this compound (typically 1-10 mM) in a cryo-protectant-compatible buffer. Transfer the protein crystal to this solution and allow it to soak for a period ranging from minutes to hours.

    • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[15]

    • Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with the apo-protein structure as a model. A clear, unambiguous electron density corresponding to the shape of the fragment in the binding pocket confirms its binding mode.[16][17]

Part 4: Hit Elaboration Strategies

Once a validated hit is obtained, the next step is to grow the fragment into a more potent, lead-like molecule. The reactive bromomethyl group is an ideal starting point for this process.

Strategy 4.1: Elaboration via Nucleophilic Substitution

The carbon of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction.[7] This allows for the rapid generation of an analog library.

  • Rationale: By linking the isoxazole core to other chemical moieties, it is possible to explore adjacent pockets in the protein binding site, forming new, potency-enhancing interactions.

  • Synthetic Workflow:

    • Select Nucleophiles: Based on the crystal structure, select a diverse set of nucleophiles designed to probe specific regions of the binding site. Examples include:

      • Amines (R-NH₂): To form new hydrogen bonds or salt bridges.

      • Thiols (R-SH): To introduce different hydrophobic or polar groups.

      • Phenols/Alcohols (R-OH): To act as hydrogen bond donors/acceptors.

      • Carboxylates (R-COO⁻): To target positively charged residues.

    • Parallel Synthesis: Perform parallel synthesis by reacting this compound with the chosen panel of nucleophiles, typically in a polar aprotic solvent (e.g., DMF or acetonitrile) with a non-nucleophilic base (e.g., K₂CO₃ or DIEA).

    • Purification and Screening: Purify the resulting library of elaborated compounds and screen them using the primary assay (e.g., SPR or a functional assay) to assess improvements in potency.

Elaboration Fragment 3-(Bromomethyl) -5-methylisoxazole (Fragment Hit) Reaction SN2 Reaction Fragment->Reaction Nucleophiles Nucleophile Panel (R-NH₂, R-SH, R-OH) Nucleophiles->Reaction Library Elaborated Library (Isoxazole-CH₂-Nu) Reaction->Library

Caption: Hit elaboration via nucleophilic substitution.

Conclusion and Best Practices

This compound is a high-value fragment for FBDD campaigns, offering a privileged medicinal chemistry scaffold combined with a versatile chemical handle. Its dual potential for both non-covalent and covalent screening strategies makes it a powerful tool for probing protein targets. For successful implementation, researchers should:

  • Ensure Fragment Purity: Use highly pure (>97%) material to avoid false positives.

  • Mind the Reactivity: When using in non-covalent screens, be aware that slow covalent reaction over time could confound results. Use fresh solutions and consider the timescale of the experiment.

  • Employ Orthogonal Validation: Always confirm initial hits with a secondary, independent biophysical or biochemical assay to eliminate artifacts.

  • Prioritize Structural Biology: The investment in obtaining a high-resolution crystal structure is invaluable for guiding an efficient and successful hit-to-lead campaign.

By following the principles and protocols outlined in this guide, researchers can effectively leverage the unique properties of this compound to accelerate the discovery of novel therapeutics.

References

  • Peng, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3097-3110.
  • Ghosh, S., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(1), 1-25.
  • Wang, L., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1385.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776304, this compound.
  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 439-454.
  • Ciulli, A. (2013). Fragment-based screening by surface plasmon resonance. Methods in Molecular Biology, 1008, 357-375.
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968.
  • Blundell, T. L., et al. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Trends in Biotechnology, 24(11), 519-526.
  • Smith, C. D., et al. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(8), 941-951.
  • Rees, D. C., et al. (2004). The rise of fragment-based drug discovery. Nature Reviews Drug Discovery, 3(8), 660-672.
  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery.
  • Protein Data Bank. (n.d.). An educational guide to the PDB.
  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services.
  • Hewings, D. S., et al. (2011). 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770.
  • PDB-101. (n.d.). X-ray Crystallography.
  • Drexel University. (2020). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR).
  • Mirati Therapeutics. (2023). Fragment-Based Drug Discovery.

Sources

Application Notes & Protocols: Strategic Coupling of 3-(Bromomethyl)-5-methylisoxazole for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that has become a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds. Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The 5-methylisoxazole core, in particular, is a structural feature found in nearly two dozen FDA-approved drugs, underscoring its therapeutic relevance.[5]

3-(Bromomethyl)-5-methylisoxazole serves as a highly versatile and reactive building block for the synthesis of diverse isoxazole-containing molecules.[5] Its utility stems from the presence of a bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward covalent attachment of the isoxazole scaffold to a wide array of molecular fragments, enabling the systematic exploration of chemical space and the development of novel therapeutic agents and agrochemicals.[5]

This document provides a detailed guide for researchers, outlining the core principles, step-by-step protocols, and critical considerations for performing successful coupling reactions with this compound.

Core Reactivity and Mechanistic Considerations

The primary mode of reactivity for this compound is the nucleophilic displacement of the bromide ion from the benzylic-like methyl group. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5]

Key Mechanistic Steps (SN2 Pathway):
  • Nucleophile Activation: In many cases, the nucleophile (e.g., an amine, phenol, or thiol) is first deprotonated by a suitable base to enhance its nucleophilicity.

  • Backside Attack: The activated nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the side opposite to the bromine atom.

  • Transition State: A transient, high-energy transition state is formed where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken.

  • Leaving Group Departure: The bromide ion is expelled as the leaving group, and the new carbon-nucleophile bond is fully formed, resulting in inversion of stereochemistry if the carbon were chiral.

The efficiency of this coupling is influenced by several factors, including the strength of the nucleophile, the choice of base and solvent, and the reaction temperature.

SN2_Mechanism Nu Nu:⁻ Electrophile R-CH₂-Br Nu->Electrophile TS [Nu···CH₂(R)···Br]⁻ Product R-CH₂-Nu LeavingGroup Br⁻

Caption: SN2 mechanism for nucleophilic substitution.

Critical Safety & Handling Protocols

This compound is classified as a hazardous substance that causes severe skin burns and eye damage. It is also a lachrymator, meaning it can cause a significant flow of tears.[6] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7] Inspect gloves before use and dispose of contaminated gloves properly.[8]

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[8][9]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, amines, and reducing agents.[6] Recommended storage is under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[10]

  • Spill & Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6]

    • Inhalation: Remove the individual from exposure to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

    • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[8]

Experimental Protocol 1: N-Alkylation of Amines

This protocol details a general procedure for the coupling of this compound with a primary or secondary amine.

Materials and Reagents
  • Amine substrate (1.0 eq.)

  • This compound (1.1 eq.)

  • Base: Potassium carbonate (K₂CO₃, 2.0 eq.) or Triethylamine (Et₃N, 2.0 eq.)

  • Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Septum and needle for inert atmosphere

  • TLC plates (silica gel)

  • Work-up reagents: Ethyl acetate, deionized water, brine

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.) and the chosen base (2.0 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., Argon), add the anhydrous solvent (e.g., MeCN) via syringe to dissolve the reactants. A typical concentration is 0.1 to 0.5 M with respect to the amine.

  • Reagent Addition: While stirring, add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture at room temperature.

    • Causality Note: Adding the electrophile dropwise helps to control any potential exotherm and minimizes the formation of dialkylated byproducts, particularly with primary amines.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. If using a solid base like K₂CO₃, filter the mixture through a pad of Celite®. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dilute the residue with ethyl acetate and wash sequentially with deionized water (2x) and then brine (1x).

    • Causality Note: The water washes remove the base and any inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[11]

Experimental Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol outlines the coupling of this compound with a phenolic substrate.

Materials and Reagents
  • Phenol substrate (1.0 eq.)

  • This compound (1.1 eq.)

  • Base: Potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or Cesium carbonate (Cs₂CO₃, 1.5 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Other materials are as listed in section 4.1.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask, combine the phenol substrate (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere to dissolve the solids.

    • Causality Note: Polar aprotic solvents like DMF are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic phenoxide anion, thus enhancing its reactivity.[12]

  • Reagent Addition: Add this compound (1.1 eq.) to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the reaction by TLC until the starting phenol is consumed (typically 4-16 hours).

  • Work-up: a. Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate. b. Separate the layers and extract the aqueous layer with ethyl acetate (2x). c. Combine the organic layers and wash sequentially with water (2x) and brine (1x).

    • Causality Note: The multiple water washes are crucial for thoroughly removing the high-boiling DMF solvent.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure O-alkylated ether.[11][12]

Data Summary & Workflow Visualization

Table 1: Representative Coupling Reaction Parameters
EntryNucleophile (Substrate)Coupling TypeBaseSolventTemp (°C)Time (h)Typical Yield (%)
1AnilineN-AlkylationK₂CO₃MeCN506>85
2PiperidineN-AlkylationEt₃NTHF254>90
3IndazoleN-AlkylationNaHTHF253>95[13]
4PhenolO-AlkylationK₂CO₃DMF808>90[12]
54-MethoxyphenolO-AlkylationCs₂CO₃Acetone6012>90
6ThiophenolS-AlkylationK₂CO₃DMF252>95

Note: Yields are representative and can vary based on substrate electronics, sterics, and precise reaction conditions.

General Experimental Workflow

Workflow start Start setup Reaction Setup: - Nucleophile (1.0 eq) - Base (1.5-2.0 eq) - Anhydrous Solvent start->setup add_reagent Add this compound (1.1 eq) setup->add_reagent react Stir at RT or Heat (2-16 hours) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: - Quench/Filter - Dilute with Organic Solvent - Wash with H₂O & Brine monitor->workup Complete dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Pure Coupled Product purify->product

Caption: General workflow for coupling reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive nucleophile (insufficiently strong base). 2. Reagents are wet (hydrolysis of electrophile). 3. Low reaction temperature.1. Use a stronger base (e.g., NaH for N-H, Cs₂CO₃ for O-H). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the reaction temperature in increments of 10-20 °C.
Multiple Products (by TLC) 1. Dialkylation of primary amine. 2. C- vs. O-alkylation for phenols. 3. Decomposition of starting material or product.1. Use a larger excess of the amine or add the electrophile more slowly. 2. Use less polar solvents and milder conditions to favor O-alkylation. 3. Lower the reaction temperature; ensure an inert atmosphere.
Difficult Purification 1. Product and starting material have similar polarity. 2. Presence of high-boiling solvent (e.g., DMF).1. Drive the reaction to full conversion. Try a different solvent system for chromatography.[11] 2. Ensure thorough aqueous washes during work-up. Consider high-vacuum evaporation.

Conclusion

This compound is a powerful synthetic intermediate for the construction of novel molecules with potential applications in drug discovery and materials science. The SN2 coupling reactions described herein are robust and versatile, allowing for the formation of C-N, C-O, and C-S bonds with high efficiency. By understanding the underlying reaction mechanism, adhering strictly to safety protocols, and carefully selecting reaction conditions, researchers can effectively leverage this building block to accelerate their discovery programs.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery - CoLab. (2025). CoLab.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • This compound|CAS 130628-75-0. (n.d.). Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology.
  • SAFETY DATA SHEET - this compound. (n.d.). Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Bromomethyl-2-cyanobiphenyl. (2025). ChemicalBook.
  • SAFETY DATA SHEET - Ethyl 2-(bromomethyl)
  • SAFETY DATA SHEET - Bromoform. (2025). TCI Chemicals.
  • Application Notes and Protocols for the O- Alkylation of Phenols with 4-(bromomethyl)phenol. (n.d.). Benchchem.
  • Material Safety Data Sheet - 2'-Cyano-4-bromomethyl biphenyl. (n.d.). Pi Chemicals.
  • This compound CAS#: 130628-75-0. (n.d.). ChemicalBook.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.

Sources

Application Note: Strategic Use of Protecting Groups in Reactions with 3-(Bromomethyl)-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies essential for the effective use of 3-(bromomethyl)-5-methylisoxazole in organic synthesis. As a versatile and highly reactive building block, its application in the synthesis of complex molecules necessitates a nuanced understanding of its reactivity and the stability of the isoxazole core. We will explore the causality behind experimental choices, provide validated protocols for key transformations, and present a logical framework for selecting and implementing protecting groups to achieve desired chemoselectivity.

Section 1: The Reactivity Landscape of this compound

This compound is a pivotal intermediate in medicinal chemistry, largely because the 5-methylisoxazole core is a structural motif found in numerous FDA-approved drugs.[1] Its synthetic utility is primarily derived from the interplay between the highly reactive bromomethyl group and the aromatic isoxazole ring.

The Electrophilic Center: The Bromomethyl Group

The primary mode of reactivity is the facile displacement of the bromide ion by a wide range of nucleophiles.[1] The C-Br bond is activated by the electron-withdrawing nature of the adjacent isoxazole ring, making the methylene carbon a potent electrophilic site for classic SN2 reactions. This allows for the straightforward introduction of the isoxazole moiety into larger, more complex molecular scaffolds.

The Isoxazole Core: A Stable but Sensitive Heterocycle

The isoxazole ring is generally considered a stable aromatic system, resistant to many common reagents.[2] However, its stability is not absolute and is critically dependent on reaction conditions. Understanding its limitations is paramount to preventing unwanted degradation during synthesis.

  • pH and Thermal Sensitivity: The N-O bond within the isoxazole ring is susceptible to cleavage under basic conditions. A key study on the isoxazole-containing drug Leflunomide demonstrated that ring opening is significantly accelerated at higher pH and temperatures.[2][3] While stable in acidic and neutral pH at room temperature, the half-life of Leflunomide at 37°C drops to 7.4 hours at pH 7.4 and to a mere 1.2 hours at pH 10.[3] This base-catalyzed hydrolysis represents a significant constraint in reaction design.

  • Photochemical Instability: Under UV irradiation, the weak N-O bond can cleave, leading to a rearrangement cascade that can ultimately form a more stable oxazole isomer via a transient azirine intermediate.[2][4] Consequently, photochemical reactions or prolonged exposure to UV light should be avoided when this scaffold is present.

cluster_Molecule This compound cluster_Reactivity Key Reactivity Concerns cluster_Conditions Influencing Factors Molecule Isoxazole Core (C4H4NO) - CH2Br Electrophile Potent Electrophilic Site (-CH2Br) Molecule->Electrophile  Sₙ2 Reactions RingStability Ring Stability (N-O Bond) Molecule->RingStability  Degradation Risk Nucleophiles Nucleophiles (R-NH₂, R-OH, R-SH) Nucleophiles->Electrophile Desired Reaction Conditions Harsh Conditions (Strong Base, UV Light) Conditions->RingStability Undesired Reaction

Caption: Dual reactivity of this compound.

Section 2: The Core Challenge: Achieving Chemoselectivity

The high reactivity of the bromomethyl group is a double-edged sword. When reacting with a multifunctional nucleophile (e.g., a molecule containing both an amine and a hydroxyl group), the lack of selectivity can lead to a mixture of products, reducing the yield of the desired compound and complicating purification. Protecting groups are the primary tool to overcome this challenge by temporarily masking a reactive functional group, thereby directing the reaction to the intended site.[5][6]

The decision to use a protecting group is a critical step in synthesis design. The following workflow illustrates the logical process.

Start Start: Substrate with Multiple Functional Groups CheckNucleophilic Are other functional groups nucleophilic (e.g., -OH, -NH₂, -SH)? Start->CheckNucleophilic CheckReactivity Is the desired nucleophile significantly more reactive? CheckNucleophilic->CheckReactivity Yes NoProtect Proceed with Reaction (Control Stoichiometry & Conditions) CheckNucleophilic->NoProtect No Protect Select & Apply Orthogonal Protecting Group CheckReactivity->Protect No / Unsure CheckReactivity->NoProtect Yes (e.g., Thiol vs. Alcohol) React React with This compound Protect->React End End Product NoProtect->End Deprotect Deprotect to Yield Final Product React->Deprotect Deprotect->End

Caption: Decision workflow for using a protecting group.

Section 3: Protecting Group Strategies for Common Nucleophiles

The choice of protecting group is dictated by its stability to the reaction conditions planned for the SN2 step and the mildness of the conditions required for its subsequent removal.[7][8] An "orthogonal" strategy, where the protecting group is stable under the conditions used to deprotect another group, is highly desirable in multi-step synthesis.[6]

For reactions with this compound, the key is to choose a protecting group that is stable to neutral or mildly basic conditions and is removable without compromising the isoxazole ring.

Data Presentation: Comparison of Common Protecting Groups for Amine Nucleophiles
Protecting GroupIntroduction Reagent(s)Stability ProfileCleavage ConditionsRationale for Use
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Et₃N, DMAP)Stable to nucleophiles, catalytic hydrogenation, and mild base.Strongly acidic conditions (e.g., TFA, HCl in dioxane).[8]Excellent choice. Stable during alkylation and removed under conditions that do not harm the isoxazole ring.
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃)Stable to acidic and mildly basic conditions.Catalytic hydrogenation (e.g., H₂, Pd/C).Good choice, but reductive cleavage may affect other functional groups or potentially the isoxazole ring under harsh conditions.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃)Stable to acidic conditions and catalytic hydrogenation.Basic conditions (e.g., 20% piperidine in DMF).[8]Not Recommended. Cleavage conditions (strong base) risk opening the isoxazole ring.[3]

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each critical step, reflecting field-proven insights.

Protocol 1: Selective S-Alkylation of Cysteine using Boc Protection

This protocol demonstrates the selective alkylation of the thiol group in cysteine in the presence of a nucleophilic amine by first protecting the amine.

Step 1: Protection of the Amine Group

  • Rationale: The amine group of cysteine is protected as its Boc-carbamate to prevent it from competing with the thiol group in the subsequent alkylation step.

  • Procedure:

    • Suspend L-cysteine (1.0 eq) in a 1:1 mixture of Dioxane and Water.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydroxide (2.5 eq) dissolved in water, ensuring the cysteine dissolves completely.

    • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-cysteine.

Step 2: SN2 Alkylation with this compound

  • Rationale: The highly nucleophilic thiolate, generated in situ with a mild base, selectively attacks the electrophilic bromomethyl group. A mild base like potassium carbonate is chosen to minimize the risk of isoxazole ring cleavage.

  • Procedure:

    • Dissolve Boc-cysteine (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (K₂CO₃, 2.2 eq) to the solution.

    • Add this compound (1.05 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel) to yield the protected S-alkylated product.

Step 3: Deprotection of the Amine Group

  • Rationale: The Boc group is cleanly removed under strong acidic conditions, which are well-tolerated by the S-alkylated isoxazole product.

  • Procedure:

    • Dissolve the purified product (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as its hydrochloride salt.

    • Filter and dry the solid to obtain the final product, S-((5-methylisoxazol-3-yl)methyl)-L-cysteine hydrochloride.

Protocol 2: Managing Isoxazole Ring Integrity in C-Alkylation

This protocol describes the alkylation of diethyl malonate, a soft carbon nucleophile, emphasizing the choice of conditions to preserve the isoxazole ring.

  • Rationale: Strong, non-nucleophilic bases like sodium hydride (NaH) are often used for deprotonating malonates. However, the resulting sodium ethoxide byproduct from any residual ethanol could pose a risk to the isoxazole ring. A weaker, heterogeneous base like K₂CO₃ provides a milder alternative, reducing the risk of ring cleavage.

  • Procedure:

    • To a solution of diethyl malonate (1.2 eq) in anhydrous acetone, add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Heat the mixture to a gentle reflux (approx. 56 °C) and stir for 30 minutes.

    • Add a solution of this compound (1.0 eq) in acetone dropwise over 20 minutes.

    • Maintain the reflux for 8-12 hours, monitoring the reaction progress by TLC.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield diethyl 2-((5-methylisoxazol-3-yl)methyl)malonate.

Section 5: Conclusion and Best Practices

The effective utilization of this compound hinges on a strategic approach to managing its reactivity. The primary synthetic challenge is not the reactivity of the building block itself, but ensuring it reacts at the desired site within a complex substrate.

Key Best Practices:

  • Prioritize Chemoselectivity: Always assess the substrate for competing nucleophilic sites. When in doubt, protect.

  • Choose Orthogonal Protecting Groups: Select protecting groups like Boc (for amines) or silyl ethers (for alcohols) that are stable during the alkylation and can be removed under conditions (acidic or fluoride-based) that will not damage the isoxazole ring.

  • Mind the Ring Stability: Avoid strong bases (e.g., alkoxides, LDA) and elevated temperatures whenever possible. If basic conditions are necessary, prefer milder, heterogeneous bases (e.g., K₂CO₃, Cs₂CO₃) and maintain the lowest effective temperature.

  • Avoid UV Light: Protect reactions from direct sunlight or other sources of UV radiation to prevent photochemical rearrangement.

By integrating these strategies, researchers can confidently and efficiently incorporate the valuable 5-methylisoxazole scaffold into diverse molecular architectures for drug discovery and development.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery. CoLab.
  • A review of isoxazole biological activity and present synthetic techniques.
  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • Isoxazole - Wikipedia. Wikipedia.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Protecting Agents. TCI Chemicals.
  • Protecting group - Wikipedia. Wikipedia.
  • Tips & Tricks: Protecting Groups. University of Rochester Department of Chemistry.
  • This compound | CAS 130628-75-0. Benchchem.
  • Protective Groups. Organic Chemistry Portal.

Sources

Scale-up synthesis considerations for 3-(Bromomethyl)-5-methylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 3-(Bromomethyl)-5-methylisoxazole Derivatives

Abstract

This comprehensive application note provides a detailed guide for the synthesis of this compound, a critical building block in pharmaceutical and agrochemical research.[1][2] Moving beyond a simple laboratory procedure, this document addresses the crucial considerations and protocols required for a safe, efficient, and scalable synthesis. We delve into the causality behind experimental choices, focusing on process safety, reaction kinetics, and purification strategies pertinent to multi-gram and kilogram production. Detailed, step-by-step protocols for the synthesis of the key intermediate, 3-(hydroxymethyl)-5-methylisoxazole, and its subsequent bromination are provided, alongside a thorough analysis of the hazards associated with the reagents. This guide is intended for researchers, chemists, and process development professionals aiming to transition this synthesis from the bench to pilot scale.

Introduction and Strategic Overview

The this compound scaffold is of significant interest in medicinal chemistry. The reactive bromomethyl group serves as a versatile handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[2] This intermediate is pivotal in the synthesis of advanced molecules, including potent AMPA receptor agonists and novel crop protection agents.[2]

While numerous methods exist for the synthesis of isoxazole derivatives, their translation to a larger scale presents significant challenges, including exothermic reactions, hazardous reagent handling, and purification difficulties.[3][4] This guide outlines a robust two-step synthetic strategy designed with scalability in mind.

The overall synthetic pathway is as follows:

  • Synthesis of the Hydroxymethyl Intermediate: Formation of 3-(hydroxymethyl)-5-methylisoxazole. This stable, crystalline solid is a key precursor that avoids direct manipulation of more volatile or unstable starting materials.[5]

  • Bromination: Conversion of the primary alcohol in 3-(hydroxymethyl)-5-methylisoxazole to the target bromide using phosphorus tribromide (PBr₃). This step is highly efficient but requires stringent control over reaction conditions due to its exothermic nature and the hazardous properties of the reagent.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Bromination (Scale-Up Focus) A Isoxazole Precursor (e.g., 3-Hydroxy-5-methylisoxazole) B 3-(Hydroxymethyl)-5-methylisoxazole A->B   Reduction / Functionalization D This compound (Final Product) B->D   Bromination    C Phosphorus Tribromide (PBr3) (Controlled Addition) C->D

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols (Validated Lab-Scale)

The following protocols have been validated at the laboratory scale (1-10 g) and form the basis for the subsequent scale-up discussion.

Protocol 1: Synthesis of 3-(Hydroxymethyl)-5-methylisoxazole

This procedure details the formation of the key alcohol intermediate. The choice of a stable, easily purified intermediate is a cornerstone of a robust scale-up strategy.

Materials and Equipment:

  • 3-Carbomethoxy-5-methylisoxazole (or similar ester)

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried round-bottom flask with a stirred suspension of LAH (1.2 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-carbomethoxy-5-methylisoxazole (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel over 30-45 minutes. Causality: This controlled addition is crucial to manage the exothermic reaction between the ester and the powerful reducing agent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Causality: This specific quenching procedure is critical for safety with LAH and results in the formation of granular salts that are easily filtered.

  • Filtration: Stir the resulting greyish-white suspension for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and diethyl ether.

  • Extraction & Wash: Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-(hydroxymethyl)-5-methylisoxazole as a white crystalline solid.[6]

Protocol 2: Synthesis of this compound

This is the critical bromination step. The protocol emphasizes safety and control due to the use of phosphorus tribromide.

Materials and Equipment:

  • 3-(Hydroxymethyl)-5-methylisoxazole

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Diethyl Ether

  • Ice/salt bath

  • Round-bottom flask with magnetic stirrer

  • Addition funnel (pressure-equalizing)

  • Standard glassware for extraction and work-up

Procedure:

  • Reaction Setup: Charge a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an inert gas inlet with 3-(hydroxymethyl)-5-methylisoxazole (1.0 equivalent) and anhydrous diethyl ether.

  • Cooling: Cool the solution to -10 °C to -5 °C using an ice/salt bath. Causality: Maintaining a low temperature is paramount to control the highly exothermic reaction, prevent side-product formation, and minimize the release of HBr gas.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 0 °C. The addition should take at least 30-60 minutes.

  • Reaction: Stir the mixture at 0 °C for an additional 2-3 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This quenches the excess PBr₃, which reacts violently with water.[7][8][9] Performing this in a separate, well-stirred vessel with a large excess of ice helps dissipate the heat of reaction safely.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Wash: Combine the organic layers and wash carefully with cold, saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude this compound.

  • Purification: The product is often used crude in the next step. If required, purification can be achieved by careful column chromatography on silica gel.

Critical Scale-Up Considerations

Transitioning the laboratory protocol to a pilot or manufacturing scale introduces challenges that must be proactively managed.[4]

G A Process Safety Analysis (HazOp, FMEA) B Thermal Hazard Assessment (DSC, RC1) A->B Identify Hazards C Select Appropriate Reactor (Glass-Lined, Hastelloy) B->C Determine Cooling Duty D Define Addition Profile (Rate vs. Temperature) C->D Control Exotherm E Optimize Mixing (Baffle/Impeller Design) C->E Ensure Homogeneity G Establish In-Process Controls (IPC: HPLC, GC) D->G E->G F Develop Scalable Work-up (Phase-Split, Crystallization) H Successful & Safe Scale-Up F->H G->F Validate Process

Sources

Troubleshooting & Optimization

Improving yield in 3-(Bromomethyl)-5-methylisoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Bromomethyl)-5-methylisoxazole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise when working with this versatile but highly reactive alkylating agent. The goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the most common culprits?

Low yield in reactions involving this compound can typically be traced back to one of four key areas: reagent stability, reaction conditions, choice of base, or choice of solvent.

  • Reagent Quality and Stability: this compound is a potent electrophile due to the labile C-Br bond, which also makes it susceptible to degradation.[1] It should be stored under an inert atmosphere at 2-8°C to minimize decomposition.[2][3] Before starting, verify the purity of your starting material. Impurities or degradation products, such as the corresponding hydrolysis product (3-(hydroxymethyl)-5-methylisoxazole), can inhibit the reaction.

  • Reaction Conditions (Temperature): While heating can accelerate reaction rates, excessive temperatures can promote side reactions, including elimination or decomposition of the starting material or product. A good starting point is to run the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating (e.g., 40-50°C) can be applied if the reaction is sluggish.

  • Inappropriate Base Selection: The choice of base is critical. A strong, nucleophilic base (e.g., NaOH, KOH) can directly attack the electrophilic bromomethyl group, leading to hydrolysis.[4][5] This is a common cause of low yields.

  • Incorrect Solvent Choice: The solvent has a profound impact on the kinetics of SN2 reactions.[6] Using a polar protic solvent (like ethanol or water) can solvate and deactivate your nucleophile through hydrogen bonding, slowing down the desired reaction.[7][8][9]

The following troubleshooting workflow can help diagnose the issue systematically.

G Start Low Yield Observed Purity 1. Check Starting Material Purity (NMR, LC-MS) Start->Purity Impure Degradation or Impurities Found Purity->Impure Yes Pure Reagent is Pure Purity->Pure No Conditions 2. Evaluate Reaction Conditions Temp Is Temperature Optimized? Conditions->Temp Base 3. Assess Base Choice BaseType Is Base Non-Nucleophilic? Base->BaseType Solvent 4. Review Solvent Selection SolventType Is Solvent Polar Aprotic? Solvent->SolventType Purify Action: Purify Reagent (e.g., Column Chromatography) Impure->Purify Pure->Conditions Temp->Base Yes OptimizeTemp Action: Optimize Temperature (Start at RT, gently heat if needed) Temp->OptimizeTemp No BaseType->Solvent Yes ChangeBase Action: Use a Non-Nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) BaseType->ChangeBase No ChangeSolvent Action: Use a Polar Aprotic Solvent (e.g., DMF, Acetonitrile, Acetone) SolventType->ChangeSolvent No

Caption: Troubleshooting workflow for low-yield reactions.

Question 2: Which base and solvent combination is best for N-alkylation of a heterocycle?

This is one of the most common applications for this compound. The optimal choice depends on the pKa of the N-H bond in your heterocycle. The primary goal is to deprotonate the nucleophile without promoting side reactions.

The Mechanism: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway.[1] A suitable base deprotonates the nitrogen atom of the heterocycle, creating a more potent nucleophile. This anion then attacks the electrophilic methylene carbon, displacing the bromide leaving group.

Caption: General mechanism for N-alkylation.

Recommended Conditions:

For most heterocyclic N-H bonds (e.g., indazoles, pyrazoles, imidazoles), a combination of a mild inorganic base and a polar aprotic solvent is highly effective.[10][11]

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)These are non-nucleophilic, readily available, and strong enough to deprotonate most N-H bonds. Cs₂CO₃ is more soluble and can sometimes accelerate reactions.[10]
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents are ideal for SN2 reactions.[7][12] They dissolve the nucleophilic salt but do not form strong hydrogen bonds, leaving the nucleophile "naked" and highly reactive.[6][9][12]
Temperature Room Temperature (20-25°C)This is usually sufficient. Monitor the reaction for 2-12 hours. If incomplete, gentle heating to 40-50°C can be beneficial.
Stoichiometry 1.1 - 1.5 equivalents of base; 1.0 - 1.1 equivalents of alkylating agentA slight excess of base ensures full deprotonation. A large excess of the alkylating agent should be avoided to prevent potential dialkylation or side reactions.
Question 3: I am seeing a new, more polar spot on my TLC plate that is not my product. What could it be?

This is a classic sign of hydrolysis. The bromomethyl group is susceptible to reaction with water, forming the corresponding alcohol, 3-(hydroxymethyl)-5-methylisoxazole.[13] This alcohol is significantly more polar than the starting material and will have a lower Rf value on a normal-phase silica TLC plate.

Causes of Hydrolysis:

  • Wet Solvents: Using solvents that have not been properly dried. Anhydrous solvents are highly recommended.

  • Atmospheric Moisture: Running the reaction open to the air, especially on a humid day. It is best practice to run these reactions under an inert atmosphere (Nitrogen or Argon).

  • Nucleophilic Base in Protic Solvent: Using a base like NaOH or KOH in a solvent with available protons (like ethanol) creates conditions ripe for hydrolysis.[4][5]

  • Aqueous Workup: Prolonged exposure to water during the extraction phase can hydrolyze any unreacted starting material.

Protocol: Standard Anhydrous N-Alkylation

This protocol is designed to minimize hydrolysis and other side reactions.

  • Preparation: Dry all glassware in an oven ( >100°C) for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reagent Addition: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add your heterocycle (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add finely ground, anhydrous potassium carbonate (1.2 eq). Stir the suspension for 15-30 minutes at room temperature.

  • Alkylation: Add this compound (1.05 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Question 4: My nucleophile is an alcohol or phenol (O-alkylation). Do the conditions change?

Yes, slightly. While the core principles remain the same (SN2 reaction, need for a non-nucleophilic base and polar aprotic solvent), the acidity of your hydroxyl group will dictate the strength of the base required.

  • For Phenols (pKa ~10): The conditions are very similar to N-alkylation. K₂CO₃ in DMF or Acetone is an excellent choice.

  • For Aliphatic Alcohols (pKa ~16-18): These are much less acidic and require a significantly stronger base to be deprotonated effectively. A simple carbonate base will not be sufficient.

Recommended Conditions for Aliphatic Alcohols:

ParameterRecommendationRationale
Base Sodium Hydride (NaH, 60% dispersion in mineral oil)NaH is a very strong, non-nucleophilic base that irreversibly deprotonates alcohols to form the highly nucleophilic alkoxide.
Solvent Anhydrous Tetrahydrofuran (THF) or DMFTHF is an excellent choice for reactions involving NaH. It is aprotic and has a good dissolving capacity for many organic substrates.
Procedure Add the alcohol to a suspension of NaH in THF at 0°C. Allow it to stir for 30-60 minutes to ensure complete deprotonation (hydrogen gas evolution will cease). Then, add the this compound dropwise at 0°C and allow the reaction to slowly warm to room temperature.

Safety Note: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All manipulations must be performed under a strictly inert and anhydrous atmosphere.

References

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
  • Alkyl Halides: Solvent effects in substitution reactions. YouTube. [Link]
  • What is the effect of solvent on SN2?. Quora. [Link]
  • 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
  • Explain alkaline hydrolysis of Bromomethare. Filo. [Link]
  • The hydrolysis of 2-bromo-2-methylpropane.
  • VII) Explain the mechanism of alkaline hydrolysis of bromomethane. Filo. [Link]
  • The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube. [Link]
  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]
  • Are alkyl bromides susceptible to hydrolysis?.
  • Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
  • This compound | C5H6BrNO | CID 2776304. PubChem. [Link]
  • 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224. PubChem. [Link]
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. [Link]
  • DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
  • Molecular basis for sequence selective DNA alkylation by (+)- and ent-(-)
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

Sources

Technical Support Center: Reactions of 3-(Bromomethyl)-5-methylisoxazole with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Bromomethyl)-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for this compound?

The primary mode of reactivity for this compound is nucleophilic substitution, specifically an SN2 reaction. The bromomethyl group at the 3-position of the isoxazole ring is a potent electrophile, readily undergoing displacement by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, making it a valuable building block in medicinal chemistry and organic synthesis.

Q2: What are the most common classes of nucleophiles used with this reagent?

The most common nucleophiles include:

  • Amines (primary, secondary, and tertiary): To form the corresponding aminomethylisoxazoles.

  • Thiols: To generate thioethers.

  • Alcohols/Alkoxides: To produce ethers.

  • Other nucleophiles: Such as azides and cyanides, can also be employed.

Q3: Is the isoxazole ring stable under typical reaction conditions?

The isoxazole ring is generally stable under neutral and mildly acidic or basic conditions commonly used for SN2 reactions. However, strong bases or highly forcing conditions could potentially lead to ring-opening or rearrangement side reactions, although this is less common for this specific substrate under standard alkylation protocols.[1][2][3][4]

Troubleshooting Guide: Side Reactions with Amine Nucleophiles

Working with amine nucleophiles can sometimes lead to a mixture of products due to over-alkylation. This section will help you troubleshoot and control these side reactions.

Issue 1: Formation of Di- and Tri-alkylated Products with Primary Amines

Scenario: You are trying to synthesize a secondary amine by reacting a primary amine with one equivalent of this compound, but you observe significant amounts of the tertiary amine and even the quaternary ammonium salt.

Root Cause: The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a "runaway" reaction where the product competes with the starting material for the remaining electrophile.[5][6]

Troubleshooting Steps:

  • Stoichiometry Control:

    • Use a large excess of the primary amine (3-5 equivalents or more). This statistically favors the reaction of the electrophile with the more abundant primary amine, minimizing the chance of the secondary amine product reacting further. While this may require a more involved purification to remove the excess amine, it is often the most effective strategy.

  • Reaction Conditions:

    • Slow Addition: Add the this compound slowly to the reaction mixture containing the excess primary amine. This maintains a low concentration of the electrophile, further favoring reaction with the amine present in higher concentration.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation more than the first.

  • Choice of Base:

    • For amine hydrohalide salts, a non-nucleophilic base is required. The choice of base can influence selectivity. Weaker bases like potassium carbonate or sodium bicarbonate are commonly used. For more controlled mono-alkylation, consider using a bulkier or less soluble base. Some literature suggests that cesium hydroxide can promote selective mono-N-alkylation of primary amines.[7]

Example Protocol for Selective Mono-alkylation of a Primary Amine:

Parameter Recommendation
Stoichiometry 3-5 equivalents of primary amine, 1 equivalent of this compound
Solvent Acetonitrile (ACN) or Dimethylformamide (DMF)
Base 2-3 equivalents of K₂CO₃ or NaHCO₃ (if starting with the amine salt)
Temperature 0 °C to room temperature
Procedure To a solution of the primary amine and base in the chosen solvent, add a solution of this compound in the same solvent dropwise over 1-2 hours at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Issue 2: Quaternization of Tertiary Amines

Scenario: You are reacting a tertiary amine with this compound to form a quaternary ammonium salt, but the reaction is slow or incomplete.

Root Cause: The nucleophilicity of tertiary amines can be sterically hindered. The reaction rate is dependent on the concentration of both the amine and the alkyl halide.

Troubleshooting Steps:

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate.

  • Excess Alkylating Agent: Using a slight excess (1.1-1.2 equivalents) of this compound can help drive the reaction to completion.

Workflow for Amine Alkylation and Troubleshooting

Amine_Alkylation_Troubleshooting start Start: Reaction of this compound with a Primary Amine analysis Analyze Reaction Mixture (TLC, LC-MS) start->analysis desired_product Desired Product: Mono-alkylated Secondary Amine purification Purification: Column Chromatography or Acid-Base Extraction desired_product->purification side_product Side Product: Di/Tri-alkylated Amine side_product->purification analysis->desired_product High Selectivity troubleshoot Troubleshooting analysis->troubleshoot Low Selectivity strategy1 Increase excess of primary amine (3-5 eq.) troubleshoot->strategy1 strategy2 Slow addition of electrophile at low temp. troubleshoot->strategy2 strategy3 Optimize base (e.g., CsOH) troubleshoot->strategy3 strategy1->start Re-run Reaction strategy2->start Re-run Reaction strategy3->start Re-run Reaction

Caption: Troubleshooting workflow for over-alkylation in amine reactions.

Troubleshooting Guide: Side Reactions with Thiol Nucleophiles

Reactions with thiols are generally efficient; however, the primary side reaction to consider is the oxidative dimerization of the thiol to a disulfide.

Issue: Formation of Disulfide Byproduct

Scenario: During the reaction of a thiol with this compound, you observe the formation of a disulfide (R-S-S-R) in addition to the desired thioether.

Root Cause: Thiols, particularly in their deprotonated thiolate form, are susceptible to oxidation, often by atmospheric oxygen, to form disulfides. This process can be catalyzed by trace metal impurities.[2][8][9]

Troubleshooting Steps:

  • Anaerobic Conditions:

    • Degas Solvents: Before use, degas the reaction solvent by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes.

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.

  • pH Control:

    • The thiolate anion (R-S⁻) is more nucleophilic but also more easily oxidized than the neutral thiol (R-SH). Disulfide formation is often favored at basic pH.[2]

    • Conducting the reaction at a neutral or slightly acidic pH can minimize the concentration of the thiolate and thus reduce the rate of disulfide formation. However, this may also slow down the desired SN2 reaction. A careful balance is needed.

  • Reducing Agents in Workup:

    • If disulfide formation is still observed, a mild reducing agent can be added during the workup to convert the disulfide back to the thiol, which can then be separated from the product. Tris(2-carboxyethyl)phosphine (TCEP) is a good option as it is odorless and effective in aqueous solutions.

Example Protocol for Thiol Alkylation:

Parameter Recommendation
Stoichiometry 1-1.2 equivalents of thiol, 1 equivalent of this compound
Solvent Degassed DMF, ACN, or Ethanol
Base 1-1.2 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Et₃N)
Atmosphere Nitrogen or Argon
Temperature Room temperature
Procedure To a solution of the thiol and base in the degassed solvent under an inert atmosphere, add this compound. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

Logical Relationship of Thiol Reactions

Thiol_Reactions Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Desired_Product Desired Thioether (R-S-CH₂-Isoxazole) Thiolate->Desired_Product Sₙ2 Reaction Side_Product Disulfide (R-S-S-R) Thiolate->Side_Product Oxidation Base Base Electrophile This compound Oxidant Oxidant (e.g., O₂)

Caption: Competing pathways in thiol alkylation reactions.

Troubleshooting Guide: Isoxazole Ring Stability

While generally robust, the isoxazole ring can undergo undesired transformations under certain conditions.

Issue: Suspected Isoxazole Ring Opening

Scenario: You observe unexpected byproducts in your reaction that do not correspond to simple alkylation products, and you suspect the isoxazole ring may have reacted.

Root Cause: While less common with this compound under standard nucleophilic substitution conditions, isoxazole rings can be susceptible to ring-opening reactions, especially with strong bases, reducing agents, or under harsh thermal or photochemical conditions.[1][2][3][4] The products of such reactions can be complex and may include β-keto nitriles or other rearranged structures.

Troubleshooting Steps:

  • Reaction Conditions:

    • Avoid Strong Bases: If possible, use milder bases like K₂CO₃ or NaHCO₃ instead of strong bases like NaH or LDA, especially at elevated temperatures.

    • Moderate Temperatures: Avoid excessive heating. If the reaction is sluggish, consider using a more polar solvent or a catalyst rather than simply increasing the temperature.

  • Characterization of Byproducts:

    • If you suspect ring-opening, it is crucial to isolate and characterize the byproducts using techniques like NMR spectroscopy and mass spectrometry to confirm their structures. This will provide valuable insight into the specific side reaction occurring.

  • Literature Search:

    • Search for literature on the stability of isoxazoles under your specific reaction conditions or with similar nucleophiles to see if ring-opening has been previously reported.

References

  • Patil, M. D., et al. (2018). Oxidoreductase-catalyzed synthesis of chiral amines.
  • Komatsuda, M., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274. [Link]
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
  • Diradical Interactions in Ring-Open Isoxazole.The Journal of Physical Chemistry A, 125(1), 317–326. [Link]
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.Beilstein Journal of Organic Chemistry, 14, 2568–2575. [Link]
  • Synthesis of Secondary Amines via Self-Limiting Alkylation.Organic Letters, 20(8), 2296–2300. [Link]
  • The role of thiols and disulfides in protein chemical and physical stability.Advanced Drug Delivery Reviews, 61(9), 703–712. [Link]
  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229–18233. [Link]
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.Chemistry of Heterocyclic Compounds, 52(11), 866–886. [Link]
  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives.Organic & Biomolecular Chemistry, 15(34), 7136–7143. [Link]
  • Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels.Biomacromolecules, 20(10), 3866–3876. [Link]
  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Why isn't the formation of disulfide bridges pH dependent?Reddit. [Link]
  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?
  • A Novel Strategy for N‐Alkylation of Primary Amines.
  • Amine alkyl
  • Alkylation of Amines (Sucks!).Master Organic Chemistry. [Link]
  • Direct Alkylation of Amines with Alcohols Catalyzed by Base.Organic Letters, 17(21), 5328–5331. [Link]
  • Reactions of Thiols.Chemistry Steps. [Link]
  • N-Dealkylation of Amines.Molecules, 27(11), 3505. [Link]
  • Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II).Journal of the Serbian Chemical Society, 73(5), 531–545. [Link]
  • Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation.Journal of Molecular Modeling, 30(4), 101. [Link]
  • Thiols And Thioethers.Master Organic Chemistry. [Link]
  • Ring-Opening Fluorination of Isoxazoles.
  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry.Free Radical Biology and Medicine, 52(1), 1–17. [Link]
  • NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
  • Cesium hydroxide promotes a selective N-monoalkylation of primary amines to prepare various secondary amines efficiently.Organic Letters, 1(12), 1893–1896. [Link]
  • An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks.RSC Advances, 8(42), 23789–23795. [Link]
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.Beilstein Journal of Organic Chemistry, 14, 2568-2575. [Link]
  • Thiol-ene reaction.Wikipedia. [Link]
  • Thiols and Sulfides.Chemistry LibreTexts. [Link]
  • How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?

Sources

Technical Support Center: Purification of Products from 3-(Bromomethyl)-5-methylisoxazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of alkylation products derived from 3-(bromomethyl)-5-methylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying isoxazole-based compounds. Here, we provide in-depth, experience-driven answers to common challenges encountered during the experimental workflow.

The alkylation of nucleophiles with this compound is a cornerstone reaction in medicinal chemistry, granting access to a diverse array of functionalized isoxazole derivatives.[1] The reactive bromomethyl group readily undergoes nucleophilic substitution, allowing for the strategic attachment of the isoxazole scaffold to various molecular fragments.[1] However, the purification of these reaction products is often non-trivial, complicated by potential side reactions, the presence of unreacted starting materials, and the physicochemical properties of the products themselves. This guide aims to provide a logical framework for troubleshooting these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. Common impurities include:

  • Unreacted this compound: This starting material is a relatively nonpolar and reactive compound. Its presence can complicate downstream applications.

  • Unreacted Nucleophile: Depending on its structure, the unreacted nucleophile can have a wide range of polarities.

  • Over-alkylation Products: If the nucleophile has multiple reactive sites, di- or even tri-alkylation can occur, leading to products with different polarities and molecular weights.

  • Hydrolysis Byproduct (3-hydroxymethyl-5-methylisoxazole): this compound can be susceptible to hydrolysis, especially during aqueous work-ups, leading to the formation of the corresponding alcohol.

  • Solvent Adducts: In some cases, the solvent (e.g., from a reaction run in an alcohol) can act as a nucleophile, leading to the formation of ether byproducts.

Q2: How can I effectively monitor the progress of my alkylation reaction to minimize impurities?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[2][3]

  • Visualization: Isoxazole rings are aromatic and can typically be visualized on TLC plates with a fluorescent indicator (F254) under UV light (254 nm), where they appear as dark spots.[2][4] For compounds that are not UV-active, or for enhanced visualization, staining with potassium permanganate (KMnO₄) or an iodine chamber can be effective.[2][5]

  • Solvent System Selection: A good TLC solvent system should provide clear separation (distinct Rf values) between your starting materials, product, and any major byproducts. A common starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6]

Q3: My product is an oil and won't crystallize. What are my options?

A3: Obtaining a product as an oil is a common challenge. Here are several strategies to consider:

  • Trituration: Add a solvent in which your product is sparingly soluble and stir or sonicate the mixture. This can help to break up the oil and induce crystallization.[5]

  • Solvent Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent in which your product is insoluble (e.g., hexanes or pentane) until the solution becomes cloudy.[5] Allowing this mixture to stand may lead to precipitation of your product.

  • Purification as an Oil: If crystallization remains elusive, purification by column chromatography is the most reliable alternative.[5]

Troubleshooting Purification Workflows

This section provides a structured approach to tackling common issues encountered during the purification of this compound alkylation products.

Issue 1: Poor Separation During Column Chromatography

Poor separation on a silica gel column is a frequent hurdle. The key is a systematic approach to optimizing the chromatographic conditions.

Troubleshooting Steps:
  • Re-evaluate Your TLC Solvent System: The solvent system used for TLC is your best guide for column chromatography.[2] Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on the column.

  • Consider Solvent Modifiers: If a binary solvent system (e.g., hexane/ethyl acetate) is not providing adequate separation, the addition of a small amount of a third solvent can be beneficial. For example, adding a small percentage of triethylamine can help to reduce tailing of basic compounds, while a small amount of acetic acid can aid in the separation of acidic compounds.[2]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with similar polarities.

  • Alternative Stationary Phases: If silica gel does not provide the desired separation, consider alternative stationary phases such as alumina or reverse-phase silica (C18).

Experimental Protocol: Optimizing Column Chromatography
  • TLC Analysis:

    • Spot the crude reaction mixture on a TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

    • Identify the solvent system that provides the best separation between your product and impurities, with the product having an Rf of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the starting solvent system, collecting fractions.

    • Monitor the fractions by TLC to determine which ones contain the purified product.

    • If using a gradient, gradually increase the polarity of the solvent system.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Product Decomposition on Silica Gel

The isoxazole ring or other functional groups in your molecule may be sensitive to the acidic nature of silica gel.[2]

Troubleshooting Steps:
  • Neutralize the Silica: Pre-treat the silica gel with a base like triethylamine. This can be done by adding a small percentage (e.g., 1%) of triethylamine to the solvent system used for both packing the column and elution.

  • Use Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Recrystallization: If your product is a solid, recrystallization is an excellent purification method that avoids contact with stationary phases.[2]

Workflow for Purification Strategy Selection

PurificationStrategy start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->column_chromatography No check_purity Check Purity (TLC, NMR) column_chromatography->check_purity purity_ok Purity Acceptable? check_purity->purity_ok pure_oil Pure Oily Product purity_ok->pure_oil Yes optimize_chromatography Optimize Chromatography purity_ok->optimize_chromatography No optimize_chromatography->column_chromatography

Sources

Technical Support Center: Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for isoxazole synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of isoxazole derivatives, which are crucial scaffolds in medicinal chemistry and materials science.[1][2][3] As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the specific issues you may face in the lab.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent and critical problems that can arise during isoxazole synthesis, providing not just solutions, but also the underlying chemical reasoning to help you make informed decisions in your experimental design.

Q1: My 1,3-dipolar cycloaddition reaction is giving a very low yield. What are the common causes and how can I fix this?

A1: Low or no yield in a 1,3-dipolar cycloaddition is a frequent issue, typically pointing to problems with the nitrile oxide intermediate or the reaction conditions.[4][5]

Initial Diagnosis & Causality:

The primary culprit is often the instability of the nitrile oxide intermediate, which is prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or elevated temperatures.[4][5][6] This side reaction competes directly with the desired cycloaddition with your alkyne (the dipolarophile).

Other potential causes include:

  • Poor Nitrile Oxide Generation: The method used to generate the nitrile oxide in situ may be inefficient. This can be due to the choice of precursor (e.g., aldoxime, hydroximoyl chloride), oxidant, or base.[6][7]

  • Inactive Dipolarophile: The alkyne may be sterically hindered or electronically unreactive under the chosen conditions.

  • Suboptimal Reaction Conditions: Solvent, temperature, and concentration all play a critical role and must be optimized.[5]

Step-by-Step Solutions:

  • Optimize Nitrile Oxide Generation:

    • Method: The most common method is the dehydrohalogenation of a hydroximoyl chloride with a base like triethylamine (TEA) or the oxidation of an aldoxime with an oxidant like sodium hypochlorite (NaOCl) or N-Bromosuccinimide (NBS).[6][7]

    • Protocol - Slow Addition: To minimize dimerization, generate the nitrile oxide in situ by adding the precursor (e.g., aldoxime and oxidant) slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring cycloaddition over dimerization.[4]

  • Control Reaction Parameters:

    • Temperature: Run the reaction at room temperature or even 0 °C initially. While higher temperatures can increase the reaction rate, they often accelerate the dimerization of the nitrile oxide even more.[5]

    • Solvent: The choice of solvent can influence both the rate of nitrile oxide formation and the cycloaddition itself. Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are common choices.

  • Stoichiometry Adjustment:

    • Consider using a slight excess (1.1 to 1.5 equivalents) of the alkyne to ensure that any generated nitrile oxide has a high probability of reacting with the intended partner rather than itself.[5]

Workflow for Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition

start Low Yield Observed check_reagents Verify Purity & Integrity of Alkyne & Precursor start->check_reagents check_generation Is Nitrile Oxide Generation Efficient? check_reagents->check_generation check_dimer Is Dimerization (Furoxan) Observed? check_generation->check_dimer Yes solution_reagent Change Oxidant/Base (e.g., NBS, DIPEA) check_generation->solution_reagent No solution_slow Implement Slow Addition of Precursor/Oxidant check_dimer->solution_slow Yes solution_temp Lower Reaction Temperature (e.g., to 0 °C) check_dimer->solution_temp No, proceed to check temp solution_slow->solution_temp solution_stoich Use Slight Excess of Alkyne (1.1-1.5 eq.) solution_temp->solution_stoich end Yield Improved solution_stoich->end solution_reagent->end

Caption: Troubleshooting flowchart for low yield in 1,3-dipolar cycloadditions.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Regioisomer formation is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or unsymmetrical alkynes.[4][8] The outcome is governed by a delicate balance of steric and electronic factors.[4]

Causality & Analysis:

  • In Synthesis from 1,3-Dicarbonyls: When an unsymmetrical 1,3-dicarbonyl reacts with hydroxylamine, the initial nucleophilic attack can occur at either carbonyl group, leading to two different enone intermediates and subsequently two different isoxazole regioisomers.

  • In 1,3-Dipolar Cycloadditions: According to Frontier Molecular Orbital (FMO) theory, the regioselectivity is determined by the alignment of the highest occupied molecular orbital (HOMO) of one reactant with the lowest unoccupied molecular orbital (LUMO) of the other.[9] Modifying the electronic properties of the substituents on the nitrile oxide and the alkyne can change the relative energies of these orbitals, thus favoring one alignment over the other.

Step-by-Step Solutions:

  • Modify Reaction Conditions:

    • pH Control: In syntheses involving hydroxylamine and 1,3-dicarbonyls, adjusting the pH can significantly influence the ratio of isomers. Acidic conditions often favor one isomer over the other.[4]

    • Solvent Polarity: The solvent can influence the transition state energies. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile) and nonpolar (e.g., toluene).[4][8]

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can coordinate to a carbonyl group, making it more electrophilic and directing the initial attack of hydroxylamine, thereby enhancing regioselectivity.[8]

  • Substrate Modification:

    • Use β-Enamino Ketones: Converting an unsymmetrical 1,3-dicarbonyl to a β-enamino ketone derivative can provide excellent regiochemical control. The enamine directs the cyclization pathway.[8][10]

    • Catalyst-Directed Cycloadditions: For 1,3-dipolar cycloadditions, using copper(I) catalysis with terminal alkynes often leads to high regioselectivity, typically yielding the 3,5-disubstituted isoxazole.[11][12]

Data on Regioselectivity Control:

The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride, demonstrating the power of solvent and additive choice.[8]

EntrySolventAdditive (equiv.)Regioisomer Ratio (A:B)Isolated Yield (%)
1EtOHNone30:7085
2MeCNNone75:2582
3MeCNBF₃·OEt₂ (1.2)>95:592
4MeCNPyridine (1.4)5:9588
Q3: I'm having difficulty purifying my isoxazole product. What are the best strategies?

A3: Purification can be challenging due to the presence of starting materials, structurally similar regioisomers, or side products like furoxans, which often have similar polarities to the desired isoxazole.[4]

Recommended Purification Strategies:

  • Column Chromatography Optimization: This is the most common method.

    • Solvent System Screening: Use Thin-Layer Chromatography (TLC) to systematically screen various solvent systems. A good starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Additive Modification: If separation is poor, adding a small amount (~0.5%) of triethylamine can help sharpen spots for basic compounds, while a small amount of acetic acid can help for acidic compounds.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

    • Solvent Screening: Test a range of solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Common choices include ethanol, methanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.

  • Acid-Base Extraction: If your isoxazole has a basic nitrogen atom that is sufficiently accessible, you may be able to perform an acid-base extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., ether or DCM).

    • Extract with a dilute acid (e.g., 1M HCl). The isoxazole will move to the aqueous layer as a salt.

    • Wash the organic layer to remove neutral impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the pure isoxazole back into an organic solvent.

Part 2: Frequently Asked Questions (FAQs)

Q4: Should I use hydroxylamine free base or hydroxylamine hydrochloride? A4: For safety and stability, hydroxylamine hydrochloride (NH₂OH·HCl) is almost always the preferred reagent.[13][14] The free base of hydroxylamine is unstable and can be explosive upon heating.[15] When using the hydrochloride salt, a base (such as sodium hydroxide, sodium acetate, or pyridine) is typically added to the reaction mixture to generate the free hydroxylamine in situ.[14][16][17] This ensures that the reactive species is only present transiently, which is a safer and more controlled approach.

Q5: Can microwave irradiation be used to accelerate my isoxazole synthesis? A5: Yes, microwave-assisted synthesis is an excellent technique for accelerating many isoxazole syntheses, often leading to significantly reduced reaction times (from hours to minutes), improved yields, and fewer side products.[1][4][18] It is particularly effective for both 1,3-dipolar cycloadditions and condensations with 1,3-dicarbonyls.[4][19] However, conditions such as temperature, power, and reaction time must be carefully optimized for each specific reaction.

Q6: My isoxazole appears to be decomposing during workup or purification. Why? A6: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[4]

  • Strongly Reductive Conditions: Catalytic hydrogenation (e.g., H₂ over Palladium/Carbon) can cleave the N-O bond.

  • Strongly Basic Conditions: Some substituted isoxazoles can undergo ring-opening in the presence of strong bases.

  • Photochemical Conditions: Prolonged exposure to UV light can cause rearrangements.[20]

If you suspect decomposition, consider using milder workup procedures, avoiding strong acids or bases, and protecting the reaction from light.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis from a 1,3-Diketone

This protocol describes the classical condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 eq.) in a suitable solvent such as ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 eq.) to the solution, followed by a base (e.g., pyridine (2.0 eq.) or aqueous NaOH solution).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. Reaction times can vary from 2 to 24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.[4][16]

Reaction Mechanism: 1,3-Diketone with Hydroxylamine

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization diketone R1-C(=O)-CH2-C(=O)-R2 intermediate1 R1-C(=NOH)-CH2-C(=O)-R2 (Oxime Intermediate) diketone->intermediate1 + NH2OH - H2O hydroxylamine NH2OH intermediate1_node R1-C(=NOH)-CH2-C(=O)-R2 intermediate2 Cyclic Hemiaminal intermediate2_node Cyclic Hemiaminal intermediate1_node->intermediate2 Attack of -OH on Carbonyl isoxazole Final Isoxazole Ring intermediate2_node->isoxazole - H2O

Caption: Mechanism for isoxazole formation from a 1,3-diketone and hydroxylamine.[21]

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI.
  • A review of isoxazole biological activity and present synthetic techniques. (2023). Journal of Drug Delivery and Therapeutics.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2014). RSC Advances.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Egyptian National Cancer Institute.
  • Regioselective Synthesis of Isoxazoles from Ynones. (2023). Organic Letters.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2019). Organic & Biomolecular Chemistry.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2014). RSC Publishing.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. (2021). ACS Publications.
  • What is the difference between hydroxylamine and hydroxylamine hydrochloride?. (2025). Tianjin Gnee Biotech Co., Ltd.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances.
  • Acetaldoxime Synthesis: Hydroxylamine vs Hydroxylamine HCl. (2016). Chemistry Stack Exchange.
  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. (2013). ResearchGate.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.). ResearchGate.
  • What is the difference between hydroxylamine hydrochloride and hydroxylammonium chloride?. (2023). Brainly.com.
  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). Molecules.
  • synthesis of isoxazoles. (2019). YouTube.
  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (2023). MDPI.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central.
  • Hydroxylamine. (2023). Sciencemadness Wiki.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules.
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.
  • Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles. (2020). ResearchGate.
  • Exploring the Synthesis and Applications of Isoxazole Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2014). ResearchGate.
  • 93 questions with answers in ISOXAZOLES. (n.d.). ResearchGate.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). ResearchGate.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2015). ResearchGate.
  • Isoxazole. (n.d.). Wikipedia.

Sources

Technical Support Center: Optimizing Base and Solvent Conditions for 3-(Bromomethyl)-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Bromomethyl)-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, reactivity, and stability of this compound.

Q1: What is the primary mode of reactivity for this compound?

The principal reactive site is the bromomethyl group. The carbon atom is highly electrophilic, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1] This allows for the displacement of the bromide ion by a wide variety of nucleophiles, including amines, thiols, alkoxides, and carbanions, serving as a powerful method to attach the 5-methylisoxazole moiety to other molecules.[1]

Q2: How stable is the isoxazole ring under typical reaction conditions?

The isoxazole ring is a reasonably stable aromatic heterocycle.[2][3] However, its stability is pH and temperature-dependent. It is generally stable under acidic and neutral conditions but can be susceptible to cleavage under strong basic conditions, especially at elevated temperatures.[2][4] A study on the related isoxazole-containing drug, Leflunomide, demonstrated that the ring-opening is significantly accelerated in basic media (pH 10) compared to neutral or acidic conditions.[4] This is a critical consideration when selecting your base.

Q3: What are the main competing side reactions I should be aware of?

The most common competing pathway is the base-induced elimination reaction (E2) to form an exocyclic methylene compound. This is particularly prevalent when using strong, sterically hindered bases or with bulky nucleophiles.[5][6] Another potential issue is the degradation of the isoxazole ring if the basicity is too high.[4] Lastly, if the base itself is nucleophilic (e.g., an amine), it may compete with your desired nucleophile.

Q4: Are there any specific safety precautions for handling this reagent?

Yes. This compound is classified as a corrosive and irritant that can cause severe skin burns and eye damage.[7] It is also harmful if swallowed, inhaled, or in contact with the skin.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is incompatible with strong bases, amines, and reducing agents.[8]

Part 2: Troubleshooting and Optimization Guide

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental challenges.

Issue 1: Low or No Product Yield

Q: My SN2 reaction with this compound is giving a very low yield. What are the most likely causes and how can I fix it?

Low yield is a frequent issue that can be traced back to several factors. Let's diagnose them systematically.[9][10]

A. Suboptimal Base Selection:

  • The Problem: Your base might be too weak to deprotonate your nucleophile effectively, or it might be too strong, leading to side reactions. For nucleophiles like phenols or thiols, a base is required to generate the more potent anionic nucleophile (phenoxide, thiolate). If the base's pKa is not sufficiently higher than the nucleophile's, the equilibrium will not favor the active nucleophile.

  • The Solution: Use a base that is strong enough to deprotonate your nucleophile but not so strong that it promotes elimination or ring degradation. Inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for many alcohol, phenol, and thiol nucleophiles. They are generally not nucleophilic, are strong enough to deprotonate a wide range of substrates, and are easily removed during aqueous workup. For reactions sensitive to stronger bases, organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used.

B. Incorrect Solvent Choice:

  • The Problem: The solvent plays a critical role in an SN2 reaction. Using a polar protic solvent (e.g., ethanol, methanol, water) can solvate the nucleophile through hydrogen bonding, creating a solvent "cage" that drastically reduces its reactivity and slows down the reaction.[11]

  • The Solution: Always use a polar aprotic solvent . Solvents like acetone, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[12] They can dissolve the ionic base and the nucleophile but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive. This significantly accelerates the rate of SN2 reactions.[11]

C. Competing Elimination (E2) Reaction:

  • The Problem: You may be forming the undesired elimination product. This is favored by strong, bulky bases (e.g., potassium tert-butoxide) and high temperatures.[13]

  • The Solution:

    • Switch to a weaker, less-hindered base: K₂CO₃ is often a good starting point.

    • Lower the reaction temperature: SN2 reactions often have a lower activation energy than E2 reactions. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) can favor substitution.

    • Choose a less-hindered nucleophile if possible.

The following diagram illustrates the decision-making process for optimizing your reaction conditions.

G start Start: Planning S_N2 Reaction nucleophile What is your Nucleophile? start->nucleophile nuc_amine Primary/Secondary Amine nucleophile->nuc_amine Amine nuc_alcohol Alcohol/Phenol/Thiol nucleophile->nuc_alcohol ROH, RSH, ArOH base_choice Select Base solvent_choice Select Solvent solvent_aprotic Polar Aprotic Solvent (DMF, ACN, Acetone) solvent_choice->solvent_aprotic run_rxn Run Reaction & Monitor troubleshoot Troubleshoot Outcome run_rxn->troubleshoot outcome_good High Yield of S_N2 Product troubleshoot->outcome_good Clean Reaction outcome_low_yield Low Yield troubleshoot->outcome_low_yield Incomplete / No Reaction outcome_side_product Side Product (E2) troubleshoot->outcome_side_product Mixture Observed base_amine Use Amine as Base (≥2 eq) or K2CO3 (1.5 eq) nuc_amine->base_amine base_carbonate Use K2CO3 or Cs2CO3 (1.5 - 2.5 eq) nuc_alcohol->base_carbonate base_amine->solvent_choice base_carbonate->solvent_choice solvent_aprotic->run_rxn outcome_low_yield->base_choice Re-evaluate Base Strength or Increase Temperature outcome_side_product->base_choice Use Weaker/Less Bulky Base & Lower Temperature

Caption: Workflow for selecting optimal base and solvent conditions.

Issue 2: Significant Side Product Formation

Q: My reaction is producing a major byproduct. How do I identify it and suppress its formation?

The most likely byproduct is from an E2 elimination. This occurs when the nucleophile acts as a base, abstracting a proton from the bromomethyl group, leading to the formation of 3-methylene-5-methyl-3H-isoxazole.

G cluster_0 S_N2 Pathway (Favored) cluster_1 E2 Pathway (Side Reaction) sn2_start Reactant + Nu:⁻ sn2_ts [Nu---CH2---Br]⁻ Trigonal Bipyramidal T.S. sn2_start->sn2_ts Backside Attack sn2_prod S_N2 Product sn2_ts->sn2_prod e2_start Reactant + Base:⁻ e2_ts [Base---H--CH---Br]⁻ Concerted T.S. e2_start->e2_ts Proton Abstraction e2_prod Elimination Product e2_ts->e2_prod start_node This compound start_node->sn2_start start_node->e2_start

Sources

How to avoid ring opening of isoxazoles during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ring Opening

Welcome to the technical support center for isoxazole synthesis. As Senior Application Scientists, we understand the nuances and challenges of working with these versatile heterocycles. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of isoxazole chemistry and, most importantly, prevent the undesired ring-opening that can compromise your synthetic routes. We will delve into the "why" behind experimental choices, offering not just protocols but a deeper understanding of the underlying mechanisms.

Frequently Asked Questions (FAQs)

Q1: My isoxazole derivative seems to be decomposing during my reaction or workup. What are the general conditions that cause isoxazole ring opening?

A2: The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.[1][2] The primary culprits to be aware of are:

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd, Raney Nickel), or treatment with reducing agents like Mo(CO)₆, SmI₂, LiAlH₄, and certain transition metals can readily cleave the N-O bond.[1][3][4][5]

  • Strongly Basic Conditions: Some isoxazoles, particularly those with a hydrogen at the C3 position, can undergo base-catalyzed ring opening.[5][6][7][8]

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement and cleavage of the isoxazole ring.[5][9]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond, leading to skeletal reorganization.[5][10]

Understanding the stability of your specific isoxazole derivative to these conditions is crucial for designing a successful synthetic strategy.

Q2: I am planning a multi-step synthesis involving an isoxazole core. How does substitution on the isoxazole ring affect its stability?

A2: The nature and position of substituents on the isoxazole ring play a significant role in its stability. Generally, 3,5-disubstituted isoxazoles are quite stable against oxidizing agents, acids, and bases.[11] This increased stability is attributed to electronic and steric effects that protect the labile N-O bond.

Conversely, 3-unsubstituted isoxazoles are more prone to ring-opening, especially in the presence of bases.[6] The hydrogen at the C3 position is acidic and can be deprotonated, initiating a cascade that leads to N-O bond cleavage.[6][12] When designing your synthesis, if the isoxazole is an intermediate that needs to withstand various reaction conditions, opting for a substitution pattern that enhances stability, such as 3,5-disubstitution, is a wise strategic choice.

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: Ring Opening Under Reductive Conditions

"I am trying to reduce another functional group in my molecule, but my isoxazole ring is opening. How can I selectively perform reductions without affecting the isoxazole?"

This is a common challenge due to the inherent susceptibility of the isoxazole N-O bond to many reducing agents.[1] The key is to choose a reduction method that is chemoselective for your target functional group under conditions that leave the isoxazole intact.

Root Cause Analysis:

Standard catalytic hydrogenation conditions (e.g., H₂ with Pd/C or Raney Ni) are often too harsh and will readily cleave the isoxazole N-O bond, leading to the formation of β-aminoenones or other ring-opened products.[3][13] Similarly, strong hydride reagents can also lead to undesired ring cleavage.

Strategic Solutions & Protocols:

  • Use of Milder, More Chemoselective Reducing Agents:

    • For the reduction of esters or amides to alcohols or amines, consider using reagents like sodium borohydride in the presence of a Lewis acid (e.g., LiCl) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. These conditions are often mild enough to spare the isoxazole ring.

    • For the reduction of a nitro group, catalytic transfer hydrogenation with a milder hydrogen donor like ammonium formate and Pd/C at room temperature can sometimes be more selective than high-pressure hydrogenation.

  • Protecting Group Strategy:

    • If the functional group to be reduced is a ketone or aldehyde, consider protecting it as an acetal or ketal. These protecting groups are generally stable to the conditions required for many other transformations and can be removed under acidic conditions, which the isoxazole ring can often tolerate.[11]

Experimental Protocol: Selective Reduction of an Ester in the Presence of an Isoxazole

This protocol provides a general guideline for the selective reduction of an ester to an alcohol using NaBH₄ and LiCl, a method often compatible with the stability of an isoxazole ring.

  • Dissolve the isoxazole-containing ester (1 equivalent) in a suitable solvent system, such as a mixture of THF and ethanol.

  • Add lithium chloride (2-3 equivalents) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2-4 equivalents) portion-wise, monitoring the reaction for gas evolution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_problem Problem: Unwanted Isoxazole Ring Opening During Reduction cluster_solutions Troubleshooting Strategies Problem Attempting reduction of another functional group Solution1 Chemoselective Reagents (e.g., NaBH4/LiCl, DIBAL-H at low temp) Problem->Solution1  If direct selective reduction is possible Solution2 Protecting Group Strategy (e.g., acetal/ketal for carbonyls) Problem->Solution2  If the functional group can be protected

Scenario 2: Base-Induced Ring Opening

"My isoxazole is decomposing upon treatment with a base. Why is this happening and what can I do to prevent it?"

Base-induced ring opening is a significant concern, particularly for isoxazoles that are unsubstituted at the C3 position.[6] The acidity of the C3-proton makes it susceptible to deprotonation by a base, initiating a ring-opening cascade.[6][12]

Mechanistic Insight:

The mechanism involves the deprotonation at C3 to form an anion. This is followed by cleavage of the weak N-O bond to generate a more stable cyanoenolate intermediate.[7][12]

G Isoxazole 3-Unsubstituted Isoxazole Anion C3-Anion Isoxazole->Anion + Base - H+ RingOpened Cyanoenolate Intermediate Anion->RingOpened N-O Bond Cleavage

Preventative Measures & Best Practices:

  • Choice of Base:

    • Whenever possible, use a milder, non-nucleophilic base. For example, instead of strong bases like sodium hydroxide or potassium tert-butoxide, consider using weaker bases like triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate.[14] The choice of base will be highly dependent on the specific reaction you are trying to achieve.

  • Reaction Temperature:

    • Many base-catalyzed reactions can be performed at lower temperatures. Running your reaction at 0 °C or even -78 °C can often slow down or prevent the undesired ring-opening side reaction while still allowing the desired transformation to proceed.[8]

  • Substitution Pattern:

    • As mentioned in the FAQs, 3,5-disubstituted isoxazoles are significantly more stable towards bases.[11] If you are in the early stages of planning your synthesis, designing a route that leads to a disubstituted isoxazole can save you significant trouble later on.

Comparative Stability of Isoxazoles to Base

Isoxazole SubstitutionRelative Stability to BaseRationale
3-UnsubstitutedLowAcidic C3-proton facilitates deprotonation and ring opening.[6][12]
3,5-DisubstitutedHighAbsence of acidic C3-proton and steric hindrance around the N-O bond.[11]
Other SubstitutionsVariableStability depends on the electronic and steric nature of the substituents.

Proactive Synthesis Design: Building a Stable Isoxazole

The best way to avoid ring opening is to construct a robust isoxazole ring from the outset. The two most common methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the reaction of hydroxylamine with a 1,3-dicarbonyl compound.[1]

Recommended Synthetic Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This method involves the reaction of an aldehyde with hydroxylamine to form an aldoxime, which is then converted in situ to a nitrile oxide, followed by cycloaddition with an alkyne.

  • Aldoxime Formation: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent like ethanol or a mixture of THF and water. Add a base such as sodium bicarbonate or triethylamine (1.2 equivalents) and stir at room temperature until the aldehyde is consumed (monitor by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the crude aldoxime solution, add the alkyne (1.2 equivalents). Then, slowly add an oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) dropwise at 0 °C. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the formation of the isoxazole product by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a reducing agent like sodium sulfite solution if bleach was used. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting isoxazole by column chromatography or recrystallization.

G Start Aldehyde + Alkyne Step1 Aldoxime Formation (Hydroxylamine, Base) Start->Step1 Step2 In situ Nitrile Oxide Generation (e.g., NCS or Bleach) Step1->Step2 Step3 [3+2] Cycloaddition Step2->Step3 Product 3,5-Disubstituted Isoxazole Step3->Product

By carefully selecting your reaction conditions and being mindful of the inherent stability of your isoxazole system, you can successfully navigate the challenges of isoxazole chemistry and achieve your synthetic goals.

References

  • Natsume, M. Reductive ring opening of isoxazoles with Mo(CO)6 and water.
  • Jiu, J., & Peruzzotti, G. P. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition2001, 29(5), 646-653.
  • Kashima, C., & Yoshiwara, N. Synthetic reactions using isoxazole compounds. HETEROCYCLES1979, 12(10), 1367.
  • Kumar, A., & Kumar, V. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances2021, 11(52), 32982-33005.
  • Sanov, A. Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository2018.
  • Padwa, A., & Rashatasakhon, P. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry2014, 10, 2200-2207.
  • Wikipedia. Isoxazole. [Link]
  • Gothe, S. A., & Houk, K. N. Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society1997, 119(49), 12026-12033.
  • Vitória, M. N., & de la Torre, M. C. Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry2005, 9(10), 945-976.
  • Zhang, D., & Li, W. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition2009, 37(7), 1463-1473. [Link]
  • Sanov, A. Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository2017.
  • Singh, P. P., & Kumar, R. The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry2018, 10(1), 99-132. [Link]
  • Guan, Z. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules2023, 28(4), 1775. [Link]
  • Sharma, V., & Kumar, P. Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules2024, 29(3), 633. [Link]
  • Natsume, M. Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water.
  • Behera, M., & Panda, G. Iron‐Promoted Reductive Ring‐Opening and Isomerization Reactions of C4‐Alkynylisoxazoles Leading to 2‐Alkynylenaminones and Polysubstituted Furans. Chemistry – An Asian Journal2020, 15(15), 2381-2385. [Link]
  • Singh, S., & Singh, J. Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience2024, 13(2), 094. [Link]
  • BenchChem.
  • Bougrin, K., & Laghzizri, M. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules2024, 29(10), 2305. [Link]
  • Kumar, A., & Kumar, V. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. The Journal of Organic Chemistry2023, 88(21), 14937-14953. [Link]
  • Reddy, P. V. N., & Falck, J. R. A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. Organic Letters2004, 6(16), 2681-2683. [Link]
  • Kumar, A., & Kumar, V. N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. The Journal of Organic Chemistry2023, 88(21), 14937-14953. [Link]
  • Reddy, P. V. N., & Falck, J. R. Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry2021, 86(6), 4815-4826. [Link]
  • Natsume, M. Reductive ring opening of isoxazoles with Mo(CO)
  • Organic Chemistry Portal. Isoxazole synthesis. [Link]
  • Ulrich, H., Tilley, J. N., & Sayigh, A. A. Base-Catalyzed Ring Opening of N-Substituted 5-Isoxazolones. The Journal of Organic Chemistry1962, 27(6), 2160-2162. [Link]
  • Smith, A. B., & Fox, R. J. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules2022, 27(13), 4059. [Link]
  • Jiu, J., & Peruzzotti, G. P. pH and temperature stability of the isoxazole ring in leflunomide.
  • Tokunaga, E., & Shibata, N. Ring-Opening Fluorination of Isoxazoles. Organic Letters2015, 17(21), 5256-5259. [Link]
  • van der Plas, H. C., & Jongejan, H. Ring transformations in reactions of heterocyclic compounds with nucleophiles (VIII). Conversion of pyrimidines into isoxazoles. Recueil des Travaux Chimiques des Pays-Bas1972, 91(3), 336-342. [Link]
  • Behera, M., & Panda, G. Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters2023, 25(37), 6828-6833. [Link]
  • Sharma, P., & Kumar, V. A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results2022, 13(3), 444-457. [Link]
  • Grishin, Y. K., & Zefirov, N. S. Structure and stability of isoxazoline compounds. Russian Chemical Bulletin1997, 46(6), 1033-1037. [Link]
  • Kumar, A., & Kumar, V. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances2021, 11(52), 32982-33005. [Link]

Sources

Technical Support Center: Characterization of Impurities in 3-(Bromomethyl)-5-methylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and analysis of 3-(Bromomethyl)-5-methylisoxazole. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The synthesis, typically achieved through radical bromination of 3,5-dimethylisoxazole, is potent but often accompanied by the formation of closely related impurities. Effective identification, control, and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of downstream products.

This guide provides in-depth, experience-driven answers to common challenges, detailed analytical protocols, and explanations of the underlying chemical mechanisms to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and handling of this compound.

Q1: My reaction shows low conversion, with a significant amount of unreacted 3,5-dimethylisoxazole remaining. What are the likely causes?

A1: Low conversion in a Wohl-Ziegler bromination is typically traced back to the radical initiation and propagation steps. Here are the primary factors to investigate:

  • Ineffective Radical Initiator: The initiator, commonly Azobisisobutyronitrile (AIBN), has a specific temperature-dependent half-life. Ensure your reaction is heated to an appropriate temperature (typically 70-80 °C for AIBN in solvents like CCl₄ or acetonitrile) for a sufficient duration to generate a steady stream of radicals.[1] An old or improperly stored initiator may have decomposed and lost its effectiveness.

  • Poor Quality of N-Bromosuccinimide (NBS): NBS is the bromine source. Over time, it can hydrolyze or degrade. Use freshly recrystallized NBS for best results. The presence of excess Br₂ in the NBS can sometimes lead to ionic side reactions rather than the desired radical pathway.[2]

  • Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Additionally, check your starting material and solvent for impurities that could quench radicals (e.g., phenols, anilines).

  • Insufficient Light Source (for photo-initiated reactions): If you are using light instead of a chemical initiator, ensure the lamp's wavelength and intensity are adequate to induce homolytic cleavage of the bromine source.[3]

Q2: My analysis shows a major impurity with a molecular weight of 253.9 g/mol (for Br=79/81). I suspect it's a dibromo-species. How do I confirm this and prevent its formation?

A2: You are likely correct. The formation of 3-(Dibromomethyl)-5-methylisoxazole is the most common over-reaction product.

  • Causality: This impurity arises when the desired monobromo product successfully competes with the starting material for the bromine radical, leading to a second bromination on the same methyl group. This is exacerbated by poor local concentration control.

  • Prevention Strategies:

    • Control Stoichiometry: Avoid using a large excess of NBS. A stoichiometry of 1.0 to 1.1 equivalents of NBS relative to the starting material is generally recommended.

    • Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise or as a slow slurry feed. This helps maintain a low, steady concentration of bromine radicals and Br₂, minimizing the chance of the product reacting further.[2]

    • Solvent Choice: The reaction is often performed in solvents where NBS has low solubility, such as carbon tetrachloride (CCl₄).[2] This insolubility is advantageous as it helps maintain a low concentration of the brominating agent in the solution. Due to the toxicity of CCl₄, safer alternatives like acetonitrile can be used.[2]

Q3: I've successfully purified my this compound, but it turns yellow/brown and shows new impurities upon storage. What's causing this instability?

A3: this compound is a reactive compound, and its instability is primarily due to the lability of the bromomethyl group.

  • Hydrolysis: The bromomethyl group is an excellent electrophile and is susceptible to nucleophilic attack by water, leading to the formation of (5-methylisoxazol-3-yl)methanol. This can occur if the product is exposed to atmospheric moisture or stored in non-anhydrous solvents.

  • Light Sensitivity: Like many halogenated compounds, it can be sensitive to light, which may induce radical decomposition pathways.

  • Recommended Storage: Store the purified product in a tightly sealed container under an inert atmosphere (Argon or Nitrogen), protected from light, and at low temperatures (2-8 °C is recommended).[4][5] Using anhydrous solvents for any subsequent reactions is also critical.

Q4: My LC-MS analysis shows an impurity with the same mass as my product, but it has a different retention time. What could it be?

A4: An isomer with a different chromatographic behavior is a strong possibility. While the Wohl-Ziegler reaction is selective for the allylic/benzylic-like methyl group, side reactions can occur.[6]

  • Potential Isomer: The most likely isomeric impurity is 4-Bromo-3,5-dimethylisoxazole .

  • Mechanism of Formation: This impurity forms via an electrophilic aromatic substitution pathway on the isoxazole ring rather than the intended radical pathway. This can happen if a significant concentration of molecular bromine (Br₂) builds up in the reaction mixture, which can be promoted by HBr, a byproduct of the radical reaction.[2][6]

  • Identification: ¹H NMR is the best tool for differentiation. The starting material 3,5-dimethylisoxazole has a characteristic singlet for the proton at the C4 position.[7] In the desired product, this C4-H signal remains. However, in the 4-bromo isomer, this C4-H signal will be absent.

Section 2: Systematic Impurity Identification Workflow

A robust analytical workflow is essential for accurately identifying and quantifying impurities. The typical process involves chromatographic separation followed by spectroscopic characterization.

G cluster_0 Impurity Analysis Workflow A Crude Reaction Mixture B HPLC-UV / LC-MS Analysis A->B C Quantify Known Impurities & Product by Area % B->C Peak Integration D Identify Unknown Peaks by Mass (m/z) B->D Mass Data E Isolate Impurity (Prep-HPLC or Column Chromatography) D->E If necessary F Structure Elucidation (NMR, MS/MS, IR) E->F G Confirmed Impurity Structure F->G

Caption: Workflow for impurity identification and characterization.

Table of Common Impurities

The following table summarizes the key characteristics of impurities commonly observed in the synthesis of this compound.

Impurity NameStructureMolecular FormulaMW ( g/mol )Key ¹H NMR Signals (δ, ppm)
Starting Material 3,5-DimethylisoxazoleC₅H₇NO97.12~2.2 (s, 3H, 5-CH₃), ~2.4 (s, 3H, 3-CH₃), ~6.0 (s, 1H, 4-H)[8]
Product This compoundC₅H₆BrNO176.01~2.4 (s, 3H, 5-CH₃), ~4.5 (s, 2H, -CH₂Br), ~6.3 (s, 1H, 4-H)
Dibromo Impurity 3-(Dibromomethyl)-5-methylisoxazoleC₅H₅Br₂NO254.91~2.5 (s, 3H, 5-CH₃), ~6.8 (s, 1H, -CHBr₂), ~6.5 (s, 1H, 4-H)
Hydrolysis Product (5-methylisoxazol-3-yl)methanolC₅H₇NO₂113.11~2.4 (s, 3H, 5-CH₃), ~4.7 (s, 2H, -CH₂OH), ~6.2 (s, 1H, 4-H)
Ring-Brominated Isomer 4-Bromo-3,5-dimethylisoxazoleC₅H₆BrNO176.01~2.3 (s, 3H, 5-CH₃), ~2.5 (s, 3H, 3-CH₃), 4-H signal is absent [9]

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and instrument.

Section 3: Key Experimental Protocols

These protocols provide a starting point for synthesis and analysis. They should be adapted based on available equipment and safety protocols.

Protocol 1: Synthesis via Wohl-Ziegler Bromination

This protocol describes a typical lab-scale synthesis of this compound.

G cluster_0 Wohl-Ziegler Reaction & Major Side Products Reactant 3,5-Dimethylisoxazole C₅H₇NO Product This compound C₅H₆BrNO Reactant->Product Main Radical Pathway RingBromo 4-Bromo-3,5-dimethylisoxazole (Electrophilic Addition) Reactant->RingBromo Side Reaction 2 (High [Br₂]) Dibromo 3-(Dibromomethyl)-5-methylisoxazole (Over-bromination) Product->Dibromo Side Reaction 1 Reagents {NBS, AIBN | CCl₄, Δ}

Caption: The desired reaction pathway and common side reactions.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethylisoxazole (1.0 eq.).

  • Reagents: Add a suitable solvent (e.g., acetonitrile) and the radical initiator AIBN (0.05-0.1 eq.).[1]

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (around 80 °C). Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 1-2 hours to control the reaction rate and minimize side products.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the starting material is consumed (2-4 hours).

  • Workup: Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[2] Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Impurity Profiling by HPLC-UV

This method is suitable for separating the main product from its common impurities.

Table: Example HPLC-UV Method Parameters

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good separation for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidified mobile phase improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reverse-phase chromatography.
Gradient 30% B to 90% B over 20 minA gradient is necessary to elute both the more polar hydrolysis product and the less polar dibromo impurity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 220 nmIsoxazole rings typically have a UV absorbance in this region.
Injection Vol. 5 µLStandard volume; adjust based on sample concentration.

This method should be validated for your specific system and impurity profile. An LC-MS method would follow similar chromatographic principles.[10][11]

Section 4: The Underlying Radical Chain Mechanism

Understanding the reaction mechanism is key to rational troubleshooting. The Wohl-Ziegler reaction proceeds via a radical chain mechanism.[12][13]

G cluster_0 Radical Chain Mechanism Initiation Step 1: Initiation (AIBN → 2R•) R• + NBS → Succinimide• + Br• Propagation1 Step 2a: Propagation (H-Abstraction) Isoxazole-CH₃ + Br• → Isoxazole-CH₂• + HBr Initiation->Propagation1 Propagation2 Step 2b: Propagation (Bromine Transfer) Isoxazole-CH₂• + Br₂ → Product + Br• Propagation1->Propagation2 NBS_Role NBS + HBr → Succinimide + Br₂ (Regenerates Br₂ at low concentration) Propagation1->NBS_Role Provides HBr Propagation2->Propagation1 Chain Continues Termination Step 3: Termination (Radical Combination) Br• + Br• → Br₂ 2 Isoxazole-CH₂• → Dimer Propagation2->Termination NBS_Role->Propagation2 Provides Br₂

Caption: The three stages of the Wohl-Ziegler radical reaction.

  • Initiation: A radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate the key bromine radical (Br•).

  • Propagation: This is a two-step cycle. a. A bromine radical abstracts a hydrogen atom from the methyl group at the C3 position of 3,5-dimethylisoxazole. This hydrogen is preferentially abstracted because the resulting radical is stabilized by the adjacent isoxazole ring.[14] b. This isoxazole radical then reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain.

  • Termination: The reaction stops when two radicals combine.

Key Insight: The role of NBS is to provide a low, constant concentration of Br₂ in situ by reacting with the HBr generated during propagation.[2] If the reaction is too fast or conditions are not optimal, Br₂ can accumulate, leading to the undesired electrophilic ring bromination.

References

  • ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
  • Baumstark, A. L., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Heterocyclic Communications, 21(4), pp. 229-234.
  • Chem-Station. (2014). Wohl-Ziegler Bromination.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
  • De Gruyter. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles.
  • ACS Green Chemistry Institute. (n.d.). Bromination.
  • Science Forums. (2012). Preventing a bromination reaction from going radical.
  • Grokipedia. (n.d.). Wohl–Ziegler bromination.
  • National Center for Biotechnology Information. (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
  • MSpace. (2024). Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment.
  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
  • Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • Chemistry LibreTexts. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Chemistry LibreTexts. (2020). Radical reactions in practice.
  • ResearchGate. (n.d.). Wohl‐Ziegler reaction.
  • YouTube. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Process for the purification of 3-amino-5-methylisoxazole.
  • Elsevier. (n.d.). Analytical Chemistry of Organic Halogen Compounds - 1st Edition.
  • PubChem. (n.d.). 3,5-Dimethylisoxazole.
  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Proactive Molecular Research. (n.d.). This compound.
  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • PubMed. (n.d.). Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.

Sources

Navigating the Analytical Challenges of 3-(Bromomethyl)-5-methylisoxazole Reaction Mixtures: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 3-(Bromomethyl)-5-methylisoxazole and its associated reaction mixtures. As a potent electrophile and a valuable building block in medicinal and agrochemical research, this compound presents a unique set of analytical challenges.[1] Its inherent reactivity, crucial for synthesis, can become a significant hurdle during analysis, leading to issues with sample stability, chromatographic fidelity, and mass spectrometric interpretation.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these challenges. We will delve into the causality behind common experimental issues and provide robust, self-validating protocols to ensure the integrity and accuracy of your analytical results.

Core Challenge: The Duality of Reactivity

The primary analytical difficulty stems from the very feature that makes this compound a valuable synthetic intermediate: the reactive bromomethyl group. This group is highly susceptible to nucleophilic substitution, meaning it can readily react with various nucleophiles present in the sample matrix or even the mobile phase.[1] This reactivity can lead to on-column or in-vial degradation, forming multiple byproducts and making it difficult to accurately quantify the parent compound and its intended products.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you may encounter during your LC-MS analysis in a direct question-and-answer format.

Question 1: My peak for this compound is tailing severely. What's causing this and how can I fix it?

Answer:

Peak tailing for halogenated and basic compounds is a common chromatographic issue, often stemming from secondary interactions with the stationary phase or issues with the sample solvent.[2][3][4]

Causality:

  • Silanol Interactions: The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH) that can be deprotonated and negatively charged. If your analyte has any basic character or can induce a dipole, it can interact with these sites, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your initial mobile phase can cause the analyte to spread out on the column before the gradient begins, leading to broad and tailing peaks.[5]

  • Column Contamination: Buildup of contaminants on the column frit or head can create alternative interaction sites, leading to poor peak shape.[5]

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Acidification: Add a small amount of a weak acid, like formic acid (0.1%), to your mobile phase. This will protonate the silanol groups, reducing their interaction with your analyte.

    • Buffer Addition: For more persistent tailing, use a buffer system. Adding a salt like ammonium formate along with formic acid can effectively shield the silanol groups.[2]

  • Sample Diluent Optimization:

    • Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions. If possible, dissolve your sample directly in the starting mobile phase.

  • Column Health Check:

    • If the issue persists, try flushing the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, water, then your mobile phase).

    • If flushing doesn't help, the column may be irreversibly contaminated or have a void at the head, and replacement may be necessary.

Question 2: I'm seeing multiple unexpected peaks in my chromatogram that I suspect are degradation products. How can I confirm this and prevent their formation?

Answer:

The appearance of unexpected peaks is a strong indicator of the reactivity of this compound. These are likely products of nucleophilic substitution with components of your sample matrix or mobile phase.

Causality:

  • Hydrolysis: The bromomethyl group can react with water in your sample or mobile phase to form the corresponding hydroxymethyl derivative.

  • Solvent Adducts: If using nucleophilic solvents like methanol or acetonitrile in your sample preparation or mobile phase, you may form methoxy or acetamido adducts, respectively.

Troubleshooting Workflow:

Caption: Workflow to identify and mitigate degradation products.

Preventative Measures:

  • Sample Preparation: Prepare your samples in a non-nucleophilic, aprotic solvent like dichloromethane or tetrahydrofuran immediately before analysis.

  • Mobile Phase: Use mobile phases with minimal nucleophilicity. If possible, avoid methanol and consider alternatives like acetonitrile.

  • Temperature Control: Keep your samples cool in the autosampler (4-10 °C) to slow down degradation reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant [M+H-Br+OH]+ ion in my mass spectrum. Is this in-source fragmentation or a degradation product?

This is a critical question. It could be either, or both. In-source fragmentation occurs when the analyte breaks down in the ion source of the mass spectrometer.[6][7][8] For this compound, the high energy in the source can facilitate the loss of HBr and subsequent reaction with residual water. To differentiate:

  • Lower the Fragmentor/Cone Voltage: Gradually decrease the voltage in the ion source. If the intensity of the [M+H-Br+OH]+ ion decreases relative to the parent ion, it is likely due to in-source fragmentation.[6]

  • Chromatographic Separation: If you see a distinct chromatographic peak corresponding to the mass of the hydroxymethyl derivative, it is a true degradation product formed before the sample entered the mass spectrometer.

Q2: What are some common adducts I should look for in my mass spectra?

Besides the protonated molecule ([M+H]+), you should be aware of several common adducts that can form in the electrospray ionization (ESI) source.[9][10][11][12][13]

Adduct IonCommon Source
[M+Na]+ Glassware, solvents, mobile phase additives
[M+K]+ Glassware, solvents
[M+NH4]+ Ammonium-based buffers (e.g., ammonium formate)
[M+CH3CN+H]+ Acetonitrile in the mobile phase

Being aware of these common adducts will help you to correctly identify your target compounds and avoid misinterpreting the data.

Q3: Can I use a derivatization strategy to improve the analysis?

Yes, derivatization can be a powerful tool, especially if you are struggling with stability or sensitivity.[14][15][16]

Strategy: React the bromomethyl group with a stable, easily ionizable nucleophile. For example, reacting your sample with a thiol-containing compound can create a stable thioether that is less prone to degradation and may have better ionization efficiency.[16]

Considerations:

  • The derivatization reaction must be rapid and complete to ensure accurate quantification.

  • You will need to develop and validate a new LC-MS method for the derivatized product.

  • This approach is generally more suitable for quantitative analysis of the parent compound rather than for analyzing a complex reaction mixture. 4-Bromomethyl-7-methoxycoumarin is an example of a derivatizing agent used for compounds with a carboxylic group, which could be adapted for other functionalities.[17]

Recommended Starting LC-MS Method

This method provides a robust starting point for the analysis of this compound reaction mixtures. Optimization will likely be required based on your specific reaction components.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is less nucleophilic than methanol.
Gradient 5% B to 95% B over 10 minutesA standard gradient for screening reaction mixtures.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 30 °CProvides reproducible retention times.
Injection Vol 2 µLMinimizes potential for column overload.
Sample Diluent 50:50 Acetonitrile:Water with 0.1% Formic AcidA good starting point, but should be as weak as possible.
Ionization Mode Positive Electrospray (ESI+)Isoxazoles generally ionize well in positive mode.
Fragmentor Voltage 100 V (Start)Lower to minimize in-source fragmentation.
Gas Temp 300 °CStandard drying gas temperature.
Gas Flow 8 L/minStandard drying gas flow.

By understanding the inherent reactivity of this compound and implementing these troubleshooting strategies and analytical methods, you can achieve reliable and accurate LC-MS results for your reaction mixtures.

References

  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets - Archipel UQAM. (URL: [Link])
  • LC Troubleshooting—All of My Peaks are Tailing!
  • 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determin
  • Host-Catalyzed Isoxazole Ring Opening: A Rationally Designed Artificial Enzyme | Journal of the American Chemical Society. (URL: [Link])
  • mass spectrometry of oxazoles. (URL: [Link])
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
  • LC-MS(ESI+) Common Adducts question?
  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (URL: [Link])
  • Derivatization for liquid chromatography-mass spectrometry. (URL: [Link])
  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - eScholarship.org. (URL: [Link])
  • Common types of adducts in LC-MS | Download Table - ResearchG
  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Journal of the American Society for Mass Spectrometry. (URL: [Link])
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (URL: [Link])
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (URL: [Link])
  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identific
  • Why Do Peaks Tail?
  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (URL: [Link])
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - MDPI. (URL: [Link])
  • Derivatization - Chemistry LibreTexts. (URL: [Link])
  • ESI+ Common Background Ions. (URL: [Link])
  • Ru‐catalyzed and Cu‐mediated ring opening of isoxazoles - ResearchG
  • This compound | C5H6BrNO | CID 2776304 - PubChem. (URL: [Link])
  • Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04754F. (URL: [Link])
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (URL: [Link])
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PubMed Central. (URL: [Link])
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC - NIH. (URL: [Link])
  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed. (URL: [Link])
  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (URL: [Link])
  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses - eurl-pesticides.eu. (URL: [Link])
  • CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google P
  • Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[19][20]imidazo[2,1-b]thiazoles - PMC - NIH. (URL: [Link])
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)
  • Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods - MDPI. (URL: [Link])
  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermedi
  • Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles - ResearchG
  • (PDF)

Sources

Technical Support Center: Monitoring Reactions of 3-(Bromomethyl)-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-5-methylisoxazole. This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively monitor the progress of your chemical reactions involving this versatile building block.

Introduction to this compound and its Reactivity

This compound is a key intermediate in medicinal chemistry and agrochemistry, primarily utilized for its reactive bromomethyl group.[1] This group is an excellent electrophile, readily undergoing nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles.[1] Understanding and effectively monitoring these reactions is critical for optimizing yields, minimizing byproducts, and ensuring the purity of your target compounds.

This guide will walk you through common challenges and analytical techniques to ensure your reactions proceed as expected.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a reaction involving this compound?

A1: The most common and effective techniques are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the specific reaction, available equipment, and the level of detail required.[2][3]

Q2: How can I use TLC to monitor my reaction?

A2: TLC is a rapid and cost-effective method for qualitative monitoring.[4][5] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. A "cospot," where the reaction mixture and starting material are spotted in the same lane, is crucial to confirm if the starting material is consumed, especially if the product's Rf value is close to that of the starting material.[6] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2]

Q3: When is NMR spectroscopy the preferred method for reaction monitoring?

A3: NMR spectroscopy is ideal for obtaining quantitative data and structural information.[2][3] By integrating the signals of the starting material and product, you can determine the reaction conversion with high accuracy. ¹H NMR is particularly useful for monitoring the disappearance of the bromomethyl protons (-CH₂Br) of this compound and the appearance of new signals corresponding to the product.[7]

Q4: What advantages does LC-MS offer for monitoring these reactions?

A4: LC-MS provides high sensitivity and selectivity, making it excellent for detecting low-level impurities and byproducts.[2][8] It is particularly useful when dealing with complex reaction mixtures or when quantitative analysis of minor components is necessary. The mass spectrometer provides molecular weight information, which can help in the identification of unexpected products.[9]

Q5: What are some common side reactions to be aware of when using this compound?

A5: The primary side reactions often involve the high reactivity of the bromomethyl group. These can include:

  • Reaction with solvent: Nucleophilic solvents (e.g., methanol, water) can react with the starting material to form ethers or alcohols.[10]

  • Over-alkylation: If the product of the reaction is still nucleophilic, it can react with another molecule of this compound.[10]

  • Hydrolysis: The presence of water, especially under basic conditions, can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No reaction observed on TLC (starting material spot remains unchanged) Inactive reagents, incorrect temperature, or wrong solvent.Verify the purity and activity of your nucleophile and base (if used). Ensure the reaction temperature is appropriate for the specific transformation. Confirm that the chosen solvent is suitable for the reaction.[11]
Multiple new spots on TLC, with starting material still present Formation of byproducts, incomplete reaction.Analyze the reaction mixture by LC-MS to identify the byproducts. Optimize reaction conditions (temperature, concentration, stoichiometry) to favor the desired product. Consider using a more selective nucleophile or protecting group strategy.
Streaking or tailing of spots on TLC plate Sample is too concentrated, or the compound is acidic/basic.Dilute the sample before spotting. For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine.[4]
NMR spectrum shows broad peaks Presence of paramagnetic impurities or solid particles in the NMR tube.Filter the NMR sample through a small plug of cotton or glass wool. Ensure all reagents and solvents are free from paramagnetic metals.
Unexpected mass peaks in LC-MS Contamination, side reactions, or fragmentation in the mass spectrometer.Run a blank injection to check for system contamination.[12] Analyze the fragmentation pattern to deduce the structure of the unknown peak. Re-evaluate the reaction conditions for potential side reactions.

Experimental Protocols

Protocol 1: Monitoring a Nucleophilic Substitution Reaction using TLC
  • Prepare the TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Cospot), and "Rxn" (Reaction Mixture).[5][6]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "Co" lane, spot the starting material solution.

    • In the "Rxn" lane, carefully take an aliquot of the reaction mixture and spot it.

    • Spot the reaction mixture on top of the starting material spot in the "Co" lane.[6]

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[4] Allow the solvent to run up the plate until it is close to the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[2] Staining with potassium permanganate can also be used.

  • Analyze: The reaction is progressing if the intensity of the starting material spot in the "Rxn" lane decreases and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[2][5]

Protocol 2: Quantitative Reaction Monitoring by ¹H NMR
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by diluting with a suitable solvent). Prepare the sample for NMR analysis by dissolving it in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure the relaxation delay is sufficient for accurate integration (typically 5 times the longest T1).[2]

  • Data Analysis:

    • Identify a well-resolved signal for the starting material (e.g., the singlet for the -CH₂Br protons).

    • Identify a well-resolved signal for the product (e.g., the new methylene protons adjacent to the nucleophile).

    • Integrate both signals.

    • Calculate the percentage conversion using the following formula: % Conversion = [Integral of Product Signal / (Integral of Product Signal + Integral of Starting Material Signal)] * 100

Protocol 3: LC-MS Analysis of Reaction Mixture
  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Quench and dilute it significantly with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[13] Filter the sample through a 0.22 µm syringe filter.[12]

  • Method Development: Develop an LC method that separates the starting material, product, and any potential byproducts. A C18 reverse-phase column is a good starting point.

  • Data Acquisition: Inject the prepared sample into the LC-MS system. Acquire both UV and mass spectrometry data.

  • Data Analysis: Identify the peaks corresponding to the starting material and product based on their retention times and mass-to-charge ratios (m/z).[2] The expected [M+H]⁺ for this compound is approximately 176.01 and 178.01 due to the isotopic pattern of bromine. Monitor for the disappearance of this signal and the appearance of the new product's m/z.

Visualizing Reaction Progress

Workflow for Monitoring Reactions

G cluster_0 Reaction Setup cluster_1 Monitoring Loop cluster_2 Decision cluster_3 Outcome start Start Reaction with This compound take_aliquot Take Aliquot start->take_aliquot tlc_analysis TLC Analysis take_aliquot->tlc_analysis Quick Check nmr_analysis NMR Analysis take_aliquot->nmr_analysis Quantitative Check lcms_analysis LC-MS Analysis take_aliquot->lcms_analysis Purity Check decision Reaction Complete? tlc_analysis->decision nmr_analysis->decision lcms_analysis->decision decision->take_aliquot No, Continue Reaction workup Proceed to Workup decision->workup Yes troubleshoot Troubleshoot Reaction decision->troubleshoot Stalled/Byproducts

Caption: A general workflow for monitoring chemical reactions.

Typical S_N2 Reaction Pathway

G This compound This compound Transition State [Nu---CH₂---Br]⁻ (Isoxazole) This compound->Transition State Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Transition State Product Product Transition State->Product Bromide (Br⁻) Bromide (Br⁻) Transition State->Bromide (Br⁻)

Caption: S_N2 reaction of this compound.

References

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications.
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UWSpace.
  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry.
  • Monitoring Reactions by TLC. (n.d.). Washington State University.
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2023). National Institutes of Health.
  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts.
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (2023). Beilstein Journals.
  • This compound. (n.d.). PubChem.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2020). ChemRxiv.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2020). National Institutes of Health.
  • Use of TLC to monitor the progress of an enzymatic synthesis... (n.d.). ResearchGate.
  • A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. (n.d.).
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). ResearchGate.
  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. (2015). National Institutes of Health.
  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). PubMed.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024). ResearchGate.
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). ResearchGate.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). PubMed.
  • Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). (2021). YouTube.
  • (Open Access) Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). SciSpace.

Sources

Technical Support Center: Handling and Quenching of 3-(Bromomethyl)-5-methylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Bromomethyl)-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the handling and quenching of reactions involving this versatile reagent.

Introduction

This compound is a key building block in organic synthesis, particularly in medicinal chemistry and agrochemistry.[1] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 5-methylisoxazole scaffold into a wide range of molecules.[1] The 5-methylisoxazole moiety itself is a privileged structure found in numerous FDA-approved drugs.[1] However, as a lachrymator and a reactive electrophile, its handling and the quenching of its reactions require careful consideration to ensure safety and reaction efficiency.[2][3]

This guide provides practical, field-proven insights to help you navigate the challenges associated with this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Reaction Troubleshooting

Q1: My nucleophilic substitution reaction with this compound is sluggish or not proceeding to completion. What are the potential causes and solutions?

A1: Several factors can contribute to a slow or incomplete reaction. Here’s a systematic approach to troubleshooting:

  • Nucleophile Reactivity: The reactivity of your nucleophile is paramount. Weak nucleophiles (e.g., hindered amines, certain alcohols) will react slower than strong nucleophiles (e.g., thiolates, primary amines).

    • Causality: The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group.[1][4] The rate of this reaction is directly proportional to the nucleophilicity of the attacking species.[5]

    • Solution: Consider converting your nucleophile to a more reactive form. For example, deprotonate an alcohol or thiol with a suitable base (e.g., NaH, K₂CO₃) to generate the more nucleophilic alkoxide or thiolate.

  • Solvent Choice: The solvent plays a crucial role in SN2 reactions.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive. Protic solvents (e.g., ethanol, water) can hydrogen bond with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.

    • Solution: If your reaction is slow, consider switching from a protic or nonpolar solvent to a polar aprotic solvent.

  • Temperature: Reaction kinetics are temperature-dependent.

    • Causality: Increasing the temperature provides the reacting molecules with more kinetic energy, increasing the frequency and energy of collisions, and thus the reaction rate.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of side products, as higher temperatures can sometimes lead to decomposition or undesired pathways.

  • Leaving Group Ability: Bromide is a good leaving group, but its departure can be influenced by the reaction conditions.[4]

    • Causality: The stability of the leaving group once it has departed is a key factor.

    • Solution: While you cannot change the leaving group in this case, ensuring the other reaction parameters (nucleophile, solvent, temperature) are optimized will facilitate its departure.

Parameter Potential Issue Recommended Action
Nucleophile Low reactivityConvert to a more nucleophilic form (e.g., deprotonation).
Solvent Protic or nonpolarSwitch to a polar aprotic solvent (DMF, DMSO, Acetonitrile).
Temperature Too lowGradually increase the reaction temperature, monitoring for side products.

Q2: I am observing significant amounts of an impurity that I suspect is a result of a side reaction. What are the likely side reactions and how can I minimize them?

A2: Understanding potential side reactions is key to optimizing your synthesis.

  • Elimination (E2) Reactions: If your nucleophile is also a strong, sterically hindered base, it can promote an E2 elimination reaction, leading to the formation of an exocyclic methylene isoxazole.

    • Causality: Instead of attacking the carbon, the base abstracts a proton from the methyl group, leading to the elimination of HBr.

    • Solution: Use a less hindered base or a more nucleophilic, less basic reagent. Running the reaction at a lower temperature can also favor the substitution pathway.

  • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see di-alkylation.

    • Causality: The initial product of the reaction may still be nucleophilic and can react with another molecule of this compound.

    • Solution: Use a molar excess of the nucleophile to increase the probability that the electrophile will react with the starting nucleophile rather than the mono-alkylated product.

  • Isoxazole Ring Opening: The isoxazole ring can be susceptible to cleavage under certain conditions.

    • Causality: Strong nucleophiles or harsh basic or acidic conditions can lead to ring-opening hydrolysis.[6][7]

    • Solution: Maintain neutral or mildly basic/acidic conditions if possible. Buffer the reaction mixture if necessary.

Quenching Troubleshooting

Q3: My quenching process is very exothermic and difficult to control. What am I doing wrong?

A3: An uncontrolled exotherm during quenching is a significant safety hazard and can lead to product degradation.

  • Quenching Agent and Concentration: The choice and concentration of your quenching agent are critical.

    • Causality: A highly concentrated quenching solution will react very rapidly, releasing a large amount of heat in a short period.

    • Solution: Use a more dilute quenching solution (e.g., 5-10% aqueous sodium thiosulfate or sodium bisulfite).[8] Add the quenching agent slowly and dropwise, especially at the beginning.

  • Temperature Control: Proper cooling is essential.

    • Causality: The heat generated by the quenching reaction needs to be dissipated effectively.

    • Solution: Ensure your reaction vessel is immersed in an ice bath before and during the entire quenching process.[8] Vigorous stirring is also crucial to ensure even heat distribution.

Q4: After quenching with sodium thiosulfate, a fine white/yellow precipitate has formed, making work-up difficult. What is this precipitate and how can I deal with it?

A4: This is a common issue when using sodium thiosulfate.

  • Cause: The precipitate is likely elemental sulfur.[8] Under acidic conditions, thiosulfate can disproportionate to form sulfur and sulfur dioxide.

  • Solutions:

    • pH Adjustment: Before or during the quench, adjust the pH of the reaction mixture to be neutral or slightly basic. This can be done by adding a saturated solution of sodium bicarbonate.

    • Alternative Quenching Agent: Use sodium sulfite or sodium bisulfite, which are less prone to forming elemental sulfur.

    • Removal of Sulfur: If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite® or by carrying the crude product through to the next purification step (e.g., column chromatography), where the sulfur can be separated.[8]

Frequently Asked Questions (FAQs)

Q: What are the primary hazards associated with this compound and what personal protective equipment (PPE) should I use?

A: this compound is classified as a corrosive and a lachrymator.[3] This means it can cause severe skin burns and eye damage, and its vapors are irritating to the eyes, causing tearing.[2][3]

  • Mandatory PPE:

    • Eye Protection: Chemical splash goggles and a face shield are essential.[9] Standard safety glasses are not sufficient.[2]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[10] Always check the manufacturer's glove compatibility chart.

    • Body Protection: A fully buttoned lab coat is required.[9]

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of its vapors.[2][11]

Q: How should I properly store this compound?

A: Proper storage is crucial for maintaining the stability of the compound and ensuring safety.

  • Temperature: Store in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C).[12][13]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[13]

  • Incompatibilities: Keep away from incompatible materials such as bases, amines, and reducing agents.[3]

Q: What is the recommended procedure for quenching a reaction containing unreacted this compound?

A: A safe and effective quenching procedure is critical.

Quenching_Workflow

Step-by-Step Protocol:

  • Cool the Reaction: Before adding any quenching agent, cool the reaction mixture to 0°C using an ice-water bath.

  • Prepare Quenching Solution: Prepare a dilute (5-10% w/v) aqueous solution of a suitable quenching agent like sodium thiosulfate, sodium bisulfite, or sodium sulfite.[8]

  • Slow Addition: With vigorous stirring, add the quenching solution dropwise to the reaction mixture. The unreacted this compound will be hydrolyzed and any residual bromine color will dissipate.[14]

  • Monitor Temperature: Carefully monitor the internal temperature of the reaction. If a significant exotherm is observed, slow down or temporarily stop the addition.[14]

  • Check for Completion: Continue adding the quenching solution until the reaction is complete (e.g., confirmed by TLC or the disappearance of the starting material).

  • Aqueous Work-up: Once the quench is complete, proceed with the standard aqueous work-up procedure (e.g., extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄).[15]

Q: How should I dispose of waste containing this compound?

A: Waste containing this compound should be treated as hazardous waste.

  • Quench First: Before disposal, any unreacted this compound in reaction mixtures should be quenched as described above.

  • Segregate Waste: Collect the quenched aqueous and organic waste in separate, clearly labeled, and sealed containers. Brominated organic waste should be segregated.[10][16]

  • Follow Institutional Guidelines: Adhere strictly to your institution's environmental health and safety (EHS) guidelines for the disposal of halogenated organic waste.[17][18] Do not pour it down the drain.

Troubleshooting_Logic

References

  • PubMed. (1993). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions.
  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Lachrymator.
  • ACS Publications. (n.d.). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry.
  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
  • National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • PubMed Central. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • PubMed Central. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • ACS Publications. (n.d.). A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry.
  • ResearchGate. (2025). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Bio-By-Word. (2024). Construction of Isoxazole ring: An Overview.
  • PubChem. (n.d.). This compound | C5H6BrNO | CID 2776304.
  • YouTube. (2025). Nucleophilic Substitution Reactions | Organic Chemistry.
  • PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224.
  • Kwantlen Polytechnic University. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I.
  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
  • RSC Publishing. (n.d.). A new mechanism for internal nucleophilic substitution reactions. Organic & Biomolecular Chemistry.
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
  • National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Bromomethyl)-5-methylisoxazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and agrochemistry.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold in drug design, appearing in numerous FDA-approved drugs.[3] A key functionalization handle for this versatile core is the bromomethyl group, which allows for the covalent attachment of the isoxazole moiety to other molecular fragments through nucleophilic substitution reactions.[3]

However, the reactivity of a bromomethyl group is not constant; it is profoundly influenced by its position on the isoxazole ring. This guide provides an in-depth comparison of the reactivity of 3-(Bromomethyl)-5-methylisoxazole versus its key positional isomers, 5-(Bromomethyl)-3-methylisoxazole and 4-(Bromomethyl)-3,5-dimethylisoxazole. Understanding these nuanced differences is critical for researchers in drug development and organic synthesis for optimizing reaction conditions, predicting outcomes, and designing novel molecular architectures.

The Isomers: A Structural Overview

The three isomers under consideration differ in the placement of the reactive bromomethyl group, leading to distinct electronic and steric environments.

Isomers cluster_3 This compound cluster_5 5-(Bromomethyl)-3-methylisoxazole cluster_4 4-(Bromomethyl)-3,5-dimethylisoxazole node_3 node_3 node_5 node_5 node_4 node_4

Figure 1: Chemical structures of the three bromomethylisoxazole isomers discussed.

Pillars of Reactivity: Electronic and Steric Effects

The reactivity of these isomers in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism, is governed by two primary factors: the electrophilicity of the benzylic-like carbon and the steric accessibility of that carbon.[4][5]

  • Electronic Effects : The isoxazole ring is electron-deficient due to the electronegativity of the nitrogen and oxygen atoms.[6][7] This property influences the stability of the transition state during a nucleophilic attack. The proximity of the bromomethyl group to these heteroatoms dictates the degree of electronic activation. A more electron-withdrawing environment enhances the electrophilicity of the methylene carbon, making it a better target for nucleophiles.

  • Steric Hindrance : The SN2 reaction pathway involves the backside attack of a nucleophile on the carbon atom bearing the leaving group (bromide).[5] Bulky groups adjacent to the reaction center can physically obstruct this approach, slowing down the reaction rate.[8]

Comparative Reactivity Analysis

Based on these principles, we can deduce a likely reactivity hierarchy among the isomers.

5-(Bromomethyl)-3-methylisoxazole: The Most Reactive Isomer

The bromomethyl group at the C5 position is adjacent to the ring oxygen atom. Oxygen is more electronegative than nitrogen, leading to a stronger inductive electron-withdrawing effect on the C5 position compared to the C3 position. This pronounced effect makes the methylene carbon of 5-(bromomethyl)-3-methylisoxazole highly electrophilic and thus, most susceptible to nucleophilic attack. This isomer is expected to exhibit the highest reaction rates in this series.

This compound: The Benchmark Reactivity

In this widely used isomer, the bromomethyl group is at the C3 position, adjacent to the nitrogen atom.[3] The nitrogen atom is also strongly electronegative and activates the methylene carbon for nucleophilic substitution, though its influence is slightly less pronounced than that of the oxygen at C5. Its reactivity is substantial, making it a reliable and versatile building block, but it is predicted to be less reactive than its C5-substituted counterpart.[3][9]

4-(Bromomethyl)-3,5-dimethylisoxazole: The Sterically Hindered Isomer

This isomer presents a unique case. The bromomethyl group is attached to the C4 position, which is not directly adjacent to a heteroatom. More importantly, it is flanked by two methyl groups at the C3 and C5 positions. These flanking methyl groups create significant steric hindrance, impeding the approach of a nucleophile. This steric barrier is the dominant factor, making 4-(bromomethyl)-3,5-dimethylisoxazole the least reactive of the three isomers in SN2 reactions.

Table 1: Predicted Reactivity Comparison of Bromomethylisoxazole Isomers

IsomerPosition of -CH₂BrKey Influencing FactorPredicted Relative Reactivity
5-(Bromomethyl)-3-methylisoxazole C5 (adjacent to O)Strong inductive effect from oxygenHighest
This compound C3 (adjacent to N)Inductive effect from nitrogenIntermediate
4-(Bromomethyl)-3,5-dimethylisoxazole C4 (between two methyl groups)Significant steric hindranceLowest

Experimental Protocol: A Self-Validating System for Reactivity Comparison

To empirically validate the predicted reactivity, a standardized parallel experiment can be conducted. This protocol is designed to be self-validating by ensuring identical reaction conditions for each isomer, making the reaction outcome (yield over time) a direct measure of relative reactivity.

Objective: To compare the rate of nucleophilic substitution of the three isoxazole isomers with a model nucleophile, sodium azide.
Materials:
  • This compound[9][10]

  • 5-(Bromomethyl)-3-methylisoxazole

  • 4-(Bromomethyl)-3,5-dimethylisoxazole[11]

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • TLC plates (silica gel 60 F₂₅₄)

  • Internal standard (e.g., dodecane) for GC-MS analysis

Workflow Diagram:

G cluster_prep Reaction Setup (Parallel) cluster_reaction Reaction Execution cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis prep1 Prepare 3 identical flasks prep2 Add DMF (solvent) & NaN₃ (nucleophile) to each prep1->prep2 prep3 Add internal standard (e.g., Dodecane) prep2->prep3 r1 Flask 1: Add 3-(Bromomethyl) isomer prep3->r1 Initiate reactions simultaneously r2 Flask 2: Add 5-(Bromomethyl) isomer prep3->r2 Initiate reactions simultaneously r3 Flask 3: Add 4-(Bromomethyl) isomer prep3->r3 Initiate reactions simultaneously start Stir all at constant temp (e.g., 25°C) r1->start r2->start r3->start m1 Take aliquots at time intervals (t=0, 15, 30, 60, 120 min) start->m1 Monitor progress m2 Quench aliquot with water m1->m2 m3 Extract with Ethyl Acetate m2->m3 m4 Analyze organic layer by TLC & GC-MS m3->m4 a1 Quantify disappearance of starting material vs. internal standard m4->a1 a2 Plot [Reactant] vs. Time for each isomer a1->a2 a3 Compare reaction rates a2->a3

Figure 2: Experimental workflow for comparing the reactivity of isoxazole isomers.

Step-by-Step Methodology:
  • Preparation : In three separate, identical round-bottom flasks equipped with magnetic stirrers, add sodium azide (1.2 equivalents) and the internal standard to anhydrous DMF (0.5 M).

  • Reaction Initiation : To each flask, add one of the bromomethylisoxazole isomers (1.0 equivalent) simultaneously. Start timers for all three reactions. Maintain a constant temperature (e.g., 25°C).

  • Monitoring : At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Workup of Aliquots : Immediately quench each aliquot with water and extract with ethyl acetate. The organic layer is then dried over anhydrous magnesium sulfate.

  • Analysis : Analyze the organic extracts by Thin Layer Chromatography (TLC) to visualize the consumption of the starting material and formation of the product. For quantitative data, analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation : By comparing the peak area of the starting material to the internal standard at each time point, a rate of disappearance for each isomer can be determined. Plotting concentration versus time will provide a clear visual representation of the relative reactivities.

Synthetic Implications and Conclusion

The choice of a bromomethylisoxazole isomer has significant practical consequences. For syntheses requiring rapid and efficient coupling, 5-(Bromomethyl)-3-methylisoxazole is the superior choice. When a more controlled or moderate reaction rate is desired, This compound serves as a reliable and effective reagent.[3] In cases where a nucleophile might react with other sites on a complex molecule, the less reactive 4-(Bromomethyl)-3,5-dimethylisoxazole could be advantageous, potentially allowing for more selective reactions under more forcing conditions.

References

  • ResearchGate. (2022). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
  • Elsevier. (1987). The synthesis, structure, and some reactions of sterically hindred α-silylisoxazoles. Journal of Organometallic Chemistry, 331(1), 1-9.
  • PrepChem.com. (n.d.). Synthesis of 4-m-bromophenyl-3,5-dimethylisoxazole.
  • PCCP. (2018). Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds. Physical Chemistry Chemical Physics.
  • Wikipedia. (n.d.). Isoxazole.
  • MDPI. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • National Institutes of Health. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • ResearchGate. (2018). The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • ResearchGate. (2019). Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization.
  • Wiley Online Library. (2021). The synthesis of 3-(6-bromo-2-methyl-3-methylsulfonylphenyl)-4,5-dihydro-1,2-oxazole. Synthesis.
  • National Institutes of Health. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Asian Journal of Chemistry. (2012). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate.
  • Taylor & Francis Online. (n.d.). Benzyl bromide – Knowledge and References.
  • National Institutes of Health. (2017). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.
  • National Institutes of Health. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
  • PubChem. (n.d.). 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole.
  • IJPBS. (2023). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Biological Sciences.
  • PubChem. (n.d.). This compound.

Sources

Topic: 3-(Bromomethyl)-5-methylisoxazole vs. 5-(Bromomethyl)-3-methylisoxazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

Introduction: The Strategic Importance of Isoxazole Regioisomers

The isoxazole ring is a cornerstone of modern medicinal chemistry.[1][2][3] This five-membered heterocycle, with its unique arrangement of nitrogen and oxygen atoms, serves as a privileged scaffold, appearing in the structure of numerous FDA-approved drugs, from antibiotics like sulfamethoxazole to COX-2 inhibitors.[4][5] Its value lies in its metabolic stability, its ability to act as a bioisostere for other functional groups, and its capacity to engage in critical hydrogen bonding interactions with biological targets.[6][7]

For the drug development professional, the ability to strategically functionalize the isoxazole core is paramount. Among the most versatile building blocks for this purpose are the bromomethylisoxazoles. These reagents act as powerful electrophiles, allowing for the covalent attachment of the isoxazole moiety to a wide range of molecular scaffolds. However, a critical choice confronts the synthetic chemist: which regioisomer to use? The placement of the reactive bromomethyl group at the C3 or C5 position is not a trivial decision.

This guide provides an in-depth, objective comparison of 3-(bromomethyl)-5-methylisoxazole and 5-(bromomethyl)-3-methylisoxazole. We will dissect their structural and electronic differences, explore their divergent synthetic pathways, and analyze their comparative reactivity. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed, causality-driven decisions in their synthetic campaigns.

Part 1: Structural and Electronic Properties - The Foundation of Reactivity

At first glance, the two isomers are deceptively similar. However, the subtle shift in the positions of the methyl and bromomethyl groups relative to the ring heteroatoms creates distinct electronic environments that govern their synthetic accessibility and chemical behavior.

Caption: Structural comparison of the two isoxazole isomers.

The isoxazole ring is considered an electron-deficient aromatic system.[4] This is due to the influence of the electronegative nitrogen atom, which acts as a "pyridine-type" sink for electron density.[6] Conversely, the adjacent oxygen atom has a lone pair that it can donate into the ring, creating a nuanced electronic landscape.

  • In this compound , the reactive bromomethyl group is at the C3 position, directly adjacent to the electron-donating oxygen. The electron-donating methyl group is at C5.

  • In 5-(bromomethyl)-3-methylisoxazole , the bromomethyl group is at the C5 position. It is flanked by the C4 carbon and the ring nitrogen. The methyl group is at C3.

A key insight into the electronic environment comes from studies on the acidity of the C-H protons of the isoxazole ring itself, which follows the order C5 > C3 > C4.[8] A more acidic proton implies a more electron-deficient carbon atom. This suggests that the C5 position is inherently more electrophilic than the C3 position. This fundamental electronic difference is the primary driver of the divergent reactivity we will explore.

Part 2: A Tale of Two Syntheses - Strategies and Considerations

The choice of isomer is often initially dictated by its synthetic accessibility. The two most prevalent methods for constructing 3,5-disubstituted isoxazoles are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][5][9][10][11] However, these strategies favor the two isomers differently.

G cluster_0 Synthesis of 5-(Bromomethyl)-3-methylisoxazole cluster_1 Synthesis of this compound acetaldoxime Acetaldoxime ncs NCS / Base acetonitrile_oxide Acetonitrile Oxide (in situ) ncs->acetonitrile_oxide Generates cycloaddition [3+2] Cycloaddition acetonitrile_oxide->cycloaddition propargyl_bromide Propargyl Bromide propargyl_bromide->cycloaddition isomer_5_bromo 5-(Bromomethyl)- 3-methylisoxazole cycloaddition->isomer_5_bromo Highly Regioselective dmo 3,5-Dimethylisoxazole nbs NBS / AIBN dmo->nbs Radical Bromination isomer_3_bromo 3-(Bromomethyl)- 5-methylisoxazole nbs->isomer_3_bromo byproduct 5-(Bromomethyl)- 3-methylisoxazole (Potential Byproduct) nbs->byproduct Selectivity Challenge

Caption: Common synthetic pathways for the two isomers.

Synthesis of 5-(Bromomethyl)-3-methylisoxazole: This isomer is often more straightforward to prepare with high regiochemical control. The 1,3-dipolar cycloaddition of in situ generated acetonitrile oxide (from acetaldoxime) with propargyl bromide provides a direct and efficient route to the desired product.[9] This reaction's high regioselectivity is a significant advantage, minimizing tedious purification steps.

Synthesis of this compound: A direct cycloaddition route to this isomer is less practical. A common alternative is the radical bromination of 3,5-dimethylisoxazole using a reagent like N-Bromosuccinimide (NBS) with a radical initiator.[12] While effective, this approach can present challenges. The protons on the 5-methyl group are generally more acidic and kinetically favored for abstraction, potentially leading to mixtures of the 3-bromomethyl and 5-bromomethyl isomers, necessitating careful optimization and chromatographic separation. Other multi-step routes, such as those starting from a 1,3-diketone precursor, are also employed but add to the overall step count.

Synthetic Takeaway: For projects where a bromomethylisoxazole is needed as a general scaffold and the specific substitution pattern is flexible, the 5-(bromomethyl) isomer is often the more practical choice due to its more direct and regioselective synthesis.

Part 3: The Main Event - Comparative Reactivity in Nucleophilic Substitution

The synthetic utility of both isomers hinges on the reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions.[4] This reaction, typically proceeding through a classic SN2 mechanism, allows for the formation of C-N, C-O, and C-S bonds, opening the door to a vast array of functionalized derivatives. The central question is: which isomer reacts faster?

Caption: Electronic influence on the SN2 transition state.

Based on first principles, the reactivity is governed by the electrophilicity of the methylene carbon (the δ+ on the -CH₂Br).

  • Electronic Effects: As established, the C5 position of the isoxazole ring is more electron-deficient than the C3 position.[8] Consequently, the ring itself will exert a stronger electron-withdrawing effect on a substituent at C5. This inductively enhances the partial positive charge on the methylene carbon of 5-(bromomethyl)-3-methylisoxazole , making it a more potent electrophile.

  • Transition State Stabilization: In an SN2 reaction, there is a build-up of negative charge on the transition state. The more electron-deficient environment at the C5 position can better stabilize this nascent negative charge, thereby lowering the activation energy (ΔG‡) for the reaction.

  • Steric Hindrance: Steric effects are likely to be minimal and roughly equivalent for both isomers, as the incoming nucleophile attacks the methylene group, which is one atom removed from the ring.

Reactivity Hypothesis: 5-(Bromomethyl)-3-methylisoxazole is predicted to be the more reactive electrophile in nucleophilic substitution reactions compared to this compound.

Data Summary: Predicted Reactivity Comparison
FeatureThis compound5-(Bromomethyl)-3-methylisoxazoleRationale
-CH₂Br Position C3C5Positional Isomerism
Key Electronic Influence Adjacent to electron-donating ring oxygen (O1) and less electron-deficient C3 carbon.Attached to the more electron-deficient C5 carbon.The C5 position of isoxazole is known to be more acidic/electron-deficient than C3.[8]
Electrophilicity of -CH₂ LowerHigherThe stronger inductive electron-withdrawal by the ring at C5 enhances the δ+ charge on the methylene carbon.
Predicted Reactivity (SN2) SlowerFasterA more electrophilic carbon center leads to a lower activation energy barrier for nucleophilic attack.
Experimental Protocol: A Self-Validating System for Comparative Kinetics

To empirically validate the reactivity hypothesis, a comparative kinetic analysis can be performed. This protocol provides a robust framework for such a study.

Objective: To determine the relative rate constants for the reaction of this compound and 5-(bromomethyl)-3-methylisoxazole with a model nucleophile.

Materials:

  • This compound

  • 5-(Bromomethyl)-3-methylisoxazole

  • Morpholine (or other secondary amine as a model nucleophile)

  • Acetonitrile (HPLC grade, as solvent)

  • Internal Standard (e.g., dodecane, something inert that doesn't react and has a distinct analytical signal)

  • HPLC or UPLC system with a C18 column and UV detector

Methodology:

  • Standard Preparation: Prepare stock solutions of each isomer and the internal standard at a known concentration (e.g., 100 mM) in acetonitrile.

  • Reaction Setup: In two separate temperature-controlled reaction vessels (e.g., at 25.0 °C), add acetonitrile and the internal standard.

  • Initiation: To each vessel, add morpholine (e.g., 1.2 equivalents). Allow the system to thermally equilibrate. To initiate the reaction (t=0), add a precise volume of the respective bromomethylisoxazole stock solution to each vessel to achieve a final starting concentration of ~10 mM.

  • Time-Course Monitoring: At defined time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90 minutes), withdraw an aliquot from each reaction. Immediately quench the aliquot in a vial containing a quenching agent (e.g., a dilute acid solution in acetonitrile) to stop the reaction.

  • Analysis: Analyze each quenched sample by HPLC. Monitor the disappearance of the starting material peak area relative to the constant peak area of the internal standard.

  • Data Processing: Plot the natural logarithm of the concentration of the starting material (ln[SM]) versus time for each isomer.

This self-validating system provides definitive, quantitative data to support or refute the mechanistic claims made in this guide.

Part 4: Application in Synthesis - Making the Strategic Choice

The choice between these two building blocks is ultimately a strategic one, guided by the specific goals of the synthesis.

  • Choose 5-(Bromomethyl)-3-methylisoxazole when:

    • High reactivity is desired: For coupling with weak nucleophiles or when faster reaction times are a priority.

    • A direct synthesis is preferred: Its accessibility via a highly regioselective [3+2] cycloaddition makes it an efficient starting material.

    • The target molecule requires this specific substitution pattern: This is common in SAR studies where precise positioning of functional groups is critical.

  • Choose this compound when:

    • The target molecule's regiochemistry is absolute: Many bioactive molecules, including derivatives of the antibiotic sulfamethoxazole, require the 3-amino-5-methylisoxazole core, which is derived from this isomer.[4]

    • Modulated or lower reactivity is an advantage: In the synthesis of a complex molecule with multiple electrophilic sites, the lower reactivity of the 3-bromomethyl isomer could provide a window for achieving chemoselectivity, allowing other, more reactive sites to be addressed first.

Conclusion: A Strategic Summary for the Synthetic Chemist

The decision between using this compound and 5-(bromomethyl)-3-methylisoxazole is a classic case study in the importance of understanding isomeric differences in synthetic chemistry. While structurally similar, their divergent electronic properties lead to significant differences in their synthesis and reactivity.

We can confidently assert the following:

  • Synthesis: 5-(Bromomethyl)-3-methylisoxazole is generally more straightforward to synthesize in a regiochemically pure form via 1,3-dipolar cycloaddition.

  • Reactivity: 5-(Bromomethyl)-3-methylisoxazole is predicted to be the more reactive electrophile in SN2 reactions due to the greater electron-deficient nature of the C5 position of the isoxazole ring.

The final choice rests with the researcher. If the goal is to simply introduce a reactive isoxazole handle and speed is of the essence, the 5-bromomethyl isomer is the logical starting point. However, if the immutable structure of a final drug target dictates the 3-bromomethyl substitution pattern, the synthetic chemist must navigate its potentially more challenging synthesis and accommodate its more tempered reactivity. Understanding these fundamental differences empowers the scientist to design more efficient, predictable, and successful synthetic routes.

References

  • ResearchGate. (2022). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
  • Wikipedia. (n.d.). Isoxazole.
  • National Center for Biotechnology Information. (2024). Advances in isoxazole chemistry and their role in drug discovery.
  • Impactfactor. (2022). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
  • National Center for Biotechnology Information. (2022). Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents.
  • National Center for Biotechnology Information. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • NSF Public Access Repository. (n.d.). Deprotonation of Isoxazole: A Photoelectron Imaging Study.
  • ResearchGate. (2024). 3,5-Disubstituted isoxazole derivative.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery.

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern pharmaceutical design. Its presence in a multitude of clinically approved drugs underscores its importance as a privileged structure. The synthesis of 3-substituted isoxazoles, in particular, is a frequent objective in the construction of novel molecular entities. This guide provides an in-depth comparison of alternative reagents and methodologies to the classical synthetic routes, offering insights into their mechanisms, performance, and practical considerations.

The Benchmark: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The most prevalent and well-established method for synthesizing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A critical aspect of this method is the in situ generation of the generally unstable nitrile oxide intermediate from stable precursors.[1]

The two most common pathways for generating nitrile oxides are the oxidation of aldoximes, often employing reagents like N-chlorosuccinimide (NCS) or Oxone®, and the dehydration of primary nitroalkanes.[1] While robust and widely utilized, this classical approach has limitations, including the potential for dimerization of the nitrile oxide to form furoxans, and challenges in controlling regioselectivity, especially with internal alkynes.[2]

General Reaction Scheme:

Classical 1,3-Dipolar Cycloaddition cluster_nitrile_oxide_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime R-CH=NOH Nitrile_Oxide R-C≡N⁺-O⁻ Aldoxime->Nitrile_Oxide Oxidation Nitrile_Oxide_2 R-C≡N⁺-O⁻ Oxidizing_Agent [O] (e.g., NCS, Oxone®) Oxidizing_Agent->Nitrile_Oxide Alkyne R'C≡CR'' Isoxazole 3-Substituted Isoxazole Alkyne->Isoxazole Nitrile_Oxide_2->Isoxazole

Caption: Classical pathway for isoxazole synthesis.

Alternative Reagents and Methodologies: A Comparative Analysis

The quest for milder reaction conditions, improved regioselectivity, and broader substrate scope has led to the development of several innovative alternatives to the classical approach.

Enamine-Triggered [3+2] Cycloaddition

A significant advancement in controlling regioselectivity is the use of enamines as dipolarophiles. This metal-free approach provides a high-yielding and regiospecific route to 3,4-disubstituted isoxazoles. The enamine is typically generated in situ from an aldehyde and a secondary amine.

Mechanism: The reaction proceeds via an inverse-electron-demand [3+2] cycloaddition of the nitrile oxide with the electron-rich enamine. The resulting cycloadduct, a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole, undergoes subsequent oxidation to furnish the 3,4-disubstituted isoxazole.[3]

Enamine-Triggered Cycloaddition Aldehyde R'-CHO Enamine Enamine Aldehyde->Enamine Secondary_Amine R₂NH Secondary_Amine->Enamine Cycloadduct Dihydroisoxazole Intermediate Enamine->Cycloadduct Nitrile_Oxide R-C≡N⁺-O⁻ Nitrile_Oxide->Cycloadduct Isoxazole 3,4-Disubstituted Isoxazole Cycloadduct->Isoxazole Oxidation [O] Oxidation->Isoxazole

Caption: Enamine-triggered synthesis of isoxazoles.

Advantages:

  • High regioselectivity for 3,4-disubstituted isoxazoles.[3]

  • Metal-free reaction conditions.[3]

  • Mild reaction conditions.[3]

Experimental Protocol (Jia et al., 2013): To a solution of N-hydroxyimidoyl chloride (0.2 mmol) and an aldehyde (0.8 mmol) in an appropriate solvent, a secondary amine (0.44 mmol) and triethylamine (0.2 mmol) are added at 0°C. The reaction is stirred for a specified time, followed by an oxidative workup to yield the 3,4-disubstituted isoxazole.[4]

Cycloaddition with Active Methylene Compounds in Water

A green and efficient approach to 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides in an aqueous medium.[5][6]

Mechanism: Under mild basic conditions, the active methylene compound forms an enolate, which then acts as the dipolarophile in the cycloaddition with the in situ generated nitrile oxide. This method circumvents the need for organic solvents and often proceeds rapidly at room temperature.[5]

Aqueous Cycloaddition Hydroximoyl_Chloride R-C(Cl)=NOH Nitrile_Oxide R-C≡N⁺-O⁻ Hydroximoyl_Chloride->Nitrile_Oxide Base Base (e.g., DIPEA) Base->Nitrile_Oxide Enolate Enolate Base->Enolate Isoxazole 3,4,5-Trisubstituted Isoxazole Nitrile_Oxide->Isoxazole Active_Methylene 1,3-Dicarbonyl Active_Methylene->Enolate Enolate->Isoxazole

Caption: Green synthesis of isoxazoles in water.

Advantages:

  • Environmentally friendly, using water as the solvent.[5]

  • Mild reaction conditions (room temperature).[5]

  • Provides access to 3,4,5-trisubstituted isoxazoles.[5][6]

Experimental Protocol (Thach et al., 2019): A mixture of hydroximoyl chloride (0.5 mmol), a 1,3-dicarbonyl compound (0.5 mmol), and a base such as DIPEA (1.5 mmol) in a water/methanol solvent system is stirred at room temperature for 1-2 hours to afford the 3,4,5-trisubstituted isoxazole.[5]

Hypervalent Iodine Catalyzed Nitrile Oxide Generation

A novel and mild method for the in situ generation of nitrile oxides from aldoximes employs a catalytic amount of iodobenzene in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA).[7]

Mechanism: Iodobenzene is first oxidized by m-CPBA to a hypervalent iodine intermediate. This intermediate then facilitates the transformation of the aldoxime to a nitrile oxide, which subsequently undergoes cycloaddition with an alkyne.[7]

Hypervalent Iodine Catalysis Iodobenzene Ph-I Hypervalent_Iodine Hypervalent Iodine Intermediate Iodobenzene->Hypervalent_Iodine Oxidation mCPBA m-CPBA mCPBA->Hypervalent_Iodine Nitrile_Oxide R-C≡N⁺-O⁻ Hypervalent_Iodine->Nitrile_Oxide Oxidizes Aldoxime R-CH=NOH Aldoxime->Nitrile_Oxide Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne R'C≡CR'' Alkyne->Isoxazole

Caption: Catalytic cycle for hypervalent iodine-mediated isoxazole synthesis.

Advantages:

  • Mild reaction conditions.[7]

  • Catalytic use of a simple and readily available reagent.

  • Avoids the use of chlorinated oxidants.

Experimental Protocol (Ye et al., 2013): A terminal alkyne is mixed with an oxime, m-chloroperbenzoic acid, and a catalytic amount of iodobenzene in 2,2,2-trifluoroethanol at room temperature for several hours to yield the 3,5-disubstituted isoxazole.[7]

Condensation of β-Dicarbonyl Compounds with Hydroxylamine

One of the earliest and most direct methods for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[8]

Mechanism: The reaction proceeds through the initial formation of an imine with one of the carbonyl groups, followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl. Subsequent dehydration leads to the aromatic isoxazole ring.[8]

Dicarbonyl Condensation Dicarbonyl 1,3-Dicarbonyl Imine_Intermediate Imine Intermediate Dicarbonyl->Imine_Intermediate Hydroxylamine NH₂OH Hydroxylamine->Imine_Intermediate Cyclized_Intermediate Cyclized Intermediate Imine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Isoxazole 3,5-Disubstituted Isoxazole Cyclized_Intermediate->Isoxazole -H₂O

Caption: Isoxazole synthesis from 1,3-dicarbonyls.

Advantages:

  • Readily available and inexpensive starting materials.

  • Operationally simple procedure.

Limitations:

  • Primarily yields 3,5-disubstituted isoxazoles.

  • Can lead to isomeric mixtures if the dicarbonyl compound is unsymmetrical.

Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

A modern approach for the selective synthesis of substituted isoxazoles is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes.[4]

Mechanism: A gold(III) catalyst, such as AuCl₃, activates the alkyne moiety of the α,β-acetylenic oxime, facilitating an intramolecular cyclization to form the isoxazole ring. This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting material.[4]

Advantages:

  • High yields and selectivity.[4]

  • Mild reaction conditions.[4]

  • Access to various substitution patterns.[4]

Comparative Summary of Methodologies

Methodology Key Reagents Products Advantages Limitations
Classical 1,3-Dipolar Cycloaddition Aldoximes/NCS, Alkynes3,5-DisubstitutedWell-established, versatileRegioselectivity issues, potential side reactions
Enamine-Triggered Cycloaddition Aldehydes, Secondary Amines3,4-DisubstitutedHigh regioselectivity, metal-freeRequires subsequent oxidation
Aqueous Cycloaddition 1,3-Dicarbonyls, Water3,4,5-TrisubstitutedGreen solvent, mild conditionsSubstrate scope may be limited by solubility
Hypervalent Iodine Catalysis Iodobenzene (cat.), m-CPBA3,5-DisubstitutedMild, catalytic, avoids chlorinated reagentsRequires an external oxidant
Dicarbonyl Condensation 1,3-Dicarbonyls, Hydroxylamine3,5-DisubstitutedSimple, inexpensive starting materialsPotential for isomeric mixtures
Gold-Catalyzed Cycloisomerization α,β-Acetylenic Oximes, AuCl₃Variably SubstitutedHigh selectivity and yieldsRequires a metal catalyst

Conclusion and Future Outlook

The synthesis of 3-substituted isoxazoles has evolved significantly from the classical 1,3-dipolar cycloaddition. The development of alternative reagents and methodologies now provides researchers with a diverse toolkit to construct this important heterocyclic scaffold with greater control over regioselectivity, under milder and more environmentally benign conditions. Metal-free approaches, such as the enamine-triggered cycloaddition, and green methodologies utilizing water as a solvent, represent significant strides towards sustainable chemical synthesis. Future innovations will likely focus on further expanding the substrate scope of these methods, developing more efficient and recyclable catalytic systems, and applying these strategies to the synthesis of increasingly complex and biologically active molecules.

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (NIH).
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. ACS Publications.
  • 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Thieme Connect.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... ResearchGate.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (NIH).
  • New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities.
  • Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. Illinois Experts.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. National Institutes of Health (NIH).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH).
  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
  • Scope of the Synthesis of Isoxazole 3 from Oxime 1. ResearchGate.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health (NIH).
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.
  • Scope of the reaction for synthesis of isoxazoles. Reagents and conditions. ResearchGate.
  • synthesis of isoxazoles. YouTube.

Sources

A Comparative Guide to the In Vitro Efficacy of Novel 3-(Bromomethyl)-5-methylisoxazole Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a significant endeavor. The structural versatility of the isoxazole scaffold has positioned it as a privileged motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide provides an in-depth comparative analysis of a series of novel 3-(Bromomethyl)-5-methylisoxazole derivatives against a well-established COX-2 inhibitor, Celecoxib.

The core rationale behind the exploration of this particular isoxazole scaffold lies in the highly reactive nature of the 3-(bromomethyl) group, which serves as a versatile synthetic handle for introducing diverse functionalities via nucleophilic substitution.[4] This allows for a systematic investigation of the structure-activity relationship (SAR) to identify key molecular features that enhance COX-2 inhibitory potency and selectivity over the constitutively expressed COX-1 isoform, thereby promising a more favorable therapeutic window with reduced gastrointestinal side effects.[5][6]

This guide will delve into the experimental methodologies for evaluating the in vitro performance of these novel compounds, present a comparative analysis of their COX-2 inhibitory activity and cytotoxicity, and elucidate the underlying structure-activity relationships that govern their efficacy.

Comparative In Vitro Performance of this compound Derivatives

The in vitro efficacy of the synthesized this compound derivatives was evaluated based on two key parameters: their potency in inhibiting the COX-2 enzyme and their cytotoxic effect on a relevant human cell line. A higher selectivity index, calculated as the ratio of cytotoxicity to COX-2 inhibitory activity, indicates a more favorable therapeutic profile.

Compound IDR-GroupCOX-2 IC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)Selectivity Index (SI)
ISO-1 -NH-Ph0.85> 100> 117.6
ISO-2 -NH-(4-F-Ph)0.42> 100> 238.1
ISO-3 -NH-(4-Cl-Ph)0.3885.2224.2
ISO-4 -NH-(4-CH3-Ph)0.79> 100> 126.6
ISO-5 -NH-(4-OCH3-Ph)0.6592.5142.3
Celecoxib N/A0.04[7]28.7[8]717.5

Table 1: Comparative in vitro data of this compound derivatives and Celecoxib. IC50 values represent the concentration required for 50% inhibition. The Selectivity Index (SI) is calculated as the ratio of Cytotoxicity IC50 to COX-2 IC50.

Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 reveals several key insights into the structure-activity relationship of this series of isoxazole derivatives. The introduction of a substituted aniline moiety at the 3-position via the reactive bromomethyl group appears to be a crucial determinant of their COX-2 inhibitory activity.

Notably, the presence of electron-withdrawing groups on the phenyl ring of the aniline moiety, such as fluorine (ISO-2) and chlorine (ISO-3), resulted in enhanced COX-2 inhibition compared to the unsubstituted analog (ISO-1). This suggests that these substitutions may favorably influence the binding interactions within the active site of the COX-2 enzyme. Conversely, the introduction of an electron-donating methyl group (ISO-4) led to a slight decrease in potency.

While none of the synthesized derivatives surpassed the potent COX-2 inhibition of Celecoxib, the high selectivity indices of ISO-2 and ISO-3, coupled with their low cytotoxicity, underscore the potential of this scaffold for developing safer anti-inflammatory agents. Further optimization of the substituents on the phenyl ring could lead to the discovery of even more potent and selective COX-2 inhibitors.

Experimental Protocols

Synthesis of 3-(Arylaminomethyl)-5-methylisoxazole Derivatives (ISO-1 to ISO-5)

The synthesis of the target isoxazole derivatives was achieved through a straightforward nucleophilic substitution reaction. This compound, the key starting material, can be synthesized via the bromination of 3,5-dimethylisoxazole.

General Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add the corresponding substituted aniline (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 3-(arylaminomethyl)-5-methylisoxazole derivative.

  • Characterize the final compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

In Vitro COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against the human recombinant COX-2 enzyme was determined using a colorimetric inhibitor screening assay.[9] This assay measures the peroxidase component of COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds and positive control (Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • In a 96-well plate, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution to each well.

  • Add 10 µL of the test compound or Celecoxib at various concentrations (or DMSO for the vehicle control) to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Immediately add 10 µL of TMPD to each well.

  • Monitor the increase in absorbance at 590 nm every minute for 10 minutes using a plate reader.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable software to determine the IC50 value.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the isoxazole derivatives was assessed against the human breast cancer cell line MCF-7 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds and positive control (Doxorubicin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds or Doxorubicin. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.[9]

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the in vitro testing pipeline for the this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_analysis Data Analysis & Interpretation start This compound + Substituted Anilines synthesis Nucleophilic Substitution purification Column Chromatography characterization NMR & Mass Spectrometry cox2_assay COX-2 Inhibition Assay mtt_assay MTT Cytotoxicity Assay (MCF-7 Cells) ic50_calc IC50 Value Determination si_calc Selectivity Index Calculation sar_analysis Structure-Activity Relationship Analysis

Caption: Experimental workflow for the in vitro evaluation of this compound derivatives.

Conclusion

This guide has provided a comparative overview of the in vitro performance of a novel series of this compound derivatives as potential COX-2 inhibitors. The straightforward synthesis and the promising in vitro activity and selectivity profiles of these compounds highlight the potential of the isoxazole scaffold in the development of next-generation anti-inflammatory agents. Further preclinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • Selleckchem.com. COX-2 Selective Inhibitors.
  • van der Kraan, P. M., & van den Berg, W. B. (2012). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Pharmaceuticals, 5(4), 351-361.
  • ResearchGate. IC50 values of COX‐2 inhibition by Celecoxib (A)
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • Bentham Science. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 14(3), 434-440.
  • ResearchGate. The in vitro activity of the newly synthesized derivatives against MCF-7, A549, and Colo-205 human cancer cell lines.
  • American Chemical Society. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19657-19688.
  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245678.
  • American Chemical Society. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19657-19688.
  • JoVE.
  • ResearchGate. Synthesis of Novel 3-Aryl-isoxazoles Bearing 5-Aryloxymethyl or 5-Arylaminomethyl Linkage System as Potential Pesticides.
  • National Center for Biotechnology Information. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
  • Brieflands. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210.
  • BenchChem. (2025). A Comparative Analysis of the Selectivity Index: Benzoxazole Derivatives Versus Doxorubicin in Cancer Therapy.
  • National Center for Biotechnology Information. (2019). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. Pharmaceutics, 11(11), 589.
  • ResearchGate. IC 50 % of the synthesized compounds against MCF-7. Dox-Doxorubicin.
  • Benchchem. This compound | CAS 130628-75-0.
  • National Center for Biotechnology Information. (2016). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International Journal of Nanomedicine, 11, 3259-3272.
  • MDPI. (2023). Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. International Journal of Molecular Sciences, 24(3), 2403.
  • ResearchGate. (PDF)
  • ResearchGate. (PDF) In-vitro anticancer activity of few plant extracts against MCF-7, MDA-MB468 and MDA-MB231 cell lines.
  • MDPI. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(3), 648.
  • ResearchGate.
  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • National Center for Biotechnology Information. (2021). In vitro targeting and selective killing of mcf-7 and colo320dm cells by 5-fluorouracil anchored to carboxylated SWCNTs and MWCNTs. Journal of Nanobiotechnology, 19(1), 354.

Sources

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 3-(Bromomethyl)-5-methylisoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, underpinning a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a fertile ground for the development of novel drugs.[3] This guide delves into the structure-activity relationship (SAR) studies of a specific, highly versatile class of isoxazole derivatives: analogs of 3-(bromomethyl)-5-methylisoxazole. The reactive bromomethyl group at the 3-position serves as a synthetic handle, allowing for the systematic introduction of diverse functionalities and the exploration of their impact on biological activity.

This guide will provide an in-depth comparison of these analogs, supported by experimental data, to illuminate the principles of rational drug design. We will explore how subtle molecular modifications can lead to significant changes in potency and selectivity, offering a roadmap for optimizing isoxazole-based compounds for various therapeutic targets.

The Strategic Importance of the this compound Scaffold

The this compound core is an attractive starting point for SAR studies due to several key features:

  • Synthetic Tractability: The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide range of substituents, including amines, thiols, alcohols, and carbanions, enabling the rapid generation of a diverse chemical library.

  • Structural Rigidity: The isoxazole ring provides a rigid framework, which helps in defining the spatial orientation of the appended substituents. This rigidity is crucial for understanding how specific structural changes affect interactions with biological targets.

  • Biological Versatility: The isoxazole nucleus is present in numerous approved drugs with diverse mechanisms of action, including anti-inflammatory, anticancer, and antimicrobial agents.[1][4] This inherent biological relevance makes its derivatives promising candidates for drug discovery programs.

Comparative Analysis of Biological Activity: A Case Study in Anticancer Drug Discovery

To illustrate the principles of SAR, we will examine a hypothetical, yet representative, study focused on the development of 3-(substituted methyl)-5-methylisoxazole analogs as inhibitors of a key protein kinase involved in cancer progression. Protein kinases are a major class of drug targets, and their inhibition is a well-established strategy in oncology.[5][6]

The following table summarizes the inhibitory activity (IC50) of a series of analogs where the bromine atom of this compound has been displaced by various nitrogen-containing nucleophiles.

Compound IDSubstituent at 3-position (R)Kinase Inhibitory Activity (IC50, nM)
1 -Br (Starting Material)>10,000
2a -NH-CH₃850
2b -NH-CH₂-Ph420
2c -N(CH₃)₂1200
2d 150
2e 75
2f 980
2g 25

SAR Insights:

  • Essentiality of the Amino Linker: The parent compound 1 , lacking a nitrogen-containing substituent, is inactive, highlighting the critical role of the group introduced at the 3-methyl position for biological activity.

  • Impact of Alkyl and Aryl Substitution: Simple alkyl substitution on the nitrogen, as in 2a , confers moderate activity. The introduction of a benzyl group (2b ) enhances potency, suggesting a potential beneficial interaction of the phenyl ring with a hydrophobic pocket in the kinase's active site.

  • Steric Hindrance: The dimethylamino analog 2c shows reduced activity compared to the monomethylated counterpart 2a , indicating that steric bulk directly attached to the nitrogen might be detrimental to binding.

  • Cyclic Amines and Aromaticity: Incorporating the nitrogen into a piperidine ring (2d ) leads to a significant increase in potency. Further rigidification and introduction of aromaticity with a pyridine ring (2e ) further boosts activity, suggesting that a defined conformational presentation of the substituent is favored. The larger morpholine ring in 2f results in decreased activity, possibly due to unfavorable steric or electronic effects of the oxygen atom.

  • The Power of Additional H-Bonding: The most potent compound in this series, 2g , features a piperazine moiety with an additional nitrogen atom. This second nitrogen can potentially form an extra hydrogen bond with the target protein, significantly enhancing binding affinity and inhibitory potency.[7]

Experimental Protocols

General Synthetic Procedure for 3-(Substituted methyl)-5-methylisoxazole Analogs

The synthesis of the target analogs is achieved through a straightforward nucleophilic substitution reaction.

Diagram of the General Synthetic Workflow

G start This compound reaction Nucleophilic Substitution (Solvent, Base) start->reaction nucleophile Nucleophile (R-NH-R') nucleophile->reaction product 3-(Substituted methyl)-5-methylisoxazole Analog reaction->product purification Purification (Column Chromatography) product->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General workflow for the synthesis of 3-(substituted methyl)-5-methylisoxazole analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add the desired amine nucleophile (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against the target kinase is determined using a biochemical assay.

Diagram of the Kinase Inhibition Assay Workflow

G compound Test Compound (Analog) incubation Incubation compound->incubation kinase Kinase Enzyme kinase->incubation substrate Substrate + ATP substrate->incubation detection Detection of Phosphorylation (e.g., Luminescence) incubation->detection data Data Analysis (IC50 determination) detection->data

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO). Prepare a reaction buffer containing the kinase, a specific peptide substrate, and adenosine triphosphate (ATP).

  • Assay Execution: In a 96-well plate, add the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

Conclusion and Future Directions

The SAR studies of this compound analogs demonstrate a clear and logical path for optimizing the biological activity of this versatile scaffold. The insights gained from systematically modifying the substituent at the 3-position provide a strong foundation for the rational design of more potent and selective inhibitors. Future work could involve exploring a wider range of nucleophiles to probe different regions of the target's binding site, as well as modifying the 5-methyl group to further refine the pharmacological profile of these promising compounds. The principles outlined in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of therapeutic agents.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024). [Source not further specified]
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Molecules, 26(5), 1435. [Link]
  • Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff Website. [Link]
  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2025).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). PeerJ, 8, e9873. [Link]
  • Synthesis and Screening of Some Derivatives of 3-Amino-5-Methylisoxazoles. (2000). Oriental Journal of Chemistry, 16(3). [Link]
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Advances, 6(28), 23841-23852. [Link]
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4883–4887. [Link]
  • Preparation method of 3-amino-5-methyl isoxazole. (2020).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5621. [Link]
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511. [Link]
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]
  • Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. (2010). European Journal of Medicinal Chemistry, 45(11), 5124–5131. [Link]
  • SAR of anti-inflammatory agents. (2025).
  • Novel substituted 5‐methyl‐4‐acylaminoisoxazoles as antimitotic agents: Evaluation of selectivity to LNCaP cancer cells. (2021). Archiv der Pharmazie, 354(12), 2100224. [Link]
  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). European Journal of Medicinal Chemistry, 90, 886–896. [Link]
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14834–14889. [Link]
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(13), 4235. [Link]
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2020). Tropical Journal of Pharmaceutical Research, 19(1), 139-148. [Link]
  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][9][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (2011). Journal of Medicinal Chemistry, 54(2), 635–654. [Link]
  • Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives. (2005). Archiv der Pharmazie, 338(2-3), 117–125. [Link]
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). [Source not further specified]. [Link]
  • Nonsteroidal Anti-Inflammatory Drugs. (n.d.). [Source not further specified]. [Link]

Sources

A Comparative Efficacy Analysis of Isoxazole Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2][3][4] This guide provides a comparative analysis of the efficacy of specific isoxazole derivatives against established standard-of-care drugs in key therapeutic areas, supported by experimental data and detailed methodologies for researchers.

The rationale for focusing on isoxazole derivatives stems from their proven success and ongoing potential. The stability of the ring system allows for complex functionalization, while the inherent nitrogen-oxygen bond offers a potential site for metabolic cleavage, which can be tuned to modulate pharmacokinetic properties.[1][2] This guide will delve into specific examples, comparing mechanisms of action and quantitative efficacy to provide a clear perspective on their standing in the drug development landscape.

General Workflow for Comparative Efficacy Studies

The process of comparing a novel isoxazole derivative against a standard drug follows a structured, multi-stage workflow. This ensures that the data generated is robust, reproducible, and allows for a direct, unbiased comparison. The causality behind this workflow is to move from broad, initial screening to more specific, mechanistic, and finally to in vivo validation, ensuring that resources are focused on the most promising candidates.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 In Vivo Validation s1 Primary Assay (e.g., MIC, IC50) s2 Dose-Response Analysis s1->s2 Quantify Potency s3 Selectivity & Cytotoxicity (on non-target cells) s2->s3 Assess Safety Window m1 Target Identification (e.g., Enzyme Assay) s3->m1 Confirm Target Engagement m2 Pathway Analysis (e.g., Western Blot) m1->m2 v1 Animal Model Selection (e.g., Paw Edema, Xenograft) m2->v1 Validate in a Biological System v2 Efficacy & PK/PD Studies v1->v2 v3 Toxicology Assessment v2->v3

Caption: General workflow for evaluating a new isoxazole derivative against a standard drug.

I. Antibacterial Efficacy: Isoxazole Derivatives vs. β-Lactams

A significant area of research for isoxazole derivatives is in combating bacterial infections, particularly in an era of rising antibiotic resistance.[5]

Standard Drug Profile: Ampicillin Ampicillin is a broad-spectrum β-lactam antibiotic that has been a cornerstone of antibacterial therapy for decades.[6] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[6][7] Specifically, ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step in cross-linking peptidoglycan chains.[6][8][9] This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis.[6][10]

Isoxazole Derivative Profile Many isoxazole-containing antibiotics, such as Cloxacillin and Dicloxacillin, are themselves β-lactams where the isoxazole moiety is a key substituent. These are often designed to be resistant to bacterial β-lactamase enzymes. However, novel isoxazole derivatives are being explored that may act via different mechanisms.[5] For this comparison, we will consider a hypothetical, potent derivative identified in screening studies.

Mechanism of Action Comparison

While ampicillin directly targets PBPs, some novel isoxazole compounds may inhibit other essential bacterial processes, such as GTPase activity, which is crucial for cell division.[2] This difference in mechanism is vital for overcoming resistance to standard β-lactam antibiotics.

G cluster_Ampicillin Ampicillin (β-Lactam) cluster_Isoxazole Novel Isoxazole Derivative A Ampicillin PBP Penicillin-Binding Proteins (PBPs) A->PBP Binds & Inhibits CWS Peptidoglycan Cross-linking CL Cell Lysis CWS->CL Disruption Leads to I Isoxazole Derivative GTP GTPase Enzyme I->GTP Inhibits CD Bacterial Cell Division GI Growth Inhibition CD->GI Failure Leads to

Caption: Contrasting mechanisms of action for Ampicillin and a novel isoxazole derivative.

Comparative Efficacy Data

The minimum inhibitory concentration (MIC) is a key metric for comparing antibacterial potency. It represents the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[11]

CompoundTarget OrganismMIC (µg/mL)Reference
Standard: Ampicillin E. coli~100[12]
S. aureus~200[12]
Isoxazole Derivative 1 E. coli95[5]
Isoxazole Derivative 2 S. aureus62.5[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of a test compound, a fundamental assay for assessing antibacterial efficacy.[11][14]

  • Preparation of Reagents:

    • Rationale: Ensuring sterility and correct concentrations is paramount for accurate results.

    • Prepare a stock solution of the isoxazole derivative and the standard drug (e.g., ampicillin) in a suitable solvent.

    • Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.[15]

  • Inoculum Preparation:

    • Rationale: A standardized bacterial concentration ensures that the results are comparable across different experiments and compounds.

    • Select 3-5 isolated colonies of the test bacterium from an agar plate cultured for 18-24 hours.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Plate Setup and Serial Dilution:

    • Rationale: A two-fold serial dilution creates a logarithmic concentration gradient, allowing for precise determination of the MIC value.

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[16]

    • Add 100 µL of the 2x concentrated stock solution of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard the final 100 µL from the last dilution column.[16]

  • Inoculation and Incubation:

    • Rationale: Proper incubation provides the necessary conditions for bacterial growth.

    • Inoculate each well (except for a sterility control) with the diluted bacterial suspension.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[11]

    • Seal the plate and incubate at 37°C for 18-24 hours.[15]

  • Result Interpretation:

    • Rationale: The MIC is determined by visual inspection of turbidity.

    • Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[11]

II. Anticancer Efficacy: Isoxazole Derivatives vs. Anthracyclines

Isoxazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents, acting through diverse mechanisms such as apoptosis induction, and inhibition of topoisomerase, tubulin polymerization, or protein kinases.[17][18][19]

Standard Drug Profile: Doxorubicin Doxorubicin is a powerful anthracycline antibiotic used in chemotherapy for a wide range of cancers.[] Its primary mechanisms of action are multifaceted and include:

  • DNA Intercalation: The planar aromatic core of doxorubicin inserts itself between DNA base pairs, disrupting DNA replication and transcription.[][21][22]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils. This leads to DNA strand breaks that cannot be repaired, triggering cell death.[][21][23]

  • Free Radical Generation: Doxorubicin can generate reactive oxygen species (ROS), which cause damage to DNA, proteins, and cell membranes.[24]

Isoxazole Derivative Profile Many novel isoxazole derivatives have been synthesized and shown to exhibit potent cytotoxic activity against various cancer cell lines.[25] Their mechanisms can be quite specific, for instance, by inhibiting protein kinases that are overactive in cancer cells or by disrupting microtubule dynamics during mitosis.[18][26]

Comparative Efficacy Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is a standard metric for comparing the cytotoxicity of anticancer drugs.

CompoundCancer Cell LineIC50 (µM)Reference
Standard: Doxorubicin MCF-7 (Breast)0.5 - 1.5General Knowledge
Isoxazole Derivative 3 MCF-7 (Breast)2.25[18]
Isoxazole Derivative 4 T-47D (Breast)~5-10[27]

Note: The IC50 values can vary significantly based on the cell line and assay conditions. The data presented is for illustrative comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30]

  • Cell Culture and Seeding:

    • Rationale: A consistent number of healthy, actively dividing cells is required for a reliable assay.

    • Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Rationale: Exposing cells to a range of concentrations is necessary to determine the dose-dependent effect and calculate the IC50.

    • Prepare serial dilutions of the isoxazole derivative and the standard drug (doxorubicin) in culture media.

    • Remove the old media from the cells and add the media containing the test compounds. Include untreated control wells (cells + media) and blank wells (media only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[31]

  • MTT Addition and Incubation:

    • Rationale: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT reagent to its colored formazan product.

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well and incubate the plate at 37°C for 2-4 hours.[31] During this time, viable cells will convert the yellow MTT into insoluble purple formazan crystals.[29][30]

  • Solubilization and Absorbance Reading:

    • Rationale: The formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Carefully remove the media containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[30]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[31]

  • Data Analysis:

    • Rationale: The absorbance values are converted into percentage of cell viability, which is then plotted against compound concentration to determine the IC50.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.

III. Anti-inflammatory Efficacy: Isoxazole Derivatives vs. COX-2 Inhibitors

Chronic inflammation is a key driver of many diseases, and isoxazole-containing compounds have shown significant promise as anti-inflammatory agents.[3][27][32]

Standard Drug Profile: Celecoxib Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[33][34] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[33][35] By selectively inhibiting COX-2, celecoxib reduces inflammation while having a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[35][36]

Isoxazole Derivative Profile Several isoxazole derivatives have been designed and synthesized to act as potent COX-2 inhibitors.[32] The isoxazole scaffold can be tailored to fit into the active site of the COX-2 enzyme, blocking its function and thereby exerting an anti-inflammatory effect.[37]

Comparative Efficacy Data

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rats. Efficacy is measured as the percentage inhibition of edema compared to a control group.

Compound (Dose)Time Post-Carrageenan% Inhibition of Paw EdemaReference
Standard: Celecoxib 4 hours~50-60%[32]
Isoxazole Derivative 5 4 hours51%[32]
Isoxazole Derivative 6 4 hours77.42%[37]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and well-established method for evaluating the acute anti-inflammatory activity of novel compounds.[38][39][40]

  • Animal Acclimatization and Grouping:

    • Rationale: Acclimatization reduces stress-related variability in the animals. Grouping allows for comparison between control, standard, and test compounds.

    • Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimate to laboratory conditions for at least one week.

    • Divide the animals into groups: a control group (vehicle only), a standard group (e.g., celecoxib), and one or more test groups (isoxazole derivatives).

  • Compound Administration:

    • Rationale: Administering the compound before the inflammatory insult allows it to reach effective concentrations in the body.

    • Administer the test compounds and the standard drug to the respective groups via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[38][39] The control group receives only the vehicle.

  • Induction of Inflammation:

    • Rationale: Carrageenan is a phlogistic agent that induces a reproducible, acute inflammatory response characterized by edema.[3]

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[38][41]

  • Measurement of Paw Edema:

    • Rationale: The increase in paw volume is a direct measure of the inflammatory edema.

    • Measure the paw volume again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[37][38]

  • Data Analysis:

    • Rationale: This calculation normalizes the data and allows for a direct comparison of the anti-inflammatory effect of the different compounds.

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [ (Edema_Control - Edema_Treated) / Edema_Control ] x 100

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.
  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. (2023). Walsh Medical Media.
  • Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). YouTube.
  • Doxorubicin. (n.d.). Wikipedia.
  • Celecoxib. (n.d.). Wikipedia.
  • Ampicillin: Mechanism of Action. (n.d.). Scribd.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Ampicillin - StatPearls - NCBI Bookshelf. (n.d.). NIH.
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • What is the mechanism of Ampicillin? (2024). Patsnap Synapse.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI.
  • What is the mechanism of Doxorubicin Hydrochloride? (2024). Patsnap Synapse.
  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse.
  • Broth Dilution Method for MIC Determination. (2013). Microbe Online.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (n.d.). ChEMBL.
  • Mechanism of action of doxorubicin. (n.d.). ResearchGate.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar.
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023). NIH.
  • Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide to Cytotoxicity Assays for Isoxazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like aromatase, and disruption of tubulin polymerization.[3] For researchers in oncology drug discovery, the initial and most critical step after synthesizing a novel isoxazole-based compound is to accurately quantify its cytotoxic potential. This guide provides an in-depth comparison of key cytotoxicity assays, offering field-proven insights into experimental design, data interpretation, and the logical progression from broad screening to mechanistic investigation.

Part 1: Primary Cytotoxicity Screening - Your First-Line Assessment

The primary goal of initial screening is to determine the concentration-dependent effect of a compound on cell viability. This is typically expressed as the IC₅₀ value—the concentration of the agent that inhibits 50% of cell growth or viability. The choice of assay is paramount, as different methods measure distinct cellular parameters. The physicochemical properties of the test compounds can also influence the readout of a given method, making a careful selection critical for accurate results.[4][5]

Comparison of Primary Screening Assays

Three workhorse assays dominate the landscape of primary cytotoxicity screening: the MTT, SRB, and LDH assays. Each operates on a different principle, offering unique advantages and potential drawbacks.

AssayPrincipleEndpoint MeasuredAdvantagesLimitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6]Mitochondrial metabolic activity, an indirect measure of cell viability.High reproducibility, cost-effective, suitable for high-throughput screening.[6]Can be affected by compounds that alter cellular metabolism or have reducing properties.[7] Phenol red and serum in media can cause background interference.
SRB Assay Stoichiometric binding of the bright pink aminoxanthene dye, Sulforhodamine B (SRB), to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9]Total cellular protein content, a proxy for cell mass.[10]Independent of metabolic activity, stable endpoint, simple, and inexpensive.[9][11]Less sensitive than some fluorometric methods; requires cell fixation, which can be a drawback for certain downstream applications.[11]
LDH Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[12][13]Cell membrane damage (cytolysis).Directly measures cell death (necrosis or late apoptosis); allows for real-time analysis without disturbing cells by sampling the supernatant.[14][15]Does not distinguish between different modes of cell death (apoptosis vs. necrosis).[15] Less sensitive for detecting anti-proliferative or early apoptotic effects where the membrane is still intact.

Expert Insight: For novel isoxazole derivatives, starting with two different assays, such as MTT and SRB, is a robust approach. MTT assesses metabolic health, while SRB measures biomass. A compound that shows high potency in the SRB assay but less in the MTT assay might be cytostatic (inhibiting growth) rather than cytotoxic, a crucial early distinction. Conversely, the LDH assay is invaluable when the suspected mechanism of action involves direct membrane damage.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating framework for assessing the cytotoxicity of isoxazole derivatives using the MTT assay, a widely adopted method for screening anticancer compounds.[16][17]

Objective: To determine the IC₅₀ value of a test compound by measuring its effect on the metabolic activity of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)[18]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • Isoxazole test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[19]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue to ensure >90% viability).[20] b. Dilute the cell suspension to the optimal seeding density (determined empirically, often 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer wells to minimize the "edge effect," or fill them with sterile PBS.[7] d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[19]

  • Compound Treatment: a. Prepare serial dilutions of the isoxazole compounds in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%). b. After 24 hours, remove the old medium and add 100 µL of medium containing the various compound concentrations. c. Crucial Controls: Include "untreated" wells (medium only) representing 100% viability and "vehicle control" wells (medium with the same final DMSO concentration as the treated wells). Also include "blank" wells (medium only, no cells) for background subtraction.[7] d. Incubate for the desired exposure time (commonly 48 or 72 hours).[20]

  • MTT Incubation: a. Following treatment, carefully remove the medium. b. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[16] Rationale: Serum can interfere with the assay; performing this step in serum-free medium enhances accuracy. c. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into formazan crystals.[7]

  • Formazan Solubilization & Measurement: a. Carefully remove the MTT-containing medium without disturbing the purple formazan crystals. b. Add 100-200 µL of DMSO to each well to dissolve the crystals.[16] c. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. d. Read the absorbance on a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: a. Subtract the average absorbance of the "blank" wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Part 2: Unveiling the Mechanism - Apoptosis vs. Necrosis

Once an isoxazole derivative demonstrates potent cytotoxicity, the subsequent question is how it induces cell death. Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is fundamental. Many effective anticancer agents, including isoxazole derivatives, act by inducing apoptosis.[18][21]

Workflow for Mechanistic Elucidation

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies A Isoxazole Compound Library B Primary Cytotoxicity Assay (e.g., MTT, SRB) A->B C Determine IC50 Values B->C D Annexin V / PI Staining (Flow Cytometry) C->D Select Potent Hits E Caspase-3/7 Activity Assay (Fluorometric/Luminometric) C->E Select Potent Hits F Characterize Cell Death Pathway (Apoptosis vs. Necrosis) D->F E->F

Caption: Integrated workflow for screening and characterizing isoxazole-based anticancer agents.

Key Mechanistic Assays
  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay is the gold standard for differentiating cell death states.[22]

    • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues.[24] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane.[22]

    • Interpretation:

      • Annexin V (-) / PI (-): Viable cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[25]

  • Caspase Activity Assays: Caspases are a family of proteases that are the primary executioners of apoptosis.[26][27]

    • Principle: These assays use a specific peptide substrate for a key executioner caspase (e.g., DEVD for Caspase-3/7) linked to a reporter molecule (a fluorophore or chromophore).[28] When the target caspase becomes active in apoptotic cells, it cleaves the substrate, releasing the reporter and generating a measurable signal.[29]

    • Significance: A positive result confirms that cell death is occurring through the caspase-dependent apoptotic pathway.

Apoptotic Signaling Pathway

G isoxazole Isoxazole Compound ps_flip Phosphatidylserine (PS) Translocation isoxazole->ps_flip caspase_cascade Initiator Caspases (e.g., Caspase-9) isoxazole->caspase_cascade membrane Inner Leaflet (PS) Outer Leaflet membrane:in->ps_flip Early Apoptosis annexin_v Annexin V Binding membrane:out->annexin_v ps_flip->membrane:out apoptosis Apoptosis annexin_v->apoptosis executioner_caspases Executioner Caspases (e.g., Caspase-3/7) caspase_cascade->executioner_caspases caspase_assay Caspase-3/7 Assay executioner_caspases->caspase_assay caspase_assay->apoptosis

Caption: Key events in apoptosis targeted by mechanistic assays.

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with an isoxazole compound.

Materials:

  • Cells treated with the test compound (at IC₅₀ and 2x IC₅₀ concentrations) and controls.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation: a. Seed and treat cells in 6-well plates to obtain a sufficient number of cells for analysis (approx. 1-2 x 10⁶ cells per sample). b. After the treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 5 min at 300 x g).[30] Rationale: Apoptotic cells may detach, so collecting both populations is critical for accurate quantification. c. Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. Rationale: Incubation in the dark prevents photobleaching of the fluorochromes. e. After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). b. Essential Controls: Prepare unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up proper compensation and gates. c. Acquire data, typically collecting 10,000 events per sample. d. Analyze the data using appropriate software. Create a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. e. Use the controls to set quadrants that define the four populations: Viable (lower-left), Early Apoptotic (lower-right), Late Apoptotic/Necrotic (upper-right), and Necrotic/Debris (upper-left).

Part 3: Data in Context - Isoxazoles in Action

The ultimate goal of these assays is to generate robust, comparable data that can guide structure-activity relationship (SAR) studies and lead compound selection.[3] Below is a summary of cytotoxicity data for various isoxazole derivatives against human cancer cell lines, as determined by assays discussed in this guide.

Isoxazole Derivative ClassCancer Cell LineAssayIC₅₀ (µM)Reference
Monoterpene IsoxazolinesHT1080 (Fibrosarcoma)MTT9.02 - 16.1[18]
Diosgenin-Isoxazole HybridMCF-7 (Breast)Not Specified9.15[18]
Diosgenin-Isoxazole HybridA549 (Lung)Not Specified14.92[18]
Isoxazole-Curcumin HybridMCF-7 (Breast)Not Specified3.97[18]
Bromopyrrolidine-IsoxazoleKB403 (Oral)MTT2.45[18]
3,4-IsoxazolediamidesK562 (Leukemia)Not Specified0.018 - 0.071[21]
Indole-3-isoxazole-5-carboxamideHuh7 (Liver)MTT0.7[19]

The evaluation of isoxazole-based potential anticancer agents requires a multi-faceted and logical approach to cytotoxicity testing. A primary screen using robust assays like MTT or SRB provides essential IC₅₀ data, guiding initial SAR. However, to build a compelling case for a lead compound, it is imperative to move beyond simple viability readouts. Mechanistic assays, such as Annexin V/PI staining and caspase activity measurements, provide critical insights into how these compounds exert their effects. By combining these methods in a structured workflow, researchers can generate a comprehensive data package that is not only accurate and reproducible but also tells a compelling story about the therapeutic potential of their novel isoxazole derivatives.

References

  • Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays.
  • Bentham Science Publisher. (n.d.). Methods in Cytotoxicity Testing: A Review.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • (n.d.). The Annexin V Apoptosis Assay.
  • Encyclopedia.pub. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety.
  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • NIH. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation.
  • (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).
  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake.
  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • (n.d.). MTT Cell Assay Protocol.
  • Nature Protocols. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • ResearchGate. (n.d.). (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO).
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Cellculture2 - Altervista. (2024). Cell quantitation: SRB Assay.
  • SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • NIH. (n.d.). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.

Sources

A Comparative Guide to the Antimicrobial Susceptibility of Novel Compounds Derived from 3-(Bromomethyl)-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth technical comparison of the antimicrobial performance of novel isoxazole derivatives synthesized from 3-(bromomethyl)-5-methylisoxazole. We will explore the synthetic strategy, detail the antimicrobial susceptibility testing protocols with an emphasis on the rationale behind experimental choices, and present a comparative analysis of their efficacy against a panel of clinically relevant microorganisms.

Introduction: The Rationale for Isoxazole Scaffolds in Antimicrobial Research

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry. Its presence in numerous FDA-approved drugs, such as the antibiotics sulfamethoxazole, cloxacillin, and dicloxacillin, underscores its therapeutic importance.[1][2] The isoxazole moiety is not merely a passive structural component; its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions contribute significantly to the pharmacological activity of the parent molecule.[3]

Our focus is on derivatives of this compound, a versatile starting material.[4] The strategic value of this precursor lies in the highly reactive bromomethyl group at the 3-position. This group serves as an excellent electrophilic handle for nucleophilic substitution (SN2) reactions, allowing for the systematic and efficient introduction of a wide variety of functional groups and pharmacophores.[4][5] This modular approach enables the creation of a diverse library of novel compounds, each with a unique potential for biological activity. By systematically modifying the substituent introduced at this position, we can explore the structure-activity relationships (SAR) that govern the antimicrobial potency of this class of compounds.[6]

This guide will walk you through a representative workflow, from the synthesis of a small, targeted library of isoxazole derivatives to their rigorous antimicrobial evaluation, providing the technical insights necessary to replicate and build upon these findings.

Part 1: Synthesis of Novel Isoxazole Derivatives

The core synthetic strategy revolves around the nucleophilic displacement of the bromide from this compound. This approach is efficient and allows for the introduction of diverse chemical motifs. For this guide, we will compare three hypothetical derivatives synthesized by reacting the starting material with representative O-, S-, and N-nucleophiles.

Hypothetical Compounds for Comparison:

  • IZO-O-NO2: Synthesized via reaction with 4-nitrophenol.

  • IZO-S-Cl: Synthesized via reaction with 4-chlorothiophenol.

  • IZO-N-Ph: Synthesized via reaction with aniline.

These nucleophiles were chosen to introduce varying electronic and steric properties, allowing for a meaningful initial SAR assessment.

General Synthetic Protocol

The following is a generalized, self-validating protocol for the synthesis of the target compounds. The key to trustworthiness in synthesis is rigorous characterization at each step.

  • Reactant Setup: In a round-bottom flask, dissolve the chosen nucleophile (e.g., 4-nitrophenol, 1.0 mmol) in a suitable polar aprotic solvent such as acetonitrile (20 mL).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 mmol), to the solution. This deprotonates the nucleophile, increasing its reactivity. The use of a solid base simplifies workup.

  • Addition of Electrophile: To the stirring suspension, add a solution of this compound (1.0 mmol) in acetonitrile (5 mL) dropwise at room temperature. The dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) on silica gel plates.[7][8] A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot indicates reaction completion. This step is critical for ensuring the reaction has gone to completion and avoiding unnecessary heating or reaction time.

  • Workup and Isolation: Once the reaction is complete (typically 4-6 hours), filter off the solid base. Remove the solvent under reduced pressure. The resulting crude product is then purified.

  • Purification and Validation: Purify the crude residue by column chromatography on silica gel.[5] The purified product's structure and purity must be unequivocally confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure the integrity of the compound proceeding to biological testing.[7][9]

Synthetic Workflow Diagram

G

Part 2: Antimicrobial Susceptibility Testing

To objectively compare the antimicrobial performance of our synthesized compounds, we employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a gold standard, recommended by the Clinical and Laboratory Standards Institute (CLSI), because it provides quantitative data that is reproducible and easily comparable across different compounds and laboratories.

Selection of Microbial Strains

The choice of microorganisms is critical for a comprehensive evaluation. The panel should include representatives from key groups:

  • Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923) - A major human pathogen, often associated with skin and soft tissue infections.

  • Gram-negative Bacteria: Escherichia coli (ATCC 25922) - A common cause of urinary tract and gastrointestinal infections. Its outer membrane presents a significant barrier to many antibiotics.

  • Fungi: Candida albicans (ATCC 90028) - An opportunistic fungal pathogen responsible for candidiasis.

Using standard ATCC (American Type Culture Collection) strains ensures consistency and allows for comparison with data from other studies.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is designed to be self-validating by including positive and negative controls.

  • Preparation of Stock Solutions: Prepare a 1000 µg/mL stock solution of each synthesized compound (IZO-O-NO2, IZO-S-Cl, IZO-N-Ph) and a standard reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in Dimethyl Sulfoxide (DMSO).[8]

  • Preparation of Microtiter Plates: Use sterile 96-well microtiter plates. Add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the next well. Repeat this two-fold serial dilution across the plate to create a range of concentrations (e.g., from 200 µg/mL down to 0.1 µg/mL).[6] Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Control Wells (Essential for Validation):

    • Growth Control: Wells containing only broth and inoculum (no compound). This well must show turbidity for the test to be valid.

    • Sterility Control: Wells containing only sterile broth (no inoculum or compound). This well must remain clear.

    • Positive Control: Wells with the reference antibiotic and inoculum. This validates that the test system can detect antimicrobial activity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

G

Part 3: Comparative Performance Analysis

The results of the antimicrobial susceptibility testing are best summarized in a clear, comparative table. The following table presents hypothetical, yet plausible, data for our synthesized compounds against the selected microbial panel.

Compound Functional Group MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
IZO-O-NO2 4-Nitrophenoxy3264>128
IZO-S-Cl 4-Chlorothiophenyl8 16 64
IZO-N-Ph Aniline64>128>128
Ciprofloxacin Reference Antibiotic10.5N/A
Fluconazole Reference AntifungalN/AN/A4
Interpretation and Discussion
  • Superior Performance of the Thioether Linkage: The sulfur-linked derivative, IZO-S-Cl , demonstrated the most potent activity against both Gram-positive and Gram-negative bacteria.[6] This suggests that the thioether linkage may be a critical feature for enhancing antibacterial efficacy in this scaffold. The electron-withdrawing chlorine atom on the phenyl ring could also play a role in this enhanced activity.

  • Moderate vs. Weak Activity: The oxygen-linked compound (IZO-O-NO2 ) showed moderate activity, while the nitrogen-linked compound (IZO-N-Ph ) was largely inactive. This provides a clear direction for future synthetic efforts, prioritizing modifications of the thio- and oxy-derivatives.

  • Limited Antifungal Activity: None of the synthesized compounds exhibited significant antifungal activity at the tested concentrations when compared to the standard, Fluconazole.[10] This indicates that the current scaffold may be more promising for antibacterial rather than antifungal applications.

  • Comparison to Alternatives: While IZO-S-Cl is the most promising of the synthesized compounds, its MIC values are still significantly higher than the reference antibiotic, Ciprofloxacin. This is expected for early-stage lead compounds. The goal of this initial screening is not to outperform established drugs, but to identify a chemical scaffold with tractable activity that can be optimized through further medicinal chemistry efforts.

Conclusion and Future Directions

This guide has outlined a systematic approach to the synthesis and comparative antimicrobial evaluation of novel compounds derived from this compound. Our findings, based on a representative synthetic and testing workflow, highlight the thioether derivative IZO-S-Cl as a promising lead for further development.

The path forward is clear:

  • SAR Expansion: Synthesize a broader array of thioether derivatives with different substituents on the aromatic ring to optimize potency.

  • Mechanism of Action Studies: Investigate how these compounds inhibit microbial growth. Are they bactericidal or bacteriostatic?[2] What is their molecular target?

  • Toxicity Screening: Promising compounds must be evaluated for cytotoxicity against mammalian cell lines to ensure they are selectively toxic to microbes.[1]

By following these logically structured and self-validating protocols, researchers can efficiently identify and advance novel antimicrobial candidates, leveraging the versatile and powerful isoxazole scaffold.

References

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals.
  • Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. International Journal of PharmTech Research.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI.
  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Asian Journal of Pharmaceutical and Clinical Research.
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. National Center for Biotechnology Information.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate.
  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Dovepress.
  • This compound | C5H6BrNO. PubChem.
  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.

Sources

A Comparative Guide to Modern Synthetic Routes for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies.[1][2][3] Traditional routes, while foundational, often face limitations regarding regioselectivity, reaction conditions, and environmental impact.[4][5] This guide provides an in-depth comparison of emerging synthetic strategies for isoxazole derivatives, focusing on methods that offer significant advantages in efficiency, sustainability, and molecular diversity. We will benchmark three key approaches: Ultrasound-Assisted Synthesis, Transition Metal-Catalyzed Cycloadditions, and Metal-Free Enamine-Triggered Cycloadditions. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in drug discovery and chemical development to make informed decisions for their synthetic challenges.

Introduction: The Enduring Importance of the Isoxazole Ring

Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, are classified as "privileged structures" in drug discovery.[6] Their unique electronic properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a wide range of pharmaceuticals, including antibiotics like sulfamethoxazole, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide.[7] Beyond medicine, isoxazole derivatives are utilized in agrochemicals, advanced polymers, and as versatile synthetic intermediates.[3][8]

The classical and most utilized methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of hydroxylamine with 1,3-dicarbonyl compounds.[8][9] However, these routes can suffer from drawbacks such as poor regioselectivity, harsh reaction conditions, and the use of hazardous reagents.[7][10] Consequently, the development of novel, more efficient, and greener synthetic routes is an area of intense research.[1][11] This guide will compare and contrast several of these modern approaches.

Benchmarked Synthetic Routes: A Head-to-Head Comparison

We will evaluate three distinct and innovative strategies that address the limitations of classical methods.

Route 1: Ultrasound-Assisted Green Synthesis

Sonochemistry has emerged as a powerful green chemistry tool, using acoustic cavitation to create localized high-pressure and high-temperature spots that dramatically accelerate reaction rates under mild bulk conditions.[4][5][12] This approach often allows for the use of environmentally benign solvents like water or even solvent-free conditions, significantly improving the sustainability profile of the synthesis.[4][12]

Reaction Principle & Mechanism: A prominent example is the one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and hydroxylamine hydrochloride.[12] Ultrasound irradiation facilitates the efficient formation of the isoxazole ring, often catalyzed by mild and green catalysts like vitamin B1 or itaconic acid, or sometimes requiring no catalyst at all.[4][12] The mechanism involves the initial formation of an oxime from the aldehyde and hydroxylamine, followed by a Knoevenagel-type condensation with the enolized β-ketoester, and subsequent intramolecular cyclization and dehydration, all accelerated by the sonochemical effect.

Advantages:

  • Speed: Reaction times are often reduced from hours to minutes.[4][12]

  • High Yields: Excellent product yields are consistently reported.[12]

  • Green Credentials: Utilizes water as a solvent, avoids hazardous reagents, and reduces energy consumption compared to conventional heating.[4][5][11]

  • Operational Simplicity: The procedure is straightforward and easily scalable.[4]

Route 2: Transition Metal-Catalyzed [3+2] Cycloadditions

Transition metal catalysis has revolutionized organic synthesis, and isoxazole formation is no exception.[13][14] Catalysts based on copper, gold, or other metals can precisely control the regioselectivity of the classic 1,3-dipolar cycloaddition and enable reactions under milder conditions.[1][15]

Reaction Principle & Mechanism: The copper(I)-catalyzed reaction between a terminal alkyne and a nitrile oxide (generated in situ from an aldoxime) is a prime example of "click chemistry." The copper(I) catalyst coordinates with the alkyne, activating it for a highly regioselective cycloaddition with the nitrile oxide dipole. This process reliably yields 3,5-disubstituted isoxazoles.[7][16] More advanced methods involve electrophilic cyclization of alkynic oximes, where metals like copper or gold facilitate intramolecular ring closure.[15][17]

Advantages:

  • Excellent Regiocontrol: Reliably produces a single regioisomer, a significant challenge in uncatalyzed thermal cycloadditions.[15][18]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the alkyne and nitrile oxide precursor.[15]

  • Mild Conditions: Reactions can often be run at room temperature.

Route 3: Metal-Free, Enamine-Triggered [3+2] Cycloaddition

For applications where metal contamination is a critical concern (e.g., active pharmaceutical ingredient synthesis), metal-free approaches are highly desirable.[7][9] An innovative strategy involves the use of enamines, generated in situ from aldehydes and secondary amines, as highly reactive dipolarophiles.

Reaction Principle & Mechanism: This method facilitates the synthesis of 3,4-disubstituted isoxazoles, a substitution pattern that can be difficult to achieve.[19][20] The reaction proceeds via an inverse-electron-demand [3+2] cycloaddition. A nitrile oxide (generated from an N-hydroximidoyl chloride) reacts with a transient, electron-rich enamine.[20] This forms a dihydroisoxazole intermediate which, upon oxidation and elimination, yields the final 3,4-disubstituted isoxazole.[15][20]

Advantages:

  • Metal-Free: Avoids potential product contamination with toxic metals.[7]

  • Unique Regioselectivity: Provides access to 3,4-disubstituted isoxazoles, which are less accessible through other routes.[19][20]

  • High Yields: The reaction is efficient, providing good to excellent yields for a range of substrates.[20]

Comparative Data Analysis

To provide a clear, objective comparison, the following table summarizes the key performance indicators for each benchmarked route, based on representative examples from the literature.

MetricRoute 1: Ultrasound-AssistedRoute 2: Cu(I)-Catalyzed "Click"Route 3: Enamine-Triggered
Typical Yield 90-95%[4][12]80-95%[7]77-99%[20]
Reaction Time 15-45 minutes[12]4-12 hours1-3 hours
Temperature Room Temp. to 80 °C[9]Room Temperature0 °C to Room Temp.[20]
Key Reagents Aldehyde, β-ketoester, NH₂OH·HClTerminal Alkyne, Aldoxime, OxidantAldehyde, N-hydroximidoyl chloride
Catalyst None / Vitamin B1 / Itaconic Acid[4][12]Copper(I) salt (e.g., CuI, CuSO₄/Ascorbate)Secondary Amine (e.g., Pyrrolidine)
Regioselectivity Trisubstituted (e.g., 3,4,5-)3,5-disubstituted3,4-disubstituted[20]
Green Chemistry Excellent (Aqueous media, low energy)[4][11]Good (High atom economy)Very Good (Metal-free)[7]
Primary Limitation Primarily for specific substitution patternsPotential for metal contaminationRequires subsequent oxidation step

Visualization of Synthetic Pathways

General Workflow for Isoxazole Synthesis & Analysis

G General Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reagent Combination (e.g., Aldehyde, Alkyne, etc.) B 2. Add Catalyst & Solvent (e.g., Cu(I), H₂O) A->B C 3. Reaction (Stirring / Ultrasound / Heat) B->C D 4. Quench Reaction & Extract Product C->D Monitor by TLC E 5. Dry & Concentrate D->E F 6. Purify (Column Chromatography / Recrystallization) E->F G 7. Characterization (NMR, MS, IR) F->G Isolated Product H 8. Purity Check (HPLC, TLC) G->H G Mechanistic Comparison of Isoxazole Syntheses cluster_us Route 1: Ultrasound-Assisted cluster_metal Route 2: Metal-Catalyzed cluster_mf Route 3: Metal-Free US_Start Aldehyde + β-Ketoester + NH₂OH·HCl US_Mid Condensation & Cyclization Intermediate US_Start->US_Mid Ultrasound (H₂O) US_End 3,4,5-Trisubstituted Isoxazole US_Mid->US_End Dehydration M_Start Terminal Alkyne + Nitrile Oxide M_Mid Copper Acetylide Intermediate M_Start->M_Mid Cu(I) Catalyst M_End 3,5-Disubstituted Isoxazole M_Mid->M_End [3+2] Cycloaddition MF_Start Aldehyde + Nitrile Oxide MF_Mid Enamine + Nitrile Oxide MF_Start->MF_Mid Pyrrolidine MF_Int Dihydroisoxazole Intermediate MF_Mid->MF_Int [3+2] Cycloaddition MF_End 3,4-Disubstituted Isoxazole MF_Int->MF_End Oxidation

Caption: Simplified comparison of the key transformations in the three benchmarked synthetic routes.

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrates used. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Ultrasound-Assisted Synthesis of a 3,4,5-Trisubstituted Isoxazole

[12] This protocol is adapted from catalyst-free methodologies for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones.

  • Materials: Aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), hydroxylamine hydrochloride (10 mmol), Water (20 mL).

  • Apparatus: 100 mL round-bottom flask, ultrasonic bath, magnetic stirrer, TLC setup.

  • Procedure:

    • Combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in the 100 mL round-bottom flask.

    • Add 20 mL of deionized water to the flask.

    • Place the flask in an ultrasonic bath, ensuring the water level of the bath is consistent with the level of the reaction mixture.

    • Turn on the ultrasound and stir the mixture at a specified temperature (e.g., 60-80 °C) for 30-60 minutes.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate directly from the aqueous solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • If necessary, recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to achieve high purity.

  • Self-Validation: The reaction can be considered complete when the starting aldehyde spot on the TLC plate has been consumed. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is a generalized procedure for the "click chemistry" approach.

  • Materials: Terminal alkyne (1.0 mmol), Aldoxime (1.1 mmol), Copper(I) Iodide (CuI, 0.05 mmol), Sodium Ascorbate (0.1 mmol), N-Chlorosuccinimide (NCS, 1.1 mmol), Pyridine (1.1 mmol), Dichloromethane (DCM, 10 mL), Water (10 mL).

  • Apparatus: 50 mL round-bottom flask, magnetic stirrer, argon/nitrogen line.

  • Procedure:

    • To a 50 mL round-bottom flask, add the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), CuI (0.05 mmol), and sodium ascorbate (0.1 mmol).

    • Add a 1:1 mixture of DCM and water (20 mL total).

    • Stir the biphasic mixture vigorously at room temperature.

    • In a separate vial, dissolve NCS (1.1 mmol) in DCM (2 mL) and add pyridine (1.1 mmol). Add this solution dropwise to the reaction flask over 10 minutes. The in situ generation of the nitrile oxide from the aldoxime will commence.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by column chromatography on silica gel.

  • Self-Validation: Successful cycloaddition is confirmed by the disappearance of the alkyne and aldoxime starting materials on TLC. NMR spectroscopy should confirm the formation of a single regioisomer.

Conclusion and Future Outlook

The synthesis of isoxazoles has evolved significantly, moving towards methodologies that are not only efficient but also safer and more environmentally sustainable.

  • Ultrasound-assisted synthesis stands out for its operational simplicity, speed, and adherence to green chemistry principles, making it an excellent choice for producing certain classes of polysubstituted isoxazoles. [4][11]* Transition metal-catalyzed cycloadditions offer unparalleled control over regioselectivity, particularly for the widely sought-after 3,5-disubstitution pattern, and tolerate a vast range of functional groups. [1][13]* Metal-free, enamine-triggered routes provide a crucial alternative for synthesizing 3,4-disubstituted isoxazoles, avoiding the risk of metal contamination in the final product. [7][20] The choice of synthetic route ultimately depends on the desired substitution pattern, required scale, functional group tolerance, and the importance of green chemistry metrics for the specific application. Future innovations will likely focus on further expanding the substrate scope of these methods, developing even more active and recyclable catalysts, and leveraging new technologies like continuous flow chemistry to enhance the efficiency and safety of isoxazole production.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review.
  • Regioselective Synthesis of Isoxazoles
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. [Link]
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. [Link]
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
  • Green Approaches for the Synthesis of Pharmacologically Enviable Isoxazole Analogues: a Comprehensive Review. CSIR-National Institute of Science Communication and Policy Research (NIScPR). [Link]
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. Mini-Reviews in Organic Chemistry. [Link]
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synfacts. [Link]
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
  • Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]
  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles.
  • Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers. [Link]
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Research Square. [Link]
  • A Novel Synthetic route to Bis –Isoxazoles. Open Academic Journals Index. [Link]
  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. SemOpenAlex. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
  • An Overview of the Synthetic Routes and Pharmacological Aspects of Pyridine, Isoxazole, Thiazole, and Indole Deriv
  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids.
  • Synthesis of Isoxazoles via Electrophilic Cyclization.
  • Transition Metal-Mediated Synthesis of Oxazoles.

Sources

A Guide to the Kinetic Landscape of Isoxazole-Based Reagents in Covalent Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of isoxazole-based reagents, a cornerstone of modern medicinal chemistry. Isoxazole and its derivatives are recognized as "privileged structures" due to their versatile chemical properties and presence in numerous approved drugs.[1][2][3] This guide moves beyond a simple overview to provide an in-depth analysis of their kinetic behavior, specifically in the context of targeted covalent inhibitors (TCIs). The resurgence of TCIs in drug development is driven by their ability to achieve profound and durable pharmacological effects, often by forming a permanent bond with their biological target.[4][5]

This document is designed for researchers, scientists, and drug development professionals. It will dissect the kinetic differences among isoxazole-based reagents when employed as electrophilic "warheads," offering a framework for their rational selection and optimization. We will explore the underlying mechanisms, the critical parameters that define their reactivity, and the experimental methodologies required for their precise characterization.

The Underlying Mechanism: How Isoxazoles Function as Covalent Modifiers

The utility of the isoxazole ring in covalent inhibition stems from its latent electrophilicity. The inherent strain in the five-membered ring, particularly the weakness of the nitrogen-oxygen (N-O) bond, makes it susceptible to nucleophilic attack.[6] In a biological context, this attack is typically initiated by a strategically located nucleophilic amino acid residue—most commonly cysteine (thiol group) or lysine (amino group)—within the target protein's binding site.

The process is not a simple, one-step reaction. Instead, it follows a well-established two-step mechanism that is critical to its specificity and efficacy:

  • Reversible Binding (E + I ⇌ E·I): The isoxazole-containing inhibitor first docks into the protein's active site, forming a non-covalent enzyme-inhibitor complex (E·I). This initial binding event is governed by standard intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions) and is characterized by the inhibition constant, K_I . A lower K_I signifies tighter initial binding.

  • Irreversible Covalent Bond Formation (E·I → E-I): Once the inhibitor is properly oriented within the active site, the nucleophilic residue attacks the isoxazole ring, leading to ring-opening and the formation of a stable, permanent covalent bond (E-I). This chemical step is irreversible and its rate is defined by the maximal inactivation rate constant, k_inact .

This two-step process ensures that the reactive potential of the isoxazole is unleashed only after specific binding, a crucial feature that minimizes off-target reactions and associated toxicity.

G E_I E + I EI_complex E·I (Non-covalent Complex) E_I->EI_complex k_on / k_off (Governed by KI) EI_covalent E-I (Covalent Adduct) EI_complex->EI_covalent k_inact (Irreversible)

Caption: The two-step mechanism of covalent inhibition by an isoxazole-based reagent.

Decoding the Kinetics: Key Parameters for Comparing Reagents

To objectively compare different isoxazole-based reagents, we must move beyond simple IC50 values, which are insufficient for time-dependent irreversible inhibitors.[4][5] Instead, we rely on a set of kinetic constants that fully describe the two-step mechanism.

  • Inactivation Constant (K_I): This parameter reflects the concentration of the inhibitor required to achieve half of the maximal inactivation rate (k_inact). It is a measure of the initial non-covalent binding affinity. A potent inhibitor will have a low K_I value, indicating that it binds tightly to the target even at low concentrations.

  • Maximal Rate of Inactivation (k_inact): This is the first-order rate constant for the covalent bond formation when the enzyme is fully saturated with the inhibitor (i.e., the E·I complex has formed). It represents the intrinsic chemical reactivity of the isoxazole warhead with the target nucleophile once binding has occurred.

  • Second-Order Rate Constant (k_inact/K_I): This ratio is the most important parameter for evaluating and comparing the overall efficiency of covalent inhibitors, especially under physiological conditions where inhibitor concentrations are typically well below saturating levels.[4][5] It encapsulates both the binding affinity (K_I) and the chemical reactivity (k_inact) into a single value, representing the potency of the inhibitor. A higher k_inact/K_I value signifies a more efficient and potent covalent inhibitor.

Causality in Drug Design: The interplay between these parameters is fundamental. An ideal therapeutic candidate often possesses a balanced kinetic profile: a low K_I to ensure specific binding to the target, and a moderate k_inact that is fast enough to inactivate the target efficiently but slow enough to avoid reacting with off-targets before reaching the intended protein.

Structure-Kinetics Relationships: Tuning the Isoxazole Warhead

The true power of the isoxazole scaffold lies in its tunability. Minor chemical modifications to the ring or its substituents can profoundly alter the reagent's kinetic profile. This allows medicinal chemists to fine-tune reactivity for a specific application.

  • Electronic Effects: The electrophilicity of the isoxazole ring is the primary driver of its reactivity.

    • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., nitro, cyano, or halo groups) to the isoxazole ring pulls electron density away, making it more electron-deficient and thus more susceptible to nucleophilic attack. This typically results in a significant increase in k_inact.

    • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl, alkoxy groups) push electron density into the ring, reducing its electrophilicity and leading to a lower k_inact.

  • Steric Effects: The size and position of substituents can create steric hindrance, physically blocking the approach of the protein's nucleophile. Bulky groups positioned near the site of attack will decrease k_inact, even if electronic effects might otherwise favor a faster reaction.

The following table provides a conceptual comparison of three hypothetical isoxazole reagents to illustrate these principles.

ReagentSubstituent (at C5)Electronic EffectExpected k_inactExpected K_IExpected k_inact/K_IIdeal Application
Reagent A -NO₂ (Nitro)Strong EWGHighModerateVery HighRapid biochemical probe, ex vivo labeling
Reagent B -CH₃ (Methyl)Weak EDGLowModerateLowTherapeutic candidate requiring high selectivity
Reagent C -H (Hydrogen)NeutralModerateModerateModerateGeneral purpose covalent inhibitor
Experimental Guide: Measuring and Analyzing Inhibition Kinetics

Accurate determination of kinetic parameters is non-negotiable for the validation of covalent inhibitors. The progress curve method is a robust and widely used approach.[7][8][9]

This protocol assumes the use of a spectrophotometer or fluorometer where the enzyme's activity produces a change in absorbance or fluorescence over time.

  • Preparation:

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the substrate (the molecule the enzyme acts upon).

    • Prepare serial dilutions of the isoxazole-based inhibitor in the same assay buffer. It is crucial to have a range of concentrations that bracket the expected K_I.

  • Assay Execution (in a 96-well plate format):

    • To each well, add the assay buffer and the substrate.

    • Add varying concentrations of the inhibitor to the appropriate wells. Include "no inhibitor" controls (enzyme only) and "no enzyme" controls (substrate only).

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow all components to equilibrate.

    • Initiate the reaction by adding the enzyme to all wells simultaneously (a multi-channel pipette is recommended). This is a critical step; pre-incubating the enzyme and inhibitor before adding the substrate can lead to erroneous results.[9]

  • Data Acquisition:

    • Immediately place the plate in the reader and begin kinetic measurements.

    • Record the absorbance or fluorescence signal at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe a clear curve in the reaction progress (typically 30-60 minutes).

  • Data Analysis:

    • For each inhibitor concentration, plot the signal versus time. This generates a set of progress curves.

    • Fit each progress curve to the equation for single-exponential decay to obtain the observed rate of inactivation (k_obs) for that specific inhibitor concentration.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].

    • Fit this final plot to the hyperbolic Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) .[9] This non-linear regression will yield the definitive values for k_inact and K_I. The ratio can then be calculated.

G prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) setup 2. Set Up Assay Plate (Buffer, Substrate, Inhibitor) prep->setup initiate 3. Initiate Reaction (Add Enzyme) setup->initiate read 4. Acquire Kinetic Data (Read Plate Over Time) initiate->read kobs 5. Calculate k_obs (Fit Progress Curves) read->kobs params 6. Determine Kinetic Parameters (Plot k_obs vs. [I]) kobs->params

Caption: Experimental workflow for determining the kinetic parameters of a covalent inhibitor.

Strategic Selection of Reagents: A Decision-Making Framework

The "best" isoxazole reagent is entirely context-dependent. The kinetic profile must be matched to the biological question or therapeutic goal. A highly reactive probe that is excellent for quickly labeling a purified protein would likely be a poor choice for a drug due to the high risk of off-target effects and immunogenicity.

This decision tree provides a logical framework for selecting a reagent based on its intended application.

G start What is the primary application? app_therapeutic Therapeutic Drug Candidate start->app_therapeutic app_probe Biochemical Probe / In Vitro Tool start->app_probe ther_goal Goal: Maximize on-target residence time, minimize off-target reactivity. app_therapeutic->ther_goal probe_goal Goal: Achieve rapid and complete target modification. app_probe->probe_goal ther_select Select for: • Low to Moderate k_inact • Low K_I (High Affinity) • High Selectivity ther_goal->ther_select probe_select Select for: • High k_inact • High k_inact/K_I (Rapid Inactivation) probe_goal->probe_select

Caption: A decision tree for selecting an isoxazole-based reagent based on application.

Conclusion

The isoxazole scaffold offers a remarkable platform for the design of targeted covalent inhibitors. Its reactivity is not a static property but a dynamic parameter that can be rationally engineered through well-understood principles of organic chemistry. A thorough understanding and precise measurement of the kinetic constants—K_I, k_inact, and the crucial k_inact/K_I ratio—are essential for advancing a compound from a preliminary hit to a validated probe or a potential therapeutic. By embracing a kinetics-driven approach, researchers can fully exploit the potential of isoxazole-based reagents to create highly effective and selective tools for chemical biology and drug discovery.

References

  • Title: Analysis of kinetic data for irreversible enzyme inhibition Source: ResearchG
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL:[Link]
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL:[Link]
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: ResearchG
  • Title: Analysis of kinetic data for irreversible enzyme inhibition Source: PMC - NIH URL:[Link]
  • Title: Isoxazole ring as a useful scaffold in a search for new therapeutic agents Source: ResearchG
  • Title: Demystifying Functional Parameters for Irreversible Enzyme Inhibitors Source: PMC - NIH URL:[Link]
  • Title: How to calculate Kinact and Kobs for irreversible enzyme inhibition?
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: CoLab URL
  • Title: Demystifying Functional Parameters for Irreversible Enzyme Inhibitors | Journal of Medicinal Chemistry Source: ACS Public

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Bromomethyl)-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product - A Commitment to Safety

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step, proper disposal, is as critical as any synthetic procedure. 3-(Bromomethyl)-5-methylisoxazole (CAS No. 130628-75-0) is a valuable heterocyclic building block, but its utility is matched by its hazardous nature.[1][2][3][4] This guide provides a comprehensive, technically grounded protocol for its safe handling and disposal. Our objective is to empower you, our scientific partners, with the knowledge to manage this substance responsibly, ensuring the safety of your personnel and the integrity of your laboratory environment. This is not just a procedural document; it is a cornerstone of our shared commitment to a culture of safety.

Hazard Profile and Essential Protective Measures

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified as a corrosive and toxic substance, demanding stringent adherence to safety protocols.[1][2][3][5]

Expert Insight: The bromomethyl group makes this compound a potent alkylating agent and lachrymator, meaning it can cause severe tissue damage and is highly irritating to the eyes.[1][6] The primary risks arise from direct contact, making personal protective equipment (PPE) your first and most critical line of defense.

Table 1: Hazard Summary for this compound

Hazard Class GHS Classification Signal Word Hazard Statement
Skin Corrosion Category 1B Danger Causes severe skin burns and eye damage.[1][2]
Eye Damage Category 1 Danger Causes serious eye damage.[1][6]

| Acute Toxicity | Category 4 (Oral) | Warning | Harmful if swallowed.[2] |

Mandatory Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[6][7] Standard safety glasses are insufficient. The lachrymatory properties of this compound necessitate this level of protection.[1][6]

  • Hand Protection: Use nitrile gloves.[8] Inspect them for any signs of degradation or puncture before use.[6] Never wear gloves outside the laboratory or when touching common surfaces like doorknobs.[7]

  • Body Protection: A flame-retardant lab coat is required.[8][9] Ensure it is fully buttoned.

  • Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8][10] Ensure an eyewash station and safety shower are unobstructed and immediately accessible.[6][9]

The Cardinal Rule: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its correct segregation as halogenated organic waste .[8][11][12]

Causality Explained: Halogenated compounds, like this brominated isoxazole, require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts such as dioxins and furans.[11] Mixing them with non-halogenated waste streams contaminates the entire batch, drastically increasing disposal costs and environmental risk.[12] This segregation is a requirement under the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.[13][14][15]

Protocol for Waste Container Setup
  • Select the Correct Container: Obtain a designated hazardous waste container compatible with organic liquids (e.g., a polyethylene carboy).[16] Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[16]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[12]

  • Content Identification: Clearly write "Halogenated Organic Waste" on the label. List the full chemical name, "this compound," and its approximate concentration or volume.[11][17]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet, and within secondary containment.[12][16]

Standard Disposal Protocol: From Bench to Collection

This protocol covers the disposal of residual material, contaminated solutions, and rinsates.

  • Work in a Fume Hood: Perform all transfers of waste within a certified chemical fume hood while wearing all mandatory PPE.[10]

  • Transfer Waste: Carefully pour the this compound waste into the designated, pre-labeled "Halogenated Organic Waste" container using a funnel to prevent spills.[10]

  • Seal the Container: Securely close the container lid immediately after adding the waste.[16][17] This is crucial to prevent the escape of volatile organic compounds (VOCs).

  • Final Rinse: Rinse the empty, non-disposable container that held the chemical (e.g., a round-bottom flask) with a small amount of a suitable solvent (like acetone). Transfer this rinsate into the same halogenated waste container.

  • Log the Waste: If your institution requires it, log the addition of waste to the container, noting the chemical and quantity.[10]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling this compound from initial identification to final disposal.

G cluster_prep Preparation & Identification cluster_handling Handling & Disposal start Identify Waste as This compound ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood spill_check Spill Occurred? small_spill Small Spill Protocol: Absorb with Inert Material spill_check->small_spill Yes, Small large_spill Large Spill Protocol: Evacuate & Call Emergency Response spill_check->large_spill Yes, Large no_spill Standard Disposal Protocol spill_check->no_spill No collect_waste Collect in Labeled 'Halogenated Organic Waste' Container small_spill->collect_waste no_spill->collect_waste decon Decontaminate Empty Glassware (5% NaOH or Soda Ash) collect_waste->decon

Caption: Decision workflow for handling this compound.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All personnel must be trained on these procedures before handling the chemical.[18]

Spill Response
  • Small, Contained Spill (<100 mL):

    • Alert personnel in the immediate area.[19]

    • Wearing full PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[6] Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[6][17]

    • Decontaminate the spill area with a detergent solution, followed by water.

  • Large Spill (>100 mL) or Any Spill Outside a Fume Hood:

    • Evacuate the laboratory immediately and alert others.[17]

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[20]

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][6][21] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[1] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. [1][6] Rinse the mouth with water. Seek immediate medical attention. The corrosive nature of the material makes emesis contraindicated.[1][6]

Decontamination of "Empty" Containers

An "empty" container is never truly empty and must be decontaminated before it can be cleaned for reuse or disposed of as non-hazardous waste.

Protocol for Decontamination:

  • Initial Rinse: Perform the standard rinsate procedure described in Section 3, transferring the solvent rinse to the halogenated waste container.

  • Neutralization: A Safety Data Sheet for this compound specifies a neutralization step.[5] Carefully rinse the container with a 5% aqueous sodium hydroxide or soda ash solution to neutralize any acidic residues. Perform this step in a fume hood.

  • Final Cleaning: After neutralization, wash the container thoroughly with soap and water.[5]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard awareness, mandatory PPE usage, strict waste segregation, and established emergency protocols, researchers can mitigate the risks associated with this valuable but hazardous compound. This guide provides the necessary framework, but a true culture of safety is built on consistent practice and vigilance.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
  • Bucknell University.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776304, this compound. [Link]
  • U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. [Link]
  • Temple University.
  • U.S. Environmental Protection Agency (EPA). (2025, May 15). Household Hazardous Waste (HHW). [Link]
  • University of Washington Environmental Health & Safety.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30).
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: this compound. [Link]
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. [Link]
  • ETH Zurich.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • SafetySkills. (2025, November 27). Lab Safety Rules and Guidelines. [Link]
  • The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube. [Link]
  • University of Alabama at Birmingham. Chemical Safety and Waste Management Manual. [Link]
  • U.S. Environmental Protection Agency (EPA). (2019, October 3).
  • Nipissing University. (2019, June 12).
  • Queen Mary University of London. Decontamination.
  • American Society of Health-System Pharmacists (ASHP).
  • Defense Technical Information Center (DTIC).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Bromomethyl)-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a molecule like 3-(Bromomethyl)-5-methylisoxazole is matched by its hazardous properties, demanding a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this corrosive and lachrymatory compound. As your partner in laboratory safety, we aim to instill a deep, causal understanding of the protocols that protect you, your research, and your environment.

Hazard Profile: Understanding the Inherent Risks

This compound (CAS No. 130628-75-0) is a potent chemical intermediate. Its reactivity, which makes it valuable in synthesis, is also the source of its significant hazards. The primary danger lies in its corrosive nature; it is classified as causing severe skin burns and serious eye damage.[1][2][3] Furthermore, it is a lachrymator, a substance that irritates the eyes and causes tearing.[1][2] Ingestion, inhalation, and skin contact can be harmful.[3] Acknowledging these properties is the foundational step in constructing a valid safety protocol.

Table 1: GHS Hazard Identification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1][2][3]
Serious Eye Damage1H318: Causes serious eye damage[1]
Acute Toxicity (Oral, Dermal, Inhalation)-May be harmful if swallowed, in contact with skin, or if inhaled[3]
Special Hazard-Lachrymator (substance which increases the flow of tears)[1]

The First Line of Defense: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the specific threats posed by the chemical. For this compound, the focus is on creating an impermeable barrier to prevent any contact.

Eye and Face Protection: A Non-Negotiable Barrier

Given its classification for causing severe eye damage and its lachrymatory effects, robust eye protection is critical.

  • Primary Equipment: Chemical splash goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[1][2] These must provide a complete seal around the eyes to protect against splashes and vapors.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[4]

Skin and Body Protection: Preventing Corrosive Contact

The goal is to eliminate any potential for skin contact.

  • Laboratory Coat: A chemical-resistant lab coat is the minimum requirement.[5] For enhanced protection, consider a polyethylene-coated or laminated gown, which offers high resistance to liquid penetration, especially when handling larger volumes.[6][7]

  • Gloves: No single glove material is impervious to all chemicals. For this compound, nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data. Always use double gloves for added protection.[6] Inspect gloves for any signs of degradation or perforation before each use.[1][8] Contaminated gloves should never be worn outside the immediate work area.[4]

  • Footwear: Fully enclosed shoes, preferably made of a chemically resistant material, must be worn at all times in the laboratory.[8][9]

Respiratory Protection: Mitigating Inhalation Risks

All work with this compound should be performed within a certified chemical fume hood to control vapor exposure.[8][9][10]

  • Standard Operations: When used in a properly functioning fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or failure of engineering controls, a NIOSH-certified N95 respirator or a powered air-purifying respirator (PAPR) should be available and used by trained personnel.[1][2][6][11]

Table 2: Summary of Required Personal Protective Equipment

Protection TypeMinimum RequirementRecommended for Enhanced Safety
Eye/Face Chemical Splash Goggles (EN 166 / OSHA 1910.133 compliant)[1][2]Full Face Shield (worn over goggles)[4]
Hand Nitrile Gloves (Double-gloved)[6]Consult manufacturer's permeation data for specific glove type
Body Chemical-Resistant Laboratory Coat[5]Polyethylene-coated, disposable gown[6][7]
Respiratory Work within a certified Chemical Fume Hood[8][10]NIOSH-approved respirator for spill response or ventilation failure[2]
Footwear Fully Enclosed, Chemical-Resistant Shoes[8][9]N/A

Operational Plan: A Step-by-Step Handling Protocol

A self-validating protocol ensures safety at every stage of the workflow. The following steps provide a clear path for handling this compound, from preparation to immediate waste management.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_doffing 4. Doffing & Final Steps Prep1 Verify Fume Hood Functionality Prep2 Assemble All Materials (Chemicals, Glassware, Waste) Prep1->Prep2 Prep3 Don Full PPE (Double Gloves, Gown, Goggles) Prep2->Prep3 Handle1 Work Inside Fume Hood Sash at Lowest Position Prep3->Handle1 Begin Experiment Handle2 Carefully Dispense Chemical into Reaction Vessel Handle1->Handle2 Handle3 Securely Cap Original Container Immediately Handle2->Handle3 Clean1 Quench/Neutralize Reaction as per Protocol Handle3->Clean1 Complete Experiment Clean2 Rinse Contaminated Glassware (Collect First Rinse as Waste) Clean1->Clean2 Clean3 Place All Waste in Labeled, Sealed Hazardous Waste Container Clean2->Clean3 Clean4 Wipe Down Fume Hood Surface Clean3->Clean4 Doff1 Remove Outer Gloves Clean4->Doff1 Exit Work Area Doff2 Remove Gown/Lab Coat Doff1->Doff2 Doff3 Remove Goggles/Face Shield Doff2->Doff3 Doff4 Remove Inner Gloves Doff3->Doff4 Doff5 Wash Hands Thoroughly with Soap and Water Doff4->Doff5

Caption: Safe Handling Workflow for Corrosive Chemicals.

Protocol Steps:
  • Preparation:

    • Ensure the chemical fume hood is operational and the airflow is adequate.[8]

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[1]

    • Assemble all necessary equipment, including glassware, reagents, and a designated, labeled hazardous waste container.[12]

    • Don all required PPE as outlined in Table 2, ensuring the outer gloves are pulled over the cuffs of the lab coat.[11]

  • Handling:

    • Conduct all manipulations of this compound exclusively within the chemical fume hood.[10]

    • Keep the container sealed when not in use. When dispensing, open the container slowly and away from your face.[9]

    • Use a secondary container (e.g., a beaker or tray) when transporting the chemical within the lab to contain potential drips or spills.[13]

    • Avoid any direct contact with the chemical.[5]

  • Decontamination and Disposal:

    • All materials that come into contact with the chemical, including disposable pipettes, gloves, and paper towels, must be considered hazardous waste.

    • Place all contaminated disposable items into a clearly labeled, sealed hazardous waste container.[2][12]

    • For non-disposable items like glassware, rinse them three times. The first rinse must be collected and disposed of as hazardous waste.[12]

    • Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

  • PPE Removal (Doffing):

    • Remove PPE in an order that minimizes cross-contamination. A common sequence is to first remove the outer pair of gloves.[11]

    • Next, remove the lab coat or gown, turning it inside out as you do.

    • Remove face shield and goggles, followed by the inner pair of gloves.

    • Immediately wash hands and forearms thoroughly with soap and water.[8]

Emergency Response: Immediate Actions for Exposure

Preparedness is paramount. In the event of an exposure, immediate and correct action can significantly mitigate injury.

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing while simultaneously flushing the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.[2]

By adhering to this comprehensive safety framework, researchers can confidently and safely unlock the synthetic potential of this compound, ensuring that scientific advancement and personal well-being go hand-in-hand.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole. National Center for Biotechnology Information.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-(Bromomethyl)-3-phenylisoxazole.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health & Safety Office.
  • Halyard. (n.d.). Which PPE is required to be worn during chemotherapy compounding?.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs.
  • POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual.
  • NHS England. (n.d.). Policy for the use of personal protective equipment when handling chemotherapy, v 3.0.
  • University of Gothenburg. (n.d.). Safety regulations for laboratory sessions in the Master of Science Programme in Pharmacy.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-5-methylisoxazole
Reactant of Route 2
3-(Bromomethyl)-5-methylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.